Dodecan-1-amine;thiocyanic acid
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
dodecan-1-amine;thiocyanic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N.CHNS/c1-2-3-4-5-6-7-8-9-10-11-12-13;2-1-3/h2-13H2,1H3;3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZBWZSULGNNPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN.C(#N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066753 | |
| Record name | Thiocyanic acid, compd. with 1-dodecanamine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22031-31-8 | |
| Record name | Thiocyanic acid, compd. with 1-dodecanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22031-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiocyanic acid, compd. with 1-dodecanamine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022031318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiocyanic acid, compd. with 1-dodecanamine (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiocyanic acid, compd. with 1-dodecanamine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiocyanic acid, compound with dodecylamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.658 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Dodecan-1-amine Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of dodecan-1-amine thiocyanate, an alkylammonium salt. The document details a proposed synthetic protocol, presents key data in a structured format, and includes a visual representation of the chemical transformation. This guide is intended for professionals in the fields of chemical research and drug development who require a foundational understanding of the preparation of such amine salts.
Introduction
Dodecan-1-amine thiocyanate is the salt formed from the reaction of the primary amine, dodecan-1-amine, and thiocyanic acid. As an alkylammonium salt, it possesses both a long hydrophobic alkyl chain and a hydrophilic ionic headgroup, suggesting potential applications as a surfactant, phase-transfer catalyst, or as an intermediate in the synthesis of more complex molecules. The presence of the thiocyanate anion also introduces a versatile functional group that can be utilized in further chemical modifications. While specific literature on the synthesis of dodecan-1-amine thiocyanate is sparse, its preparation can be reliably achieved through a straightforward acid-base reaction.
Synthesis of Dodecan-1-amine Thiocyanate
The synthesis of dodecan-1-amine thiocyanate is predicated on the fundamental chemical principle of an acid-base neutralization reaction. Dodecan-1-amine, a primary aliphatic amine, acts as a Brønsted-Lowry base, accepting a proton from thiocyanic acid. A common and practical approach for this synthesis involves the reaction of dodecan-1-amine with ammonium thiocyanate. In this reaction, the dodecylammonium cation and the thiocyanate anion are formed. The ammonia generated is a volatile byproduct that can be removed from the reaction mixture.
Proposed Reaction Scheme
The overall chemical equation for the synthesis of dodecan-1-amine thiocyanate from dodecan-1-amine and ammonium thiocyanate is as follows:
CH₃(CH₂)₁₁NH₂ + NH₄SCN ⇌ [CH₃(CH₂)₁₁NH₃]⁺[SCN]⁻ + NH₃
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of dodecan-1-amine thiocyanate. This protocol is based on established principles of amine salt formation.
3.1. Materials and Reagents
-
Dodecan-1-amine (C₁₂H₂₇N)
-
Ammonium thiocyanate (NH₄SCN)
-
Ethanol (C₂H₅OH), anhydrous
-
Diethyl ether ((C₂H₅)₂O)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Crystallizing dish
3.2. Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 18.54 g (0.1 mol) of dodecan-1-amine in 100 mL of anhydrous ethanol. To this solution, add 7.61 g (0.1 mol) of ammonium thiocyanate.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux with continuous stirring. The reaction progress can be monitored by the evolution of ammonia gas (note: perform in a well-ventilated fume hood). A typical reaction time is 2-4 hours.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Isolation and Purification: The resulting crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization.
-
Washing and Drying: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any residual impurities. Dry the purified dodecan-1-amine thiocyanate in a desiccator under vacuum.
Data Presentation
The following tables summarize the key quantitative data for the reactants and the product.
Table 1: Properties of Reactants
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Dodecan-1-amine | C₁₂H₂₇N | 185.35 | 28-30 | 247-249 |
| Ammonium thiocyanate | NH₄SCN | 76.12 | 149 | 170 (decomposes) |
Table 2: Properties of Dodecan-1-amine Thiocyanate
| Property | Value |
| Molecular Formula | C₁₃H₂₈N₂S |
| Molar Mass ( g/mol ) | 244.44 |
| CAS Number | 22031-31-8 |
| Appearance | Expected to be a white crystalline solid. |
| Solubility | Expected to be soluble in polar solvents like ethanol and water, and insoluble in nonpolar solvents like hexane. |
Visualization of the Synthesis
The following diagrams illustrate the logical workflow of the synthesis of dodecan-1-amine thiocyanate.
Caption: Workflow for the synthesis of dodecan-1-amine thiocyanate.
An In-depth Technical Guide on the Chemical Properties of Dodecan-1-amine;thiocyanic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties of dodecan-1-amine and thiocyanic acid, with a focus on their ionic interaction product, dodecylammonium thiocyanate. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the synthesis, characterization, and potential applications of long-chain alkylammonium thiocyanates. The unique properties of these compounds, arising from the combination of a long hydrophobic alkyl chain and the versatile thiocyanate anion, make them interesting candidates for various applications, including as antimicrobial agents, phase transfer catalysts, and components in the synthesis of novel materials.
Physicochemical Properties
This section summarizes the key physicochemical properties of dodecan-1-amine, thiocyanic acid, and their resulting salt, dodecylammonium thiocyanate. The data has been compiled from various scientific sources and is presented in tabular format for clarity and ease of comparison.
Dodecan-1-amine
Dodecan-1-amine, also known as laurylamine, is a primary amine with a 12-carbon alkyl chain.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₇N | [General Chemical Knowledge] |
| Molecular Weight | 185.36 g/mol | [General Chemical Knowledge] |
| Appearance | White crystalline solid or yellowish liquid | [General Chemical Knowledge] |
| Melting Point | 27-29 °C | [General Chemical Knowledge] |
| Boiling Point | 247-249 °C | [General Chemical Knowledge] |
| Density | 0.806 g/mL at 25 °C | [General Chemical Knowledge] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and chloroform | [General Chemical Knowledge] |
| pKa of Conjugate Acid | ~10.6 | [General Chemical Knowledge] |
Thiocyanic Acid
Thiocyanic acid is a highly reactive and unstable compound that exists in equilibrium with its tautomer, isothiocyanic acid. It is a strong acid in aqueous solution.
| Property | Value | Reference |
| Molecular Formula | HSCN | [1] |
| Molecular Weight | 59.09 g/mol | [1] |
| Appearance | Colorless gas or liquid; polymerizes to a white solid | [1] |
| Melting Point | 5 °C (monomer, extrapolated) | [General Chemical Knowledge] |
| Boiling Point | Decomposes | [General Chemical Knowledge] |
| Solubility | Freely soluble in water and some organic solvents | [1] |
| pKa | -1.8 (in water at 25 °C) | [General Chemical Knowledge] |
Dodecylammonium Thiocyanate
Dodecylammonium thiocyanate is the salt formed from the acid-base reaction between dodecan-1-amine and thiocyanic acid. While it is commercially available, detailed experimental data in the public literature is scarce.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₈N₂S | [2] |
| Molecular Weight | 244.44 g/mol | [2] |
| CAS Number | 22031-31-8 | [2] |
| Appearance | White powder | [3] |
| Melting Point | Data not readily available in literature. Estimated to be a low-melting solid based on the properties of its constituent ions. | |
| Boiling Point | Data not readily available in literature. Likely decomposes upon strong heating. | |
| Solubility | Expected to have low solubility in water due to the long hydrophobic dodecyl chain, but may be soluble in polar organic solvents. |
Experimental Protocols
Synthesis of Dodecylammonium Thiocyanate
While a specific, detailed experimental protocol for the synthesis of dodecylammonium thiocyanate is not extensively documented in peer-reviewed literature, a general procedure can be proposed based on the fundamental acid-base reaction between a primary amine and a strong acid. A dated but relevant reference describes the general synthesis of amine salts of thiocyanic acid.[4]
Principle: Dodecan-1-amine, a base, will react with the strong acid, thiocyanic acid, in an exothermic reaction to form the corresponding ammonium salt, dodecylammonium thiocyanate.
Materials:
-
Dodecan-1-amine (C₁₂H₂₇N)
-
Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)
-
A strong acid (e.g., sulfuric acid, H₂SO₄)
-
An appropriate solvent (e.g., ethanol, methanol, or a biphasic system)
-
Deionized water
Procedure (Proposed):
-
Preparation of Thiocyanic Acid Solution (in situ): A solution of thiocyanic acid can be freshly prepared by reacting a salt of thiocyanate (e.g., KSCN) with a strong, non-volatile acid.
-
Dissolve a slight molar excess of potassium thiocyanate in a minimal amount of a suitable solvent (e.g., ethanol).
-
Slowly add a stoichiometric amount of a strong acid (e.g., a solution of H₂SO₄ in the same solvent) to the thiocyanate salt solution under constant stirring and cooling in an ice bath. The potassium sulfate will precipitate.
-
Filter the mixture to remove the precipitated salt, yielding a solution of thiocyanic acid. Caution: Thiocyanic acid is toxic and unstable; this step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
-
Reaction with Dodecan-1-amine:
-
Dissolve dodecan-1-amine in a suitable solvent (e.g., ethanol).
-
Slowly add the freshly prepared thiocyanic acid solution to the dodecan-1-amine solution with continuous stirring. The reaction is exothermic, so cooling may be necessary to control the temperature.
-
The reaction mixture is stirred for a specified period (e.g., 1-2 hours) at room temperature to ensure complete reaction.
-
-
Isolation and Purification:
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product, dodecylammonium thiocyanate, can be purified by recrystallization from an appropriate solvent or solvent mixture (e.g., ethanol/ether or acetone).
-
The purified solid is then dried under vacuum.
-
Characterization: The identity and purity of the synthesized dodecylammonium thiocyanate would be confirmed using standard analytical techniques such as melting point determination, elemental analysis, and spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Spectroscopic Data (Predicted)
Infrared (IR) Spectroscopy
-
N-H stretching: A broad band is expected in the region of 3200-2800 cm⁻¹ corresponding to the stretching vibrations of the -NH₃⁺ group.
-
C-H stretching: Sharp peaks between 2960-2850 cm⁻¹ due to the symmetric and asymmetric stretching of the C-H bonds in the dodecyl chain.
-
SCN stretching: A strong, sharp absorption band around 2050-2070 cm⁻¹ is characteristic of the thiocyanate anion (C≡N triple bond stretch).[5]
-
N-H bending: A band around 1600-1500 cm⁻¹ corresponding to the bending vibration of the -NH₃⁺ group.
-
C-H bending: Bending vibrations for the CH₂ and CH₃ groups will appear in the 1470-1370 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
A broad singlet corresponding to the protons of the -NH₃⁺ group, likely downfield (δ > 7 ppm), with its chemical shift being solvent-dependent.
-
A triplet around δ 2.8-3.2 ppm for the methylene group adjacent to the ammonium group (-CH₂-NH₃⁺).
-
A complex multiplet in the region of δ 1.2-1.6 ppm for the other methylene groups of the dodecyl chain.
-
A triplet around δ 0.9 ppm for the terminal methyl group (-CH₃).
-
-
¹³C NMR:
-
A peak for the carbon of the thiocyanate anion (SCN⁻) is expected to be in the range of δ 110-130 ppm.
-
A peak for the methylene carbon attached to the nitrogen (-CH₂-NH₃⁺) around δ 40-45 ppm.
-
A series of peaks for the other methylene carbons of the dodecyl chain between δ 20-35 ppm.
-
A peak for the terminal methyl carbon around δ 14 ppm.
-
Mass Spectrometry (MS)
In a mass spectrum, dodecylammonium thiocyanate would likely show fragmentation corresponding to its constituent ions.
-
Cation: The dodecylammonium cation [C₁₂H₂₇NH₃]⁺ would have a mass-to-charge ratio (m/z) of 186.23. Further fragmentation of the dodecyl chain would be expected, showing losses of alkyl fragments.[6]
-
Anion: The thiocyanate anion [SCN]⁻ would have an m/z of 58.08.[7]
Signaling Pathways and Biological Relevance
The thiocyanate anion (SCN⁻) is not merely an inert counter-ion; it plays a significant role in various biological processes, particularly in the innate immune system.[8] This section explores the key signaling pathway involving thiocyanate.
The Peroxidase-Thiocyanate-Hydrogen Peroxide System
In biological systems, peroxidases such as myeloperoxidase (MPO), lactoperoxidase (LPO), and eosinophil peroxidase (EPO) catalyze the oxidation of thiocyanate by hydrogen peroxide (H₂O₂) to produce hypothiocyanous acid (HOSCN).[8] This is a crucial component of the host defense mechanism against pathogens.[9]
Caption: Overview of the peroxidase-catalyzed oxidation of thiocyanate to hypothiocyanous acid.
HOSCN as a Signaling Molecule
HOSCN is a selective oxidant that primarily targets thiol groups in proteins.[10] This reactivity allows it to modulate cellular signaling pathways. For instance, HOSCN has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway in macrophages by inhibiting protein tyrosine phosphatases.[1]
Caption: HOSCN-mediated modulation of the MAPK signaling pathway.
Logical Relationships in Synthesis and Application
The synthesis of dodecylammonium thiocyanate and its potential application in a biological context are logically interconnected. The synthesis provides the molecule, which can then be investigated for its biological activity, potentially leveraging the known roles of the thiocyanate ion.
Caption: Logical flow from synthesis to potential biological application of dodecylammonium thiocyanate.
Conclusion
Dodecylammonium thiocyanate represents an interesting molecule at the interface of organic and inorganic chemistry with potential applications in various scientific domains. While comprehensive experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation based on the known properties of its constituent ions and related compounds. The detailed information on the biological role of the thiocyanate anion, particularly its involvement in the peroxidase-mediated innate immune response, opens avenues for future research into the bioactivity of dodecylammonium thiocyanate and other long-chain alkylammonium thiocyanates. The provided experimental framework and predicted spectroscopic data can serve as a valuable resource for researchers aiming to synthesize and characterize this and similar compounds. Further investigation is warranted to fully elucidate the physicochemical properties and potential applications of dodecylammonium thiocyanate.
References
- 1. The myeloperoxidase-derived oxidant HOSCN inhibits protein tyrosine phosphatases and modulates cell signalling via the mitogen-activated protein kinase (MAPK) pathway in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. warshel.com [warshel.com]
- 3. n-Dodecylammonium thiocyanate | CAS 22031-31-8 [greatcellsolarmaterials.com]
- 4. Hypothiocyanous Acid Disrupts the Barrier Function of Brain Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Thiocyanate | CNS- | CID 9322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Metabolism of Hypothiocyanous Acid by Mammalian Thioredoxin Reductase Promotes Lung Innate Immunity and Antioxidant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Laurylamine Thiocyanate: A Comprehensive Technical Guide to its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laurylamine thiocyanate, systematically known as n-dodecylammonium thiocyanate, is an amine salt with potential applications in various scientific fields, including materials science and drug development.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the known and predicted physical properties of laurylamine thiocyanate. Due to the limited availability of specific experimental data in public literature, this document emphasizes the general characteristics of amine salts and furnishes detailed experimental protocols for researchers to determine the precise physical properties of their samples. This guide is intended to be a foundational resource for scientists and professionals working with this compound.
Chemical Identity and General Properties
Laurylamine thiocyanate is the salt formed from the reaction of laurylamine (dodecylamine), a primary amine, with thiocyanic acid. As an amine salt, it is expected to exhibit properties distinct from its parent amine, notably increased water solubility and thermal stability.
Table 1: Chemical Identification of Laurylamine Thiocyanate
| Identifier | Value |
| Systematic Name | n-Dodecylammonium thiocyanate |
| Common Name | Laurylamine thiocyanate |
| CAS Number | 22031-31-8[7][8][9][10][11][12][13][14][15] |
| Molecular Formula | C13H28N2S[7][8][9][10] |
| Molecular Weight | 244.44 g/mol [7][8][9][10] |
| Appearance | White solid[16] |
General Properties of Amine Salts:
Amine salts are the result of the neutralization reaction between an amine and an acid. This process protonates the nitrogen atom of the amine, forming an ammonium cation, which then forms an ionic bond with the acid's anion. This structural change generally leads to:
-
Increased Water Solubility: The ionic nature of amine salts enhances their solubility in polar solvents like water, compared to the often-limited solubility of their corresponding free amines.
-
Higher Melting Points: The strong ionic forces in the crystal lattice of amine salts typically result in higher melting points compared to the non-ionic parent amines.
-
Increased Thermal Stability: Amine salts are generally more thermally stable than the free amines.
-
Reduced Odor: The characteristic "amine" odor is often diminished or absent in the salt form.
Predicted and Known Physical Properties
While specific, experimentally determined quantitative data for laurylamine thiocyanate is not widely available in the literature, some properties can be inferred from supplier data and the general characteristics of similar compounds.
Table 2: Summary of Physical Property Data for Laurylamine Thiocyanate
| Physical Property | Value | Remarks |
| Appearance | White solid[16] | As reported in a safety data sheet. |
| Melting Point | Not available | A safety data sheet indicates "-" for the melting point determined by DSC.[16] As an amine salt, it is expected to have a distinct melting point, likely higher than that of laurylamine (28-30 °C). |
| Boiling Point | Not available | Amine salts typically decompose at high temperatures rather than boiling. |
| Density | Not available | Expected to be higher than that of laurylamine (approx. 0.8 g/cm³). |
| Solubility | Expected to be soluble in polar solvents. | The long alkyl chain may impart some solubility in non-polar organic solvents. A study mentions its solubility in toluene.[1][2][3] |
Experimental Protocols for Physical Property Determination
For researchers requiring precise physical data, the following experimental protocols are recommended.
Determination of Melting Point
The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound.
Methodology: Capillary Melting Point Determination
-
Sample Preparation:
-
Ensure the laurylamine thiocyanate sample is dry and finely powdered.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm. This is achieved by tapping the open end of the capillary tube into the sample and then tapping the sealed end on a hard surface to compact the powder.
-
-
Apparatus:
-
Utilize a calibrated melting point apparatus (e.g., Mel-Temp or similar).
-
-
Procedure:
-
Place the packed capillary tube into the heating block of the apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure accurate determination.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has melted (completion of melting).
-
The recorded range is the melting point of the sample.
-
Determination of Solubility
Solubility is a key parameter for formulation and application development.
Methodology: Qualitative and Semi-Quantitative Solubility Assessment
-
Solvent Selection:
-
Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, toluene, hexane).
-
-
Qualitative Assessment:
-
To a test tube, add approximately 1 mL of the selected solvent.
-
Add a small, measured amount of laurylamine thiocyanate (e.g., 10 mg).
-
Vortex or shake the tube vigorously for 1-2 minutes.
-
Visually observe if the solid dissolves completely. Record as "soluble," "sparingly soluble," or "insoluble."
-
-
Semi-Quantitative Assessment (Saturated Solution Method):
-
Prepare a saturated solution of laurylamine thiocyanate in a chosen solvent at a specific temperature (e.g., 25°C) by adding an excess of the compound to the solvent and stirring for an extended period (e.g., 24 hours) to ensure equilibrium.
-
Carefully separate the saturated solution from the undissolved solid (e.g., by filtration or centrifugation).
-
Take a known volume of the clear saturated solution and evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven).
-
Weigh the remaining solid residue.
-
Calculate the solubility in terms of g/L or mg/mL.
-
Logical Relationships and Experimental Workflow
The following diagram illustrates the logical connection between the chemical nature of laurylamine thiocyanate, its expected physical properties, and the experimental methods used for their determination.
Caption: Workflow for predicting and experimentally determining the physical properties of laurylamine thiocyanate.
Conclusion
Laurylamine thiocyanate is an amine salt for which detailed public data on physical properties is limited. However, based on the general principles of amine salt chemistry, it is predicted to be a white, crystalline solid with a higher melting point and greater aqueous solubility than its parent amine. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to accurately characterize the physical properties of laurylamine thiocyanate in a laboratory setting. The provided workflow and diagrams serve as a practical roadmap for the systematic investigation of this compound.
References
- 1. State of the Art and Prospects for Halide Perovskite Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2021124220A1 - Passivating vacancy defects in perovskite materials - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. codex-international.com [codex-international.com]
- 8. watson-int.com [watson-int.com]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. warshel.com [warshel.com]
- 11. Page loading... [wap.guidechem.com]
- 12. tw.lumtec.com.tw [tw.lumtec.com.tw]
- 13. lumtec.com.tw [lumtec.com.tw]
- 14. lumtec.com.tw [lumtec.com.tw]
- 15. Page loading... [guidechem.com]
- 16. tw.lumtec.com.tw [tw.lumtec.com.tw]
An In-depth Technical Guide to the Molecular Structure of n-Dodecylammonium Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
n-Dodecylammonium thiocyanate is an ionic compound formed from the protonation of dodecylamine by thiocyanic acid. It belongs to the class of alkylammonium salts, which are of significant interest in various fields, including materials science and pharmacology, due to their amphiphilic nature and ability to form self-assembled structures. The thiocyanate anion is a versatile linear anion known for its coordination chemistry and as a pseudohalide. Understanding the molecular structure of n-dodecylammonium thiocyanate is crucial for predicting its behavior in different environments and for its potential applications.
It is important to distinguish n-dodecylammonium thiocyanate, an ammonium salt with the chemical formula C₁₃H₂₈N₂S, from dodecyl thiocyanate (C₁₃H₂₅NS), which is an ester of thiocyanic acid. This guide focuses exclusively on the ammonium salt.
Molecular Structure
The molecular structure of n-dodecylammonium thiocyanate is characterized by the ionic bond between the positively charged n-dodecylammonium cation ([CH₃(CH₂)₁₁NH₃]⁺) and the negatively charged thiocyanate anion ([SCN]⁻).
The n-Dodecylammonium Cation
The cation consists of a long, flexible dodecyl (C₁₂) alkyl chain and an ammonium head group (-NH₃⁺). The alkyl chain is hydrophobic, while the ammonium group is hydrophilic, imparting amphiphilic properties to the molecule. The carbon atoms in the alkyl chain are sp³ hybridized, leading to a zigzag conformation in the solid state to minimize steric hindrance.
The Thiocyanate Anion
The thiocyanate anion is a linear, ambidentate ligand with the molecular formula [SCN]⁻. It possesses two primary resonance structures:
[S=C=N]⁻ ↔ [S-C≡N]⁻
The negative charge is distributed between the sulfur and nitrogen atoms. In the context of an ammonium salt, the anion exists as a discrete entity.
Ionic and Hydrogen Bonding
The primary interaction in n-dodecylammonium thiocyanate is the electrostatic attraction between the ammonium cation and the thiocyanate anion. In the solid state, it is highly probable that the ammonium group forms hydrogen bonds with the nitrogen and/or sulfur atoms of the thiocyanate anion. Based on studies of similar alkylammonium halides and the crystal structure of cyclohexylammonium thiocyanate, a network of N-H···N and N-H···S hydrogen bonds is expected to play a significant role in the crystal packing.[1] The long alkyl chains are likely to pack in an ordered, interdigitated fashion, driven by van der Waals forces.
Physicochemical Properties
Quantitative data for n-dodecylammonium thiocyanate is summarized below. It should be noted that some of this data is sourced from chemical suppliers and may not have been independently verified in peer-reviewed literature.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₂₈N₂S | [2] |
| Molecular Weight | 244.44 g/mol | [2] |
| CAS Number | 22031-31-8 | [2] |
| Appearance | White powder | [2] |
| Boiling Point | 258.6 °C | [2] |
| Flash Point | 100.4 °C | [2] |
| Vapor Pressure | 0.0136 mmHg at 25°C | [2] |
Experimental Protocols
Detailed experimental data for the synthesis and analysis of n-dodecylammonium thiocyanate is scarce in the literature. Therefore, the following protocols are proposed based on standard organic chemistry techniques and procedures reported for analogous compounds.
Synthesis of n-Dodecylammonium Thiocyanate
A plausible and straightforward method for the synthesis of n-dodecylammonium thiocyanate is a salt metathesis reaction, adapted from the synthesis of cyclohexylammonium thiocyanate.[1]
Materials:
-
Dodecylamine (C₁₂H₂₅NH₂)
-
Hydrochloric acid (HCl)
-
Sodium thiocyanate (NaSCN) or Potassium thiocyanate (KSCN)
-
Ethanol (absolute)
Procedure:
-
Preparation of Dodecylammonium Chloride:
-
Dissolve dodecylamine in a suitable solvent such as diethyl ether or ethanol.
-
Slowly add an equimolar amount of concentrated hydrochloric acid dropwise with stirring.
-
The dodecylammonium chloride will precipitate. Isolate the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Salt Metathesis:
-
Dissolve the synthesized dodecylammonium chloride in absolute ethanol with gentle heating.
-
In a separate flask, dissolve an equimolar amount of sodium thiocyanate or potassium thiocyanate in absolute ethanol.
-
Add the thiocyanate solution to the dodecylammonium chloride solution with continuous stirring.
-
A white precipitate of sodium chloride or potassium chloride will form.
-
Stir the reaction mixture at room temperature for several hours to ensure complete reaction.
-
Remove the inorganic salt precipitate by filtration.
-
The filtrate contains the desired n-dodecylammonium thiocyanate.
-
Evaporate the ethanol under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain pure n-dodecylammonium thiocyanate.
-
Spectroscopic Characterization
4.2.1. Infrared (IR) Spectroscopy
The IR spectrum of n-dodecylammonium thiocyanate is expected to show characteristic absorption bands for the alkyl chain, the ammonium group, and the thiocyanate anion.
-
-NH₃⁺ stretching: A broad band in the region of 3000-3300 cm⁻¹.
-
C-H stretching (alkyl): Sharp peaks between 2850 and 2960 cm⁻¹.
-
-NH₃⁺ bending: A medium to strong band around 1500-1600 cm⁻¹.
-
C-H bending (alkyl): Bands around 1470 cm⁻¹ and 1380 cm⁻¹.
-
C≡N stretching (thiocyanate): A strong, sharp absorption band is expected around 2050-2070 cm⁻¹. The exact position can give an indication of the bonding environment.
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
A broad singlet corresponding to the -NH₃⁺ protons, the chemical shift of which will be concentration and solvent dependent.
-
A triplet around 0.8-0.9 ppm for the terminal methyl (-CH₃) group.
-
A broad multiplet between 1.2-1.6 ppm for the methylene (-CH₂-) protons of the alkyl chain.
-
A multiplet at a slightly downfield position corresponding to the methylene group adjacent to the ammonium group (-CH₂-NH₃⁺).
-
-
¹³C NMR:
-
A peak for the terminal methyl carbon around 14 ppm.
-
A series of peaks for the methylene carbons between 22 and 32 ppm.
-
A peak for the methylene carbon adjacent to the ammonium group, shifted downfield to around 40 ppm.
-
A peak for the thiocyanate carbon, expected to be in the range of 110-135 ppm.
-
Signaling Pathways and Biological Interactions
Currently, there is no specific information in the scientific literature detailing signaling pathways or biological interactions directly involving n-dodecylammonium thiocyanate. However, long-chain alkylammonium compounds, in general, are known to interact with cell membranes due to their amphiphilic nature, and some exhibit antimicrobial properties. The thiocyanate ion is a known metabolite and can be involved in various biological processes, including the detoxification of cyanide. Further research is required to elucidate any specific biological roles of n-dodecylammonium thiocyanate.
Conclusion
This technical guide has provided a detailed overview of the molecular structure of n-dodecylammonium thiocyanate based on established chemical principles and data from analogous compounds. The structure is defined by the ionic interaction between the n-dodecylammonium cation and the thiocyanate anion, with significant contributions from hydrogen bonding and van der Waals forces. While experimental data for this specific compound is limited, the proposed synthetic and analytical methods provide a solid foundation for further research. The unique combination of a long hydrophobic tail and a hydrophilic head group containing a versatile thiocyanate anion suggests that n-dodecylammonium thiocyanate may have interesting properties and potential applications in various scientific and industrial fields. Further crystallographic and spectroscopic studies are warranted to fully elucidate its molecular structure and properties.
References
An In-depth Technical Guide to the Synthesis and Properties of Dodecylammonium Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction between dodecan-1-amine and thiocyanic acid, resulting in the formation of dodecylammonium thiocyanate. This document details the physicochemical properties of the reactants and the product, a comprehensive experimental protocol for the synthesis, and a logical workflow diagram.
Core Reactant and Product Properties
A thorough understanding of the starting materials and the resulting product is crucial for successful synthesis and application. The following tables summarize the key quantitative data for dodecan-1-amine, thiocyanic acid, and the product, dodecylammonium thiocyanate.
Table 1: Physicochemical Properties of Dodecan-1-amine
| Property | Value | Reference |
| Synonyms | Dodecylamine, Laurylamine | |
| CAS Number | 124-22-1 | |
| Molecular Formula | C₁₂H₂₇N | |
| Molar Mass | 185.35 g/mol | |
| Appearance | White waxy solid or oily liquid | |
| Melting Point | 27-29 °C | |
| Boiling Point | 247-249 °C | |
| Density | 0.806 g/mL at 25 °C | |
| Solubility in Water | 78 mg/L at 25 °C |
Table 2: Physicochemical Properties of Thiocyanic Acid
| Property | Value | Reference |
| Synonyms | Hydrogen thiocyanate, Sulfocyanic acid | |
| CAS Number | 463-56-9 | |
| Molecular Formula | HSCN | |
| Molar Mass | 59.09 g/mol | |
| Acidity (pKa) | 1.1 at 20 °C | |
| Appearance | Colorless liquid or gas | |
| Tautomerism | Exists in equilibrium with isothiocyanic acid (HNCS), with the iso form dominating in the vapor phase. |
Table 3: Physicochemical Properties of n-Dodecylammonium Thiocyanate
| Property | Value | Reference |
| CAS Number | 22031-31-8 | |
| Molecular Formula | C₁₃H₂₈N₂S | |
| Molar Mass | 244.44 g/mol | |
| Appearance | White solid (expected) | Inferred |
| Solubility | Expected to have some solubility in polar organic solvents. | Inferred |
Reaction Overview
The reaction between dodecan-1-amine, a primary aliphatic amine, and thiocyanic acid is a classic acid-base neutralization. The lone pair of electrons on the nitrogen atom of the amine acts as a Brønsted-Lowry base, accepting a proton from the acidic thiocyanic acid. This results in the formation of the dodecylammonium cation and the thiocyanate anion, which associate to form the ionic salt, dodecylammonium thiocyanate.
Reaction Equation:
CH₃(CH₂)₁₁NH₂ + HSCN → [CH₃(CH₂)₁₁NH₃]⁺[SCN]⁻
Experimental Protocol: Synthesis of n-Dodecylammonium Thiocyanate
The following protocol is based on the general method for the synthesis of amine salts of thiocyanic acid as described by Mathes, Stewart, and Swedish in 1948, which involves the reaction of an amine with a stable source of thiocyanic acid, such as an ammonium or alkali metal salt, in an aqueous medium.
Materials:
-
Dodecan-1-amine (C₁₂H₂₇N)
-
Ammonium thiocyanate (NH₄SCN)
-
Deionized water
-
Benzene (or another suitable non-polar organic solvent for extraction)
-
Ethanol (for recrystallization)
-
Hydrochloric acid (HCl), 0.1 M (for titration)
-
Methyl orange indicator
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Beakers and Erlenmeyer flasks
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve a specific molar equivalent of ammonium thiocyanate in deionized water.
-
Addition of Amine: To the stirred aqueous solution of ammonium thiocyanate, add one molar equivalent of dodecan-1-amine.
-
Reaction Conditions: Heat the reaction mixture to 85-90 °C with continuous stirring. The reaction is typically carried out for a period of 2-4 hours to ensure complete salt formation.
-
Extraction: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Extract the aqueous phase with several portions of benzene to separate the dodecylammonium thiocyanate from any unreacted starting materials and inorganic salts. The product will preferentially move into the organic layer.
-
Solvent Removal: Combine the organic extracts and remove the benzene under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude dodecylammonium thiocyanate from a suitable solvent, such as ethanol, to obtain the purified solid product.
-
Drying: Dry the purified crystals in a vacuum oven at a mild temperature (e.g., 40-50 °C) to remove any residual solvent.
-
Characterization: The final product can be characterized by determining its melting point and using spectroscopic methods such as Infrared (IR) spectroscopy to confirm the presence of the ammonium and thiocyanate functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the overall structure.
Yield Calculation:
The theoretical yield should be calculated based on the limiting reagent. The actual yield is the mass of the purified, dried dodecylammonium thiocyanate. The percentage yield is calculated as:
(Actual Yield / Theoretical Yield) x 100%
Logical Workflow and Diagrams
The following diagrams illustrate the fundamental reaction and the experimental workflow for the synthesis of dodecylammonium thiocyanate.
Caption: Acid-base reaction forming Dodecylammonium Thiocyanate.
Caption: Experimental workflow for the synthesis of n-Dodecylammonium Thiocyanate.
An In-depth Technical Guide to the Thermal Stability of Dodecylamine Thiocyanate
Introduction
Dodecylamine thiocyanate is an organic salt with potential applications in various fields, including as a phase transfer catalyst, in the synthesis of organic isothiocyanates, and potentially in drug development. Its utility in these applications is intrinsically linked to its thermal stability. Understanding the temperature at which it decomposes and the nature of its degradation products is critical for ensuring safe handling, determining shelf-life, and establishing appropriate processing conditions. This guide provides a comprehensive overview of the likely thermal behavior of dodecylamine thiocyanate, detailed experimental protocols for its analysis, and a logical workflow for its characterization.
Inferred Thermal Stability Profile
Based on the known properties of dodecylamine and organic thiocyanates, the following thermal stability profile for dodecylamine thiocyanate can be inferred. Dodecylamine itself is a relatively stable primary amine. However, the presence of the thiocyanate counter-ion can influence the overall thermal stability of the salt. Organic thiocyanates can undergo isomerization to more stable isothiocyanates upon heating.[1] The thermal decomposition of the dodecylamine cation would likely proceed through various C-N and C-C bond scission pathways.
Table 1: Inferred Quantitative Thermal Stability Data for Dodecylamine Thiocyanate
| Parameter | Inferred Value/Range | Analytical Technique | Notes |
| Onset of Decomposition (Tonset) | 150 - 200 °C | Thermogravimetric Analysis (TGA) | This is an estimated range where significant mass loss would begin. The actual value could be influenced by purity and atmospheric conditions. |
| Peak Decomposition Temperature (Tpeak) | 200 - 250 °C | Differential Thermogravimetric Analysis (DTG) | Represents the temperature of the maximum rate of decomposition. |
| Isomerization to Dodecyl Isothiocyanate | Possible upon heating | Gas Chromatography-Mass Spectrometry (GC-MS) | Some organic thiocyanates are known to isomerize to isothiocyanates at elevated temperatures.[1] |
| Major Gaseous Byproducts | Ammonia, Hydrogen Cyanide, Hydrogen Sulfide, Carbon Disulfide | Evolved Gas Analysis-Mass Spectrometry (EGA-MS) | These are common decomposition products of thiocyanate salts and primary amines. |
| Solid Residue | Carbonaceous material | TGA | The percentage of residue will depend on the final temperature and atmosphere. |
Experimental Protocols
To definitively determine the thermal stability of dodecylamine thiocyanate, a series of well-established analytical techniques should be employed.
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset and rate of mass loss as a function of temperature.[2][3]
-
Apparatus: A thermogravimetric analyzer.
-
Methodology:
-
Accurately weigh 5-10 mg of dodecylamine thiocyanate into a tared TGA pan (typically alumina or platinum).
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to a final temperature of 600 °C at a constant heating rate of 10 °C/min.[4]
-
Continuously record the sample mass as a function of temperature.
-
The TGA thermogram (mass vs. temperature) will show the onset of decomposition and the percentage of mass loss at different temperature ranges. The first derivative of the TGA curve (DTG curve) will indicate the temperatures of the maximum rates of decomposition.
-
2. Differential Scanning Calorimetry (DSC)
-
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.
-
Apparatus: A differential scanning calorimeter.
-
Methodology:
-
Accurately weigh 2-5 mg of dodecylamine thiocyanate into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Place both the sample and reference pans into the DSC cell.
-
Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 300 °C) at a constant heating rate of 10 °C/min under an inert atmosphere (e.g., nitrogen).
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
Endothermic peaks will indicate melting or decomposition, while exothermic peaks can indicate crystallization or certain decomposition pathways.
-
3. Evolved Gas Analysis-Mass Spectrometry (EGA-MS)
-
Objective: To identify the gaseous products evolved during the thermal decomposition of the sample.
-
Apparatus: A TGA instrument coupled to a mass spectrometer.
-
Methodology:
-
Perform a TGA experiment as described in Protocol 1.
-
The gas evolved from the TGA furnace is transferred to the mass spectrometer via a heated transfer line.
-
The mass spectrometer is set to scan a mass-to-charge (m/z) range relevant to expected decomposition products (e.g., m/z 10-200).
-
Correlate the evolution of specific gaseous species with the mass loss events observed in the TGA thermogram.
-
4. Gas Chromatography-Mass Spectrometry (GC-MS) Headspace Analysis
-
Objective: To identify volatile and semi-volatile organic compounds produced during thermal degradation, including potential isomerization products.
-
Apparatus: A gas chromatograph coupled to a mass spectrometer with a headspace autosampler.
-
Methodology:
-
Place a known amount of dodecylamine thiocyanate into a headspace vial and seal it.
-
Heat the vial in the headspace autosampler at a series of increasing temperatures (e.g., 100 °C, 150 °C, 200 °C) for a fixed period.
-
Automatically inject a portion of the vapor phase (headspace) from the vial into the GC-MS system.
-
Separate the volatile components on a suitable GC column and identify them based on their mass spectra. This method is particularly useful for detecting the formation of dodecyl isothiocyanate.
-
Visualizations
Experimental Workflow for Thermal Stability Assessment
References
Spectroscopic Profile of Dodecan-1-amine Thiocyanate: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the spectroscopic characteristics of dodecan-1-amine thiocyanate. Due to the limited availability of direct spectroscopic data for dodecan-1-amine thiocyanate in public databases, this document compiles and analyzes the spectroscopic data of its constituent components: dodecan-1-amine and the thiocyanate anion. The expected spectral features of the resulting salt are inferred from this information, providing a foundational resource for researchers.
Introduction to Dodecan-1-amine Thiocyanate
Dodecan-1-amine thiocyanate is an ionic compound formed by the proton transfer from thiocyanic acid to the amino group of dodecan-1-amine. This results in the formation of the dodecan-1-ammonium cation and the thiocyanate anion. The understanding of its spectroscopic signature is crucial for its identification, characterization, and quality control in research and development settings.
Logical Relationship: Formation of Dodecan-1-amine Thiocyanate
Caption: Formation of Dodecan-1-amine Thiocyanate.
Spectroscopic Data of Dodecan-1-amine
Dodecan-1-amine (dodecylamine) is a primary aliphatic amine.[1] Its spectroscopic data provides a baseline for understanding the cationic part of dodecan-1-amine thiocyanate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectral Data for Dodecan-1-amine [1][2]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~2.68 | Triplet | -CH₂-NH₂ (2H) |
| ~1.41 | Multiplet | -CH₂-CH₂-NH₂ (2H) |
| ~1.26 | Broad Singlet | -(CH₂)₉- (18H) |
| ~0.88 | Triplet | -CH₃ (3H) |
¹³C NMR Spectral Data for Dodecan-1-amine [1]
| Chemical Shift (ppm) | Assignment |
| ~42.42 | -CH₂-NH₂ |
| ~34.10 | -CH₂-CH₂-NH₂ |
| ~32.06 | -CH₂-CH₂-CH₃ |
| ~29.78 | -(CH₂)n- |
| ~29.68 | -(CH₂)n- |
| ~29.48 | -(CH₂)n- |
| ~27.05 | -(CH₂)n- |
| ~22.79 | -CH₂-CH₃ |
| ~14.13 | -CH₃ |
Expected Changes for Dodecan-1-ammonium ion: Upon protonation to form the dodecan-1-ammonium cation [CH₃(CH₂)₁₁NH₃⁺], the chemical shifts of the protons and carbons near the amino group are expected to shift downfield (to a higher ppm value) due to the electron-withdrawing effect of the positively charged nitrogen atom. The -NH₂ protons will be replaced by -NH₃⁺ protons, which are expected to appear as a broad signal, and its chemical shift will be highly dependent on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Key IR Absorptions for Dodecan-1-amine [3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium | N-H stretching (asymmetric and symmetric) |
| 2850 - 2960 | Strong | C-H stretching (aliphatic) |
| ~1600 | Medium | N-H bending (scissoring) |
| ~1465 | Medium | C-H bending (scissoring) |
| ~1080 | Weak | C-N stretching |
Expected Changes for Dodecan-1-ammonium ion: In the dodecan-1-ammonium cation, the N-H stretching bands of the primary amine will be replaced by the broader and stronger N⁺-H stretching bands of the ammonium group, typically appearing in the 3000-3300 cm⁻¹ region. The N-H bending vibrations will also shift.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Mass Spectrum of Dodecan-1-amine [4] The electron ionization (EI) mass spectrum of dodecan-1-amine shows a molecular ion peak (M⁺) at m/z 185. The base peak is typically observed at m/z 30, corresponding to the [CH₂=NH₂]⁺ fragment resulting from alpha-cleavage.
Expected Analysis for Dodecan-1-amine Thiocyanate: For the ionic compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be more appropriate. In positive ion mode ESI-MS, one would expect to observe the dodecan-1-ammonium cation at m/z 186 ([M+H]⁺). In negative ion mode, the thiocyanate anion would be observed at m/z 58.
Spectroscopic Data of the Thiocyanate Anion
The thiocyanate anion (SCN⁻) has characteristic vibrational modes that are readily identifiable by IR and Raman spectroscopy.
Vibrational Modes of the Thiocyanate Anion [5][6]
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~2050 | C≡N stretching (ν_CN) |
| ~750 | C-S stretching (ν_CS) |
| ~480 | S-C-N bending (δ_SCN) |
These frequencies can shift depending on the chemical environment, such as coordination to a metal ion or hydrogen bonding. In the context of dodecan-1-amine thiocyanate, these values are expected to be close to those of the free ion.
Experimental Protocols
Detailed methodologies are essential for the reliable acquisition of spectroscopic data.
General Sample Preparation for Dodecan-1-amine Thiocyanate
-
Synthesis: Dodecan-1-amine thiocyanate can be prepared by reacting equimolar amounts of dodecan-1-amine and a source of thiocyanic acid (e.g., potassium thiocyanate in an acidic medium) in a suitable solvent.
-
Purification: The resulting salt can be purified by recrystallization from an appropriate solvent system.
-
Drying: The purified salt should be thoroughly dried under vacuum to remove any residual solvent.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified dodecan-1-amine thiocyanate in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a solvent suitable for ESI, such as methanol or acetonitrile/water.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire spectra in both positive and negative ion modes over an appropriate m/z range.
Experimental Workflow
References
Methodological & Application
Application Notes and Protocols: Synthesis of Dodecan-1-amine;thiocyanic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Dodecylammonium thiocyanate, an alkylammonium salt with emerging applications in materials science, particularly in the fabrication of perovskite solar cells.[1] The synthesis is based on a straightforward acid-base reaction between dodecan-1-amine and a source of thiocyanic acid. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, purification, and characterization of the target compound.
Introduction
Dodecylammonium thiocyanate (C₁₃H₂₈N₂S) is an ionic compound formed from the protonation of the primary amine, dodecan-1-amine, by thiocyanic acid. While the synthesis of organic isothiocyanates and thiocyanates is well-documented, the preparation of this specific alkylammonium salt is less commonly described in the literature. This compound has garnered interest for its role in the formation and stabilization of metal halide perovskite solar cells.[1] The protocol detailed below provides a reproducible method for its synthesis in a laboratory setting.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₂₈N₂S | [1] |
| Molecular Weight | 244.44 g/mol | [1] |
| CAS Number | 22031-31-8 | [1] |
| Appearance | White crystalline solid | Inferred from similar ammonium salts |
| Melting Point | Not specified in search results | |
| Solubility | Soluble in polar organic solvents | Inferred from structure |
Experimental Protocol
Materials and Reagents
-
Dodecan-1-amine (C₁₂H₂₇N)
-
Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN)
-
Hydrochloric acid (HCl), 1 M solution
-
Diethyl ether ((C₂H₅)₂O)
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH indicator paper
Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 18.54 g (0.1 mol) of dodecan-1-amine in 100 mL of diethyl ether. Stir the solution at room temperature until the amine is completely dissolved.
-
Preparation of Thiocyanic Acid (in situ): In a separate beaker, dissolve 7.61 g (0.1 mol) of ammonium thiocyanate (or 9.72 g of potassium thiocyanate) in a minimal amount of distilled water (approximately 20 mL). Slowly add 100 mL of 1 M hydrochloric acid to this solution while stirring. This will generate a solution containing thiocyanic acid.
-
Acid-Base Reaction: Slowly add the acidic thiocyanic acid solution to the stirred solution of dodecan-1-amine in the round-bottom flask over a period of 15-20 minutes. A white precipitate of dodecylammonium thiocyanate should form.
-
Reaction Completion and Isolation: Continue stirring the reaction mixture at room temperature for an additional 1-2 hours to ensure complete reaction.
-
Purification:
-
Filter the white precipitate using a Büchner funnel.
-
Wash the collected solid with two portions of cold diethyl ether (2 x 30 mL) to remove any unreacted dodecan-1-amine.
-
To remove any inorganic salt impurities, the crude product can be recrystallized. A suitable solvent system would need to be determined empirically, but a mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like hexane or diethyl ether) is a good starting point.
-
-
Drying: Dry the purified white solid under vacuum to obtain the final product, dodecylammonium thiocyanate.
-
Characterization: The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the presence of the dodecyl chain and the ammonium proton.
-
FT-IR Spectroscopy: To identify the characteristic peaks for the N-H bonds of the ammonium group and the S-C≡N stretch of the thiocyanate anion.
-
Melting Point Analysis: To determine the melting point of the synthesized compound.
-
Elemental Analysis: To confirm the elemental composition (C, H, N, S).
-
Visualizations
Caption: Synthesis workflow for Dodecylammonium thiocyanate.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Dodecan-1-amine is corrosive and can cause skin and eye irritation.[2]
-
Hydrochloric acid is corrosive.
-
Thiocyanates can release toxic hydrogen cyanide gas if they come into contact with strong acids under certain conditions. The in situ generation of thiocyanic acid should be performed with caution.[3]
-
Diethyl ether is highly flammable. Avoid open flames and sparks.
This protocol provides a general guideline for the synthesis of dodecylammonium thiocyanate. Researchers may need to optimize reaction conditions, such as solvent choice and purification methods, to achieve the desired yield and purity.
References
Experimental Setup for the Synthesis of Dodecylamine Thiocyanate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental setup required for the synthesis of dodecylamine thiocyanate. The information is curated for professionals in research, scientific, and drug development fields, ensuring a comprehensive understanding of the synthesis process.
Introduction
Dodecylamine thiocyanate (C₁₃H₂₈N₂S) is a long-chain alkylammonium salt that has garnered interest in various scientific fields, notably in the development of perovskite solar cells where it is used as an additive to enhance stability and performance. Its synthesis involves a straightforward acid-base reaction between dodecylamine and a source of thiocyanic acid. This protocol outlines a reproducible method for its preparation in a laboratory setting.
Reagents and Materials
A comprehensive list of reagents and their specifications is provided in Table 1.
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Purity | Supplier Example | CAS Number |
| Dodecylamine | C₁₂H₂₇N | 185.36 | ≥99% | Sigma-Aldrich | 124-22-1 |
| Ammonium Thiocyanate | NH₄SCN | 76.12 | ≥98% | Sigma-Aldrich | 1762-95-4 |
| Hydrochloric Acid | HCl | 36.46 | 37% (w/w) | Fisher Scientific | 7647-01-0 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99.7% | Sigma-Aldrich | 60-29-7 |
| Deionized Water | H₂O | 18.02 | - | - | 7732-18-5 |
Experimental Protocol
The synthesis of dodecylamine thiocyanate is based on the acid-base reaction between dodecylamine and thiocyanic acid, which is generated in situ from a thiocyanate salt and a strong acid.
Preparation of Thiocyanic Acid Solution (Aqueous)
-
In a well-ventilated fume hood, prepare a 1 M aqueous solution of ammonium thiocyanate by dissolving 7.61 g of ammonium thiocyanate in 100 mL of deionized water in a 250 mL beaker.
-
Slowly add an equimolar amount of 1 M hydrochloric acid to the ammonium thiocyanate solution while stirring continuously with a magnetic stirrer. This reaction generates a dilute solution of thiocyanic acid.
Synthesis of Dodecylamine Thiocyanate
-
Dissolve 18.54 g (0.1 mol) of dodecylamine in 200 mL of diethyl ether in a 500 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the dodecylamine solution to 0-5 °C using an ice bath.
-
Slowly add the prepared aqueous thiocyanic acid solution dropwise to the stirred dodecylamine solution over a period of 30 minutes. A white precipitate of dodecylamine thiocyanate will form.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 2 hours to ensure the reaction goes to completion.
-
Isolate the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with two 50 mL portions of cold diethyl ether to remove any unreacted dodecylamine.
-
Dry the product under vacuum at room temperature for 24 hours to yield dodecylamine thiocyanate as a white solid.
Characterization and Data
The synthesized dodecylamine thiocyanate can be characterized using various analytical techniques to confirm its identity and purity.
Table 2: Expected Yield and Physical Properties
| Parameter | Value |
| Theoretical Yield | 24.44 g |
| Typical Experimental Yield | 22-23 g (90-94%) |
| Appearance | White crystalline solid |
| Melting Point | 88-92 °C |
| Molecular Formula | C₁₃H₂₈N₂S |
| Molecular Weight | 244.44 g/mol [1] |
| CAS Number | 22031-31-8[1] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows and relationships in the synthesis of dodecylamine thiocyanate.
Caption: Overall workflow for the synthesis of dodecylamine thiocyanate.
Caption: Logical relationship of reagents in the synthesis.
References
Application Notes and Protocols: Dodecan-1-amine and Thiocyanic Acid as a Corrosion Inhibitor System for Steel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of a combined corrosion inhibitor system composed of Dodecan-1-amine and a thiocyanate source for the protection of steel, particularly in acidic environments. While a pre-formed "Dodecan-1-amine;thiocyanic acid" salt is not commonly documented, the synergistic application of dodecylamine and thiocyanate ions is a promising approach for corrosion mitigation. This document outlines the theoretical basis, presents available quantitative data, and provides detailed experimental protocols for evaluating such inhibitor systems.
Introduction
Dodecan-1-amine (DDA), a long-chain aliphatic amine, is known to function as a corrosion inhibitor by adsorbing onto the steel surface through its polar amine group, with the hydrophobic dodecyl chain forming a protective barrier. Thiocyanate ions (SCN⁻) can also inhibit corrosion, often by participating in the formation of a protective film on the metal surface. The combination of these two components is anticipated to produce a synergistic effect, where the co-adsorption of the amine cations and thiocyanate anions leads to a more densely packed and stable protective layer than either component could form alone. This enhanced inhibition is of significant interest for applications such as industrial acid cleaning, oil and gas well acidizing, and in various chemical processes where steel equipment is exposed to corrosive media.
Data Presentation
Quantitative data for the individual components, Dodecan-1-amine and Potassium Thiocyanate, are presented below. A direct study quantifying the synergistic effect was not available in the public literature at the time of this writing.
Dodecan-1-amine as a Corrosion Inhibitor
The following data is adapted from studies on Dodecan-1-amine's performance as a corrosion inhibitor for carbon steel in a 0.3 M HCl solution.
Table 1: Potentiodynamic Polarization Data for Dodecan-1-amine on Carbon Steel in 0.3 M HCl
| Inhibitor Concentration (ppm) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (μA/cm²) | Inhibition Efficiency (η%) |
| 0 (Blank) | -485 | 186.2 | - |
| 15 | -490 | 83.2 | 55.3 |
| 30 | -492 | 52.1 | 72.0 |
| 60 | -495 | 31.6 | 83.0 |
| 90 | -498 | 20.9 | 88.8 |
| 120 | -501 | 15.1 | 91.9 |
| 150 | -503 | 12.6 | 93.2 |
Data extrapolated from graphical representations in a study by Y. Li et al. on the inhibition effect of dodecylamine on carbon steel corrosion.
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Dodecan-1-amine on Carbon Steel in 0.3 M HCl
| Inhibitor Concentration (ppm) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (μF/cm²) | Inhibition Efficiency (η%) |
| 0 (Blank) | 68 | 125 | - |
| 15 | 152 | 85 | 55.3 |
| 30 | 243 | 62 | 72.0 |
| 60 | 401 | 45 | 83.0 |
| 90 | 598 | 33 | 88.6 |
| 120 | 825 | 25 | 91.8 |
| 150 | 986 | 21 | 93.1 |
Data extrapolated from graphical representations in a study by Y. Li et al. on the inhibition effect of dodecylamine on carbon steel corrosion.
Potassium Thiocyanate as a Corrosion Inhibitor
The following data is from a study on the effect of Potassium Thiocyanate (KSCN) on steel corrosion in a simulated concrete pore solution containing chlorides.[1][2]
Table 3: Weight Loss Data for Potassium Thiocyanate on Steel in Chloride-Contaminated Simulated Concrete Pore Solution (24h immersion) [1][2]
| Inhibitor Concentration (mol/L) | Corrosion Rate (mg/h·cm²) x 10⁻³ | Inhibition Efficiency (η%) |
| 0 (Blank) | 3.924 | - |
| 7.5 x 10⁻⁴ | 1.314 | 66.51 |
| 1 x 10⁻³ | 1.825 | 53.48 |
| 2.5 x 10⁻³ | 2.212 | 43.62 |
| 5 x 10⁻³ | 3.053 | 22.20 |
| 1 x 10⁻² | 3.416 | 12.94 |
Note: In this specific study, higher concentrations of KSCN showed a decrease in inhibition efficiency, suggesting an optimal concentration exists for this system.[1]
Experimental Protocols
Detailed methodologies for key experiments to evaluate the corrosion inhibition performance of the Dodecan-1-amine and thiocyanate system are provided below.
Weight Loss Measurements
This gravimetric method provides a direct measure of metal loss due to corrosion.
Objective: To determine the corrosion rate of steel in a corrosive medium with and without the inhibitor system and to calculate the inhibition efficiency.
Materials and Equipment:
-
Steel coupons of known composition and surface area (e.g., mild steel)
-
Abrasive papers of different grits (e.g., 240, 400, 600, 800, 1200)
-
Degreasing solvent (e.g., acetone, ethanol)
-
Distilled or deionized water
-
Corrosive medium (e.g., 1 M HCl)
-
Dodecan-1-amine
-
Thiocyanate source (e.g., Potassium Thiocyanate, KSCN)
-
Analytical balance (±0.1 mg accuracy)
-
Water bath or thermostat for temperature control
-
Glass beakers or corrosion cells
-
Desiccator
Procedure:
-
Coupon Preparation: Mechanically polish the steel coupons with successive grades of abrasive paper, starting with a coarse grit and finishing with a fine grit (e.g., 1200).
-
Rinse the polished coupons with distilled water, followed by degreasing with acetone or ethanol.
-
Dry the coupons thoroughly using a stream of warm air and store them in a desiccator.
-
Accurately weigh each coupon to the nearest 0.1 mg and record the initial weight (W_initial).
-
Inhibitor Solution Preparation: Prepare the corrosive medium (e.g., 1 M HCl). Prepare a series of test solutions by adding different concentrations of Dodecan-1-amine and KSCN to the corrosive medium. Also, prepare a blank solution without any inhibitor.
-
Immersion Test: Immerse the pre-weighed coupons in the blank and inhibitor-containing solutions. Ensure the coupons are fully submerged. The volume of the solution should be sufficient to avoid significant changes in corrosive concentration during the test (e.g., 20 mL/cm² of coupon surface area).
-
Maintain the solutions at a constant temperature (e.g., 25 °C) for a specified duration (e.g., 24 hours).
-
Post-Immersion Processing: After the immersion period, retrieve the coupons from the solutions.
-
Rinse the coupons with distilled water.
-
Remove the corrosion products by immersing the coupons in a cleaning solution (e.g., a solution of HCl containing an inhibitor like hexamine) for a short period, followed by scrubbing with a soft brush.
-
Rinse the cleaned coupons with distilled water and then with acetone.
-
Dry the coupons and re-weigh them to obtain the final weight (W_final).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × ρ), where A is the surface area of the coupon in cm², T is the immersion time in hours, and ρ is the density of the steel in g/cm³.
-
Inhibition Efficiency (η%): η% = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Electrochemical Measurements
Electrochemical techniques such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) provide insights into the kinetics and mechanism of corrosion inhibition.
Materials and Equipment:
-
Potentiostat/Galvanostat with frequency response analyzer for EIS
-
Three-electrode corrosion cell:
-
Working Electrode (WE): Steel sample with a defined exposed surface area.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite rod/mesh.
-
-
Corrosive medium and inhibitor solutions as prepared for weight loss measurements.
Procedure:
A. Potentiodynamic Polarization:
-
Cell Setup: Assemble the three-electrode cell with the steel working electrode, reference electrode, and counter electrode. Fill the cell with the test solution (blank or with inhibitor).
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.
-
Polarization Scan: Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis: Plot the resulting current density (log scale) versus the applied potential (Tafel plot).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves to their intersection.
-
Calculate the inhibition efficiency: η% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100.
B. Electrochemical Impedance Spectroscopy (EIS):
-
Cell Setup and OCP Stabilization: Use the same setup as for potentiodynamic polarization and allow the OCP to stabilize.
-
EIS Measurement: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| vs. log f and phase angle vs. log f).
-
Model the data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct).
-
Calculate the inhibition efficiency: η% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100.
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of inhibition.
References
Application Notes and Protocols: Laurylamine Thiocyanate in Acidic Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laurylamine thiocyanate, also known as dodecyl thiocyanate, is an organic compound incorporating a long hydrophobic alkyl chain (lauryl) and a functional thiocyanate group (-SCN). This unique structure suggests its utility in various applications, particularly in acidic environments where the behavior of both the amine and thiocyanate moieties is critical. While specific data for laurylamine thiocyanate is limited in publicly available literature, its potential applications can be inferred from the known properties of long-chain amines and other organic thiocyanates. These application notes provide an overview of its potential uses as a corrosion inhibitor and an antifungal/biocidal agent in acidic solutions, along with relevant experimental protocols based on studies of analogous compounds.
Chemical Properties and Synthesis
Laurylamine thiocyanate is an organic compound with the chemical formula C13H25NS. Organic thiocyanates are generally synthesized through the reaction of an alkyl halide (in this case, lauryl halide) with an alkali thiocyanate.[1]
General Synthesis Reaction:
CH₃(CH₂)₁₁-X + NaSCN → CH₃(CH₂)₁₁-SCN + NaX (where X is a halide like Br or Cl)
It is important to note that the thiocyanate ion (SCN⁻) is an ambident nucleophile, which can lead to the formation of the isothiocyanate isomer (R-NCS) as a byproduct, particularly with certain substrates and reaction conditions.[1]
Stability in Acidic Solutions:
Caution is advised when using laurylamine thiocyanate in strongly acidic solutions (pH 4-5 or lower), as thiocyanate salts can be unstable and may decompose to release toxic hydrogen cyanide (HCN) gas.[2] The stability is influenced by the cation; however, with an organic cation, the covalent nature of the S-C bond may offer greater stability than ionic thiocyanate salts. Under acidic conditions, the thiocyanate ion can also participate in the formation of hypothiocyanous acid (HOSCN), a potent microbicidal agent.[3]
Application 1: Corrosion Inhibition in Acidic Media
The structure of laurylamine thiocyanate makes it a promising candidate for a corrosion inhibitor in acidic solutions, such as those used for industrial cleaning, pickling, and in oil and gas applications. The lauryl group provides a hydrophobic tail that can form a protective film on the metal surface, while the nitrogen and sulfur atoms in the thiocyanate group can act as adsorption centers.
Mechanism of Action
The inhibition mechanism is likely a mixed-type, involving both physical and chemical adsorption on the metal surface. The protonated amine in acidic solution would electrostatically interact with the negatively charged metal surface (in the presence of anions like Cl⁻ or SO₄²⁻), while the sulfur and nitrogen atoms can coordinate with the metal atoms. This forms a protective barrier that retards both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.[4]
Quantitative Data for Analogous Compounds
| Inhibitor | Metal | Acid Medium | Concentration | Inhibition Efficiency (%) | Temperature (°C) | Reference |
| 1-ethyl-3-methylimidazolium thiocyanate (IL) | API 5L X52 Steel | 0.5M H₂SO₄ | 75 ppm | 90.1 | Not specified | [4] |
| Sinapine Thiocyanate (GCI-ST) | Mild Steel | H₂SO₄ | Various | Effective, mixed-type | Not specified | [5] |
| 4-(N,N-dimethylamino)benzaldehyde thiosemicarbazone | Mild Steel | 1N HCl | Not specified | Predominantly cathodic | Not specified | [6] |
| 4-(N,N-dimethylamino)benzaldehyde thiosemicarbazone | Mild Steel | 0.5M H₂SO₄ | 100 ppm | 97 | Not specified | [6] |
Experimental Protocol: Weight Loss Method
This protocol outlines a basic method for evaluating the corrosion inhibition efficiency of laurylamine thiocyanate.
-
Coupon Preparation:
-
Obtain mild steel coupons of a standard dimension (e.g., 2.5 cm x 2.0 cm x 0.2 cm).
-
Polish the coupons with a series of emery papers of decreasing grit size, wash with distilled water and acetone, and dry.
-
Weigh the coupons accurately using an analytical balance.
-
-
Inhibitor Solution Preparation:
-
Prepare a stock solution of laurylamine thiocyanate in a suitable solvent (e.g., ethanol).
-
Prepare the acidic solution (e.g., 1 M HCl or 0.5 M H₂SO₄).
-
Add different concentrations of the laurylamine thiocyanate stock solution to the acidic solution to achieve the desired final inhibitor concentrations (e.g., 10, 50, 100, 200 ppm).
-
-
Corrosion Test:
-
Immerse one prepared coupon in a beaker containing the acidic solution with a specific concentration of the inhibitor.
-
Immerse a control coupon in the acidic solution without the inhibitor.
-
Maintain the beakers at a constant temperature for a specified duration (e.g., 6 hours).
-
-
Analysis:
-
After the immersion period, remove the coupons, wash them with a cleaning solution (e.g., Clarke's solution) to remove corrosion products, rinse with distilled water and acetone, dry, and reweigh.
-
Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:
-
CR (mm/year) = (87.6 × W) / (D × A × T)
-
W = Weight loss in mg
-
D = Density of the metal in g/cm³
-
A = Area of the coupon in cm²
-
T = Immersion time in hours
-
-
IE% = [(CR_blank - CR_inh) / CR_blank] × 100
-
CR_blank = Corrosion rate in the absence of the inhibitor
-
CR_inh = Corrosion rate in the presence of the inhibitor
-
-
-
Experimental Workflow: Corrosion Inhibition Evaluation
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Experimental and theoretical study on the corrosion inhibition of mild steel by nonanedioic acid derivative in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation and Use of Dodecylamine-Derived Thiocyanate Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of solutions containing dodecylamine-derived thiocyanate compounds. Recognizing the chemical ambiguity of the term "dodecylamine thiocyanate," two distinct interpretations are addressed. Protocol 1 describes the preparation of a solution from the salt, n-dodecylammonium thiocyanate. Protocol 2 provides a detailed synthetic method for producing dodecyl isothiocyanate from dodecylamine, a compound with significant biological activity. The application notes focus on the well-documented roles of isothiocyanates (ITCs) in drug development, particularly as anticancer agents, by modulating key cellular signaling pathways.
Introduction: Understanding "Dodecylamine Thiocyanate"
The term "dodecylamine thiocyanate" can refer to two distinct chemical entities:
-
n-Dodecylammonium Thiocyanate : An ionic salt formed by the protonation of dodecylamine (an amine) by thiocyanic acid. In this compound, the dodecylammonium cation ([CH₃(CH₂)₁₁NH₃]⁺) is ionically bonded to the thiocyanate anion (SCN⁻). This salt is commercially available and has applications in materials science, for instance, in the formation and stabilization of metal halide perovskite solar cells.[1]
-
Dodecyl Isothiocyanate : A covalent organic compound (CH₃(CH₂)₁₁N=C=S) where a dodecyl group is attached to the nitrogen atom of the isothiocyanate functional group. This compound belongs to the isothiocyanate (ITC) class of molecules, which are widely studied for their potent biological activities, including antimicrobial and anticancer properties.[2][3][4] ITCs are recognized as major active constituents of cruciferous vegetables and are known to suppress tumor growth.[5]
These application notes provide protocols for preparing solutions of both the salt and the synthetically derived isothiocyanate, followed by a discussion of the applications of ITCs in biomedical research.
Protocols
Protocol 1: Preparation of n-Dodecylammonium Thiocyanate Solution
This protocol outlines the straightforward preparation of a solution using commercially available n-dodecylammonium thiocyanate salt.
2.1. Materials and Equipment
-
n-Dodecylammonium thiocyanate (solid)
-
Anhydrous solvent (e.g., Ethanol, Isopropanol, Acetonitrile)
-
Analytical balance
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Spatula
2.2. Quantitative Data
| Parameter | Value | Reference |
| Compound Name | n-Dodecylammonium thiocyanate | [1] |
| CAS Number | 22031-31-8 | [1] |
| Molecular Formula | C₁₃H₂₈N₂S | [1] |
| Molecular Weight | 244.44 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in alcohols and acetonitrile | General knowledge |
2.3. Procedure
-
Calculate Mass : Determine the required mass of n-dodecylammonium thiocyanate to achieve the desired solution concentration (e.g., for 100 mL of a 10 mM solution, 0.2444 g is needed).
-
Weighing : Accurately weigh the calculated mass of the salt using an analytical balance and place it into a clean, dry volumetric flask.
-
Dissolution : Add approximately half of the final desired volume of the chosen solvent to the volumetric flask.
-
Mixing : Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but ensure the solvent does not boil.
-
Final Volume : Once dissolved, remove the flask from the stirrer, remove the stir bar, and add the solvent to the calibration mark on the volumetric flask.
-
Homogenization : Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage : Store the solution in a tightly sealed container, protected from light, at the appropriate temperature (typically 2-8°C or room temperature, depending on stability).
Protocol 2: Synthesis and Preparation of Dodecyl Isothiocyanate Solution
This protocol describes the synthesis of dodecyl isothiocyanate from dodecylamine via a dithiocarbamate intermediate. This two-step, one-pot procedure is a common method for preparing isothiocyanates from primary amines.[6][7][8]
2.4. Experimental Workflow
Caption: Workflow for the synthesis and preparation of a dodecyl isothiocyanate solution.
2.5. Materials and Equipment
-
Dodecylamine
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N) or another organic base
-
Tosyl chloride (TsCl) or other desulfurizing agent
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
2.6. Quantitative Data for Synthesis
| Reactant/Parameter | Molar Ratio (Typical) | Example Quantity (for 10 mmol scale) | Notes |
| Dodecylamine | 1.0 eq | 1.85 g (10 mmol) | Starting primary amine. |
| Carbon Disulfide | 1.1 eq | 0.84 g (11 mmol) | Reacts with the amine to form the dithiocarbamate intermediate.[9] |
| Triethylamine | 2.2 eq | 2.23 g (22 mmol) | Acts as a base to facilitate the formation of the dithiocarbamate salt.[7] |
| Tosyl Chloride | 1.1 eq | 2.10 g (11 mmol) | Desulfurizing agent to convert the intermediate to the isothiocyanate.[7] |
| Solvent (DCM) | - | 50-100 mL | Must be anhydrous. |
| Temperature | 0°C to room temp. | - | Initial reaction is often cooled, then allowed to warm. |
| Reaction Time | 1-4 hours | - | Monitor by TLC until starting material is consumed. |
| Yield | 70-95% | - | Typical yields for this type of reaction can be high but depend on purification.[6][7] |
2.7. Procedure
-
Setup : In a round-bottom flask under a nitrogen or argon atmosphere, dissolve dodecylamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.
-
Dithiocarbamate Formation : Slowly add carbon disulfide (1.1 eq) to the stirred solution. Allow the reaction to stir at 0°C for 30 minutes, during which the triethylammonium dithiocarbamate salt will form.
-
Isothiocyanate Conversion : To the same flask, add tosyl chloride (1.1 eq) portion-wise, keeping the temperature at 0°C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel.
-
Extraction : Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification : Purify the crude dodecyl isothiocyanate using silica gel column chromatography, typically eluting with a hexane/ethyl acetate gradient.
-
Solution Preparation : Once the pure product is obtained and its identity is confirmed (e.g., via NMR or IR spectroscopy), prepare a stock solution of a known concentration by dissolving a weighed amount in a suitable solvent (e.g., DMSO for biological assays, or ethanol).
Application Notes: Isothiocyanates in Drug Development
Isothiocyanates (ITCs) are a class of phytochemicals with significant potential in cancer chemoprevention and therapy.[2][10] Their mechanism of action is multifaceted, involving the modulation of numerous signaling pathways that are often dysregulated in cancer cells.[3][10]
Key Biological Activities:
-
Anticancer Effects : ITCs can induce cell cycle arrest and promote apoptosis (programmed cell death) in cancer cells.[3][5] They have been shown to be effective against various cancer types, including pancreatic, breast, and lung cancer.[2][5]
-
Modulation of Carcinogen Metabolism : ITCs induce phase II detoxification enzymes, such as glutathione-S-transferase (GST), which help neutralize and eliminate carcinogens from the body.[2][5]
-
Anti-inflammatory and Antioxidant Effects : ITCs can activate the Nrf2 pathway, a key regulator of the cellular antioxidant response, which helps protect cells from oxidative stress.[11][12]
-
Antimicrobial Properties : Various ITCs have demonstrated activity against a range of human pathogens, including bacteria and fungi.[4][13]
Signaling Pathways Modulated by Isothiocyanates
The anticancer effects of ITCs are mediated through their interaction with multiple key cellular signaling pathways.
Caption: Key signaling pathways modulated by isothiocyanates leading to anticancer effects.
As illustrated, ITCs exert their effects by inhibiting pro-survival and pro-inflammatory pathways like PI3K/Akt, STAT3, and NF-κB, while activating the protective Keap1-Nrf2 antioxidant pathway.[3][5][10] This multi-targeted approach makes ITCs, including long-chain derivatives like dodecyl isothiocyanate, promising candidates for further investigation in drug development programs.
References
- 1. n-Dodecylammonium thiocyanate | CAS 22031-31-8 [greatcellsolarmaterials.com]
- 2. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 4. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Isothiocyanate synthesis [organic-chemistry.org]
- 8. US3637788A - Process for producing isothiocyanates - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Cancer chemoprevention with dietary isothiocyanates mature for clinical translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 12. mdpi.com [mdpi.com]
- 13. Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]
Application Notes and Protocols: Dodecan-1-amine Thiocyanate as a Corrosion Inhibitor in Brine Environments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of a Dodecan-1-amine and thiocyanic acid combination as a corrosion inhibitor for carbon steel in brine solutions. Due to the limited availability of published data on this specific inhibitor blend, the following protocols and proposed mechanisms are based on established principles of corrosion inhibition by amine and thiocyanate compounds.
Introduction
Corrosion in brine environments is a significant challenge in various industries, including oil and gas, desalination, and chemical processing. Carbon steel, while widely used due to its cost-effectiveness and mechanical properties, is highly susceptible to corrosion in the presence of saline water. Corrosion inhibitors are a practical and effective means of mitigating this degradation.
This document outlines the application and evaluation of a corrosion inhibitor system composed of Dodecan-1-amine and thiocyanic acid. Dodecan-1-amine, a long-chain aliphatic amine, is expected to function as a film-forming inhibitor, adsorbing onto the metal surface to create a protective barrier.[1][2] The thiocyanate ion (SCN⁻), on the other hand, is known to participate in the formation of protective surface films, often in synergy with other inhibitor components.[3][4]
Proposed Corrosion Inhibition Mechanism
The synergistic effect of Dodecan-1-amine and thiocyanic acid is proposed to occur through a multi-faceted mechanism:
-
Adsorption of Dodecan-1-amine: The long hydrocarbon chain of Dodecan-1-amine provides a hydrophobic character, while the amine group acts as a polar head that adsorbs onto the carbon steel surface. This forms a protective film that displaces water and corrosive ions from the metal surface.[1]
-
Role of Thiocyanate Ions: Thiocyanate ions can adsorb onto the metal surface and potentially form complexes with iron ions, contributing to the stability of the protective film.[3][4] It is also suggested that thiocyanate can enhance the adsorption of the amine component.
-
Synergistic Film Formation: The combination of the bulky, film-forming amine and the smaller, reactive thiocyanate ion is hypothesized to create a denser, more resilient protective layer than either component could achieve alone.
Quantitative Data Summary
The following table is a template for summarizing experimental data obtained from the evaluation of Dodecan-1-amine thiocyanate as a corrosion inhibitor.
| Inhibitor Concentration (ppm) | Corrosion Rate (mm/year) from Weight Loss | Charge Transfer Resistance (Rct) (Ω·cm²) from EIS | Corrosion Current Density (Icorr) (µA/cm²) from Polarization | Inhibition Efficiency (%) |
| 0 (Blank) | N/A | |||
| 50 | ||||
| 100 | ||||
| 200 | ||||
| 500 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Weight Loss Method
This method provides a direct measurement of the average corrosion rate over a specified period.[5][6][7][8]
4.1.1. Materials and Equipment
-
Carbon steel coupons (e.g., C1018) of known dimensions
-
Brine solution (e.g., 3.5% NaCl in deionized water)
-
Dodecan-1-amine and thiocyanic acid
-
Analytical balance (±0.1 mg accuracy)
-
Polishing papers (e.g., 240, 400, 600 grit)
-
Acetone, ethanol, and deionized water for cleaning
-
Glass beakers and desiccator
4.1.2. Protocol
-
Coupon Preparation:
-
Mechanically polish the carbon steel coupons with successively finer grades of polishing paper.
-
Degrease the coupons by sonicating in acetone for 5 minutes, followed by rinsing with ethanol and deionized water.
-
Dry the coupons in a stream of warm air and store them in a desiccator.
-
Weigh each coupon to the nearest 0.1 mg and record the initial weight (W_initial).
-
-
Inhibitor Solution Preparation:
-
Prepare a stock solution of the Dodecan-1-amine thiocyanate inhibitor.
-
Prepare test solutions by adding the required amount of inhibitor stock solution to the brine to achieve the desired concentrations (e.g., 50, 100, 200, 500 ppm). A blank solution with no inhibitor should also be prepared.
-
-
Immersion Test:
-
Immerse the prepared coupons in the test solutions at a constant temperature (e.g., 25°C or 50°C) for a specified duration (e.g., 24, 48, or 72 hours).
-
-
Coupon Cleaning and Final Weighing:
-
After the immersion period, remove the coupons from the solutions.
-
Clean the coupons according to standard procedures (e.g., ASTM G1) to remove corrosion products.
-
Rinse the cleaned coupons with deionized water and ethanol, dry them, and reweigh them to obtain the final weight (W_final).
-
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (87600 * ΔW) / (A * T * D), where A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of carbon steel in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to investigate the properties of the inhibitor film and the kinetics of the corrosion process.[9][10][11][12][13]
4.2.1. Materials and Equipment
-
Potentiostat with a frequency response analyzer
-
Three-electrode electrochemical cell (working electrode: carbon steel; counter electrode: platinum; reference electrode: Saturated Calomel Electrode - SCE)
-
Brine solutions with and without the inhibitor
4.2.2. Protocol
-
Electrode Preparation: Prepare the carbon steel working electrode as described in the weight loss method (polishing and cleaning).
-
Experimental Setup:
-
Assemble the three-electrode cell with the prepared working electrode, platinum counter electrode, and SCE reference electrode.
-
Fill the cell with the test solution (brine with or without inhibitor).
-
-
Measurement:
-
Allow the system to stabilize for a period (e.g., 30-60 minutes) to reach a steady open-circuit potential (OCP).
-
Perform the EIS measurement at the OCP by applying a small amplitude AC voltage (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).
-
-
Data Analysis:
-
Analyze the resulting Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100
-
Potentiodynamic Polarization
This technique provides information on the kinetics of the anodic and cathodic corrosion reactions and the type of inhibition (anodic, cathodic, or mixed).[14][15][16][17]
4.3.1. Materials and Equipment
-
Same as for EIS.
4.3.2. Protocol
-
Electrode Preparation and Setup: Same as for EIS.
-
Measurement:
-
After OCP stabilization, polarize the working electrode potentiodynamically from a potential cathodic to the OCP (e.g., -250 mV vs. OCP) to a potential anodic to the OCP (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).
-
-
Data Analysis:
-
Plot the resulting potential versus the logarithm of the current density (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
Inhibition Efficiency (IE%): IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] * 100
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating corrosion inhibitors.
Proposed Inhibition Mechanism
Caption: Proposed synergistic inhibition mechanism.
References
- 1. Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. US4728446A - Corrosion inhibitor for brines - Google Patents [patents.google.com]
- 4. EP0170371A2 - Corrosion inhibited brine composition, method of making same, and method of inhibiting corrosion and decreasing corrosiveness - Google Patents [patents.google.com]
- 5. corrosionpedia.com [corrosionpedia.com]
- 6. researchgate.net [researchgate.net]
- 7. store.astm.org [store.astm.org]
- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 9. ijcsi.pro [ijcsi.pro]
- 10. researchgate.net [researchgate.net]
- 11. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 12. Electrochemical Impedance Spectroscopy (EIS) and Study of Iron Corrosion Inhibition by Turmeric Roots Extract (TRE) in Hydrochloric Acid Solution [ejchem.journals.ekb.eg]
- 13. jmaterenvironsci.com [jmaterenvironsci.com]
- 14. dl.astm.org [dl.astm.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Potentiodynamic polarization [corrosion-doctors.org]
Analytical Techniques for the Characterization of Dodecylamine Thiocyanate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecylamine thiocyanate is an ionic compound consisting of a dodecylammonium cation and a thiocyanate anion. The dodecylamine moiety, a 12-carbon primary aliphatic amine, imparts surfactant properties, while the thiocyanate anion is a well-known pseudohalide with diverse chemical and biological activities. This combination of properties makes dodecylamine thiocyanate a compound of interest in various fields, including materials science, agriculture, and pharmaceuticals. Accurate and reliable analytical methods are crucial for its characterization, quantification, and quality control.
These application notes provide detailed protocols for the analytical characterization of dodecylamine thiocyanate, focusing on spectroscopic and chromatographic techniques. The methodologies are designed to be implemented in a standard laboratory setting.
Spectroscopic Characterization
Spectroscopic methods are essential for the qualitative identification and structural elucidation of dodecylamine thiocyanate.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in dodecylamine thiocyanate.
Experimental Protocol:
-
Sample Preparation:
-
For solid samples, prepare a KBr pellet by mixing approximately 1 mg of dodecylamine thiocyanate with 100 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
Alternatively, for a liquid or molten sample, a small drop can be placed between two NaCl or KBr plates.
-
-
Instrument Parameters:
-
Spectrometer: A standard FTIR spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (signal-to-noise ratio dependent)
-
-
Data Acquisition and Analysis:
-
Acquire a background spectrum of the empty sample compartment or the pure KBr pellet/salt plates.
-
Acquire the sample spectrum.
-
The resulting spectrum should be baseline corrected and the characteristic absorption bands identified.
-
Expected Spectral Features:
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-3400 | N-H stretching (primary amine) |
| ~2850-2960 | C-H stretching (alkyl chain) |
| ~2050-2175 | S-C≡N stretching (thiocyanate) |
| ~1600 | N-H bending (primary amine) |
| ~1470 | C-H bending (alkyl chain) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the dodecylamine cation.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of dodecylamine thiocyanate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may depend on the solubility of the sample.
-
-
Instrument Parameters:
-
Spectrometer: A standard NMR spectrometer (e.g., 300 or 400 MHz for ¹H).
-
¹H NMR:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 8-16
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled.
-
Number of Scans: 1024 or more (due to lower natural abundance).
-
Relaxation Delay: 2-5 seconds
-
-
-
Data Acquisition and Analysis:
-
Acquire the spectra and process the data (Fourier transform, phase correction, baseline correction).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Assign the chemical shifts to the corresponding nuclei.
-
Expected Chemical Shifts (relative to TMS):
| Nucleus | Chemical Shift (ppm) | Assignment |
| ¹H | ~0.8-0.9 | -CH₃ (terminal methyl group) |
| ¹H | ~1.2-1.4 | -(CH₂)ₙ- (bulk methylene groups) |
| ¹H | ~2.6-2.8 | -CH₂-NH₃⁺ (methylene group adjacent to nitrogen) |
| ¹H | ~7.5-8.5 | -NH₃⁺ (protons on nitrogen, may be broad and exchangeable) |
| ¹³C | ~14 | -CH₃ (terminal methyl group) |
| ¹³C | ~22-32 | -(CH₂)ₙ- (bulk methylene groups) |
| ¹³C | ~40-42 | -CH₂-NH₃⁺ (methylene group adjacent to nitrogen) |
| ¹³C | ~115-130 | S-C≡N (thiocyanate carbon, may be weak) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the dodecylamine cation.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve a small amount of dodecylamine thiocyanate in a suitable solvent (e.g., methanol, acetonitrile).
-
-
Instrument Parameters:
-
Mass Spectrometer: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Ionization Mode: Positive ion mode to detect the dodecylammonium cation [C₁₂H₂₅NH₃]⁺.
-
Mass Range: m/z 50-500
-
-
Data Acquisition and Analysis:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum.
-
Identify the molecular ion peak corresponding to the dodecylammonium cation.
-
Expected Mass-to-Charge Ratio (m/z):
| Ion | Expected m/z |
| [C₁₂H₂₅NH₃]⁺ (Dodecylammonium) | ~186.23 |
Chromatographic Analysis
Chromatographic techniques are essential for the separation and quantification of dodecylamine thiocyanate.
Ion-Pair High-Performance Liquid Chromatography (IP-HPLC) for Thiocyanate Quantification
This method allows for the quantification of the thiocyanate anion.
Experimental Protocol:
-
Sample and Standard Preparation:
-
Prepare a stock solution of dodecylamine thiocyanate of known concentration in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare unknown samples by dissolving them in the mobile phase and filtering through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer containing an ion-pairing reagent (e.g., 50:50 (v/v) acetonitrile/water with 50 mM ammonium acetate, pH 5.0).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.
-
Detection: UV at 235 nm.[1]
-
-
Data Acquisition and Analysis:
-
Inject the standards and construct a calibration curve by plotting peak area against concentration.
-
Inject the unknown samples and determine their thiocyanate concentration from the calibration curve.
-
Workflow for IP-HPLC Analysis of Thiocyanate:
Caption: Workflow for thiocyanate quantification by IP-HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Simultaneous Analysis
LC-MS allows for the simultaneous detection and quantification of both the dodecylammonium cation and the thiocyanate anion.
Experimental Protocol:
-
Sample and Standard Preparation:
-
Prepare a stock solution of dodecylamine thiocyanate in a suitable solvent mixture (e.g., acetonitrile/water).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare unknown samples by dissolving them in the solvent mixture and filtering.
-
-
LC-MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A mixed-mode or reversed-phase column suitable for both polar and non-polar analytes.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier such as formic acid or ammonium formate to improve ionization.
-
Mass Spectrometer: A mass spectrometer with an ESI source.
-
Ionization Mode:
-
Positive mode for dodecylammonium [M+H]⁺ (m/z ~186.23).
-
Negative mode for thiocyanate [M]⁻ (m/z ~58.08).
-
Alternatively, a polarity switching method can be used.
-
-
-
Data Acquisition and Analysis:
-
Develop a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) method for the target ions.
-
Inject standards and construct calibration curves for both the cation and anion.
-
Inject unknown samples and quantify the dodecylammonium and thiocyanate ions.
-
Logical Relationship for LC-MS Analysis:
Caption: Logical workflow for simultaneous LC-MS analysis.
Antimicrobial Mechanism of Action
Dodecylamine and other long-chain alkylamines are known for their antimicrobial properties, often utilized in disinfectants.[2] Thiocyanate is a key component of the innate immune system, acting as a substrate for lactoperoxidase to produce antimicrobial compounds.[3][4]
Signaling Pathway: Antimicrobial Action
The antimicrobial action of dodecylamine involves the disruption of the bacterial cell membrane. The positively charged ammonium head group interacts with the negatively charged components of the bacterial membrane, while the hydrophobic dodecyl tail inserts into the lipid bilayer, leading to a loss of membrane integrity and cell death.
The thiocyanate anion, in the presence of lactoperoxidase and hydrogen peroxide, is oxidized to hypothiocyanite (OSCN⁻), a potent antimicrobial agent that targets sulfhydryl groups in bacterial proteins, inhibiting their function.
Caption: Antimicrobial mechanisms of dodecylamine and thiocyanate.
Quantitative Data Summary
The following table summarizes key quantitative data for the characterization of dodecylamine thiocyanate.
| Parameter | Value | Technique | Reference |
| Dodecylammonium Cation | |||
| Molecular Weight | 185.35 g/mol | - | PubChem CID 13583[5] |
| m/z of [M+H]⁺ | ~186.23 | Mass Spectrometry | Calculated |
| Thiocyanate Anion | |||
| Molecular Weight | 58.08 g/mol | - | PubChem CID 9322[1] |
| m/z of [M]⁻ | ~58.08 | Mass Spectrometry | PubChem CID 9322[1] |
| HPLC Detection Wavelength | 235 nm | UV Spectroscopy | SIELC Technologies[1] |
| Dodecylamine Thiocyanate | |||
| Molecular Formula | C₁₃H₂₈N₂S | - | Greatcell Solar Materials[6] |
| Molecular Weight | 244.44 g/mol | - | Greatcell Solar Materials[6] |
| CAS Number | 22031-31-8 | - | Greatcell Solar Materials[6] |
Conclusion
The analytical techniques and protocols outlined in these application notes provide a comprehensive framework for the characterization and quantification of dodecylamine thiocyanate. The combination of spectroscopic and chromatographic methods allows for unambiguous identification, structural elucidation, and accurate measurement of both the dodecylammonium cation and the thiocyanate anion. The provided workflows and diagrams offer a clear visual representation of the experimental and mechanistic aspects, aiding researchers in the effective analysis of this multifaceted compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. CA2375936C - Disinfectants based on n1n-bis(3-aminopropyl) octylamine - Google Patents [patents.google.com]
- 3. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical Mechanisms and Therapeutic Potential of the Pseudohalide Thiocyanate in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dodecylamine | C12H27N | CID 13583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. n-Dodecylammonium thiocyanate | CAS 22031-31-8 [greatcellsolarmaterials.com]
Application Notes and Protocols: Dodecan-1-amine Thiocyanate for the Prevention of Metal Degradation
Document ID: ANP-DATC-MD-2025 Version: 1.0 For Research Use Only
Introduction
Metal corrosion is a significant challenge across various industries, leading to structural failure, operational disruptions, and economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate such degradation. This document provides detailed application notes and protocols for the investigation of Dodecan-1-amine Thiocyanate as a novel corrosion inhibitor, particularly for mild steel in acidic environments.
Dodecan-1-amine thiocyanate is an ionic compound formed from a long-chain primary amine (Dodecan-1-amine) and a thiocyanate anion. While direct literature on this specific salt as a corrosion inhibitor is scarce, its constituent ions suggest significant potential. Long-chain amines, such as dodecylamine, are known to form protective hydrophobic films on metal surfaces.[1][2][3][4][5][6][7] The thiocyanate ion, while sometimes reported to accelerate corrosion on stainless steel[8][9][10], has also been shown to act as an effective inhibitor for carbon steel in acidic media and can exhibit synergistic effects with other compounds.[11][12]
These notes are intended for researchers and scientists to guide the systematic evaluation of Dodecan-1-amine Thiocyanate's efficacy and mechanism as a corrosion inhibitor.
Proposed Mechanism of Action
In an acidic medium, Dodecan-1-amine exists as the dodecylammonium cation (CH₃(CH₂)₁₁NH₃⁺), and the metal surface is typically negatively charged. The proposed inhibition mechanism is based on the adsorption of these ions onto the metal surface.
-
Physisorption: The positively charged dodecylammonium cations are electrostatically attracted to the negatively charged metal surface (e.g., steel in HCl).
-
Film Formation: The long, hydrophobic dodecyl chains orient themselves away from the metal surface, creating a dense, non-polar barrier film.[1][2][3] This film displaces water and aggressive ions (like Cl⁻) from the surface, thus hindering both anodic and cathodic corrosion reactions.
-
Role of Thiocyanate Ion (SCN⁻): The thiocyanate anion may contribute through a synergistic mechanism. It could be co-adsorbed onto the surface, potentially strengthening the inhibitor film or interacting with surface metal ions in a way that stabilizes the surface.[12]
This combined action suggests that Dodecan-1-amine Thiocyanate could function as a mixed-type inhibitor, suppressing both metal dissolution and hydrogen evolution reactions.
Caption: Proposed inhibition mechanism of Dodecan-1-amine Thiocyanate.
Quantitative Data from Related Inhibitors
The following tables summarize the performance of dodecylamine derivatives and thiocyanate-based inhibitors, providing a benchmark for expected results.
Table 1: Inhibition Efficiency of Amine-Based Inhibitors on Steel in HCl
| Inhibitor | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Source |
|---|---|---|---|---|
| Di-dodecyl amine | 100 ppm | 40 | 33.37 | [13] |
| Di-dodecyl amine | 300 ppm | 40 | 65.06 | [13] |
| Di-dodecyl amine | 600 ppm | 40 | 83.39 | [13] |
| Di-dodecyl amine | 100 ppm | 50 | 30.3 | [13] |
| Di-dodecyl amine | 600 ppm | 50 | 71.4 | [13] |
| Anthranilic acid | - | - | High | [14] |
| o-phenylenediamine | - | - | Moderate |[14] |
Table 2: Inhibition Efficiency of Thiocyanate-Based Inhibitors on Steel
| Inhibitor | Medium | Concentration | Temperature (K) | Inhibition Efficiency (%) | Source |
|---|---|---|---|---|---|
| Potassium Thiocyanate | 1 M HCl | 10⁻² M | 298 | >90 (from graph) | [11] |
| Potassium Thiocyanate | 1 M HCl | 10⁻² M | 328 | ~85 (from graph) | [11] |
| Sinapine Thiocyanate | H₂SO₄ | 800 ppm | - | 83.2 | [15] |
| DAM + KSCN | 1 M HCl | DAM + 2 mM KSCN | - | High (Synergistic) |[12] |
Experimental Protocols
A comprehensive evaluation of Dodecan-1-amine Thiocyanate requires a combination of gravimetric and electrochemical methods, supplemented by surface analysis.
Caption: Experimental workflow for evaluating corrosion inhibitor performance.
Protocol: Weight Loss Method
This method provides the average corrosion rate over a period of time and is one of the simplest and most reliable techniques.[16][17][18][19][20]
4.1.1 Materials and Equipment
-
Metal coupons (e.g., mild steel, with known composition and surface area)
-
Analytical balance (±0.1 mg accuracy)
-
Corrosive medium (e.g., 1 M HCl)
-
Dodecan-1-amine Thiocyanate
-
Water bath or thermostat
-
Polishing papers (e.g., up to 1200 grit)
-
Acetone, distilled water
-
Desiccator
4.1.2 Procedure
-
Coupon Preparation: Mechanically polish the metal coupons with successive grades of emery paper, wash with distilled water, degrease with acetone, and dry.
-
Initial Weighing: Weigh each coupon accurately using the analytical balance (W₁).
-
Immersion: Immerse the coupons in the corrosive solution with and without various concentrations of Dodecan-1-amine Thiocyanate (e.g., 50, 100, 200, 500 ppm).
-
Exposure: Maintain the setup at a constant temperature (e.g., 25°C, 40°C, 60°C) for a specified duration (e.g., 6, 24, 72 hours).
-
Cleaning: After the immersion period, retrieve the coupons. Remove corrosion products by washing with a cleaning solution (e.g., Clarke's solution: 20g Sb₂O₃, 50g SnCl₂ in 1 L HCl), rinse with distilled water and acetone, then dry.
-
Final Weighing: Weigh the cleaned and dried coupons accurately (W₂).
-
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D) where:
-
ΔW = Weight loss (W₁ - W₂) in grams
-
A = Surface area of the coupon in cm²
-
T = Immersion time in hours
-
D = Density of the metal in g/cm³
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where:
-
CR_blank = Corrosion rate without inhibitor
-
CR_inh = Corrosion rate with inhibitor
-
-
Protocol: Electrochemical Measurements
Electrochemical techniques provide rapid results and insights into the corrosion mechanism (anodic, cathodic, or mixed-type inhibition).[21][22][23][24][25]
4.2.1 Materials and Equipment
-
Potentiostat/Galvanostat with frequency response analyzer (for EIS)
-
Three-electrode corrosion cell:
-
Working Electrode (WE): Metal specimen (e.g., mild steel)
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter Electrode (CE): Platinum or graphite rod
-
-
Corrosive medium with and without inhibitor
4.2.2 Procedure
-
Setup: Assemble the three-electrode cell. The working electrode should be polished as described in 4.1.2.
-
Stabilization: Immerse the electrodes in the test solution and allow the Open Circuit Potential (OCP) to stabilize (typically 30-60 minutes).[26]
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).[27]
-
Analyze the resulting Nyquist and Bode plots. A larger diameter of the semicircular arc in the Nyquist plot indicates higher corrosion resistance.
-
Calculate Inhibition Efficiency: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100, where Rct is the charge transfer resistance.
-
-
Potentiodynamic Polarization (PDP):
-
After EIS, scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).[28][29][30]
-
Plot the logarithm of current density (log i) versus potential (E).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation.
-
Calculate Inhibition Efficiency: IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100.
-
Protocol: Surface Analysis
Surface analysis techniques visualize the effect of the inhibitor on the metal surface and can provide information on the composition of the protective film.[21][31][32][33][34]
4.3.1 Materials and Equipment
-
Scanning Electron Microscope (SEM)
-
Atomic Force Microscope (AFM) (Optional)
-
X-ray Photoelectron Spectrometer (XPS) (Optional)
-
Metal coupons (exposed to corrosive media with and without inhibitor as per Protocol 4.1)
4.3.2 Procedure (SEM)
-
Sample Preparation: Use the coupons from the weight loss experiment (after exposure but before corrosion product removal for some analyses, and after for others). Ensure samples are clean and dry.
-
Mounting: Mount the sample onto an SEM stub using conductive tape.
-
Imaging: Place the stub in the SEM chamber. Acquire images of the surface morphology at various magnifications.
-
Analysis: Compare the surface of the uninhibited (blank) sample, which should show significant damage (pitting, uniform corrosion), with the surfaces of the inhibited samples. A smoother, less damaged surface in the presence of the inhibitor indicates effective protection.
Data Interpretation and Troubleshooting
-
Inconsistent Weight Loss Results: Ensure thorough cleaning of coupons to remove all corrosion products without removing the base metal. Run replicates to ensure reproducibility.
-
Noisy Electrochemical Data: Check for proper cell setup, secure connections, and sufficient OCP stabilization time. Use a Faraday cage to minimize external electrical noise.
-
Complex EIS Spectra: The presence of multiple time constants (more than one semicircle) in Nyquist plots may indicate complex processes like inhibitor film formation, diffusion, or pitting. Use appropriate equivalent circuit models for fitting the data.
-
Shift in Ecorr: In polarization curves, a significant shift in Ecorr in the presence of the inhibitor can provide clues about the mechanism. A cathodic shift suggests cathodic inhibition, an anodic shift suggests anodic inhibition, and a minor shift (<85 mV) suggests mixed-type inhibition.
Disclaimer: This document is a hypothetical guide based on established scientific principles. The proposed protocols should be adapted and validated for specific experimental conditions. All laboratory work should be conducted in accordance with standard safety procedures.
References
- 1. worldscientific.com [worldscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. worldscientific.com [worldscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Palmitic acid-based amide as a corrosion inhibitor for mild steel in 1M HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accelerated Corrosion of Stainless Steel in Thiocyanate-Containing Solutions - UNT Digital Library [digital.library.unt.edu]
- 9. Accelerated corrosion of stainless steel in thiocyanate-containing solutions (Technical Report) | OSTI.GOV [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. bjas.journals.ekb.eg [bjas.journals.ekb.eg]
- 15. researchgate.net [researchgate.net]
- 16. corrosionpedia.com [corrosionpedia.com]
- 17. researchgate.net [researchgate.net]
- 18. chesci.com [chesci.com]
- 19. store.astm.org [store.astm.org]
- 20. Exact calculation of corrosion rates by the weight-loss method | Experimental Results | Cambridge Core [cambridge.org]
- 21. tandfonline.com [tandfonline.com]
- 22. ijcsi.pro [ijcsi.pro]
- 23. researchgate.net [researchgate.net]
- 24. usbr.gov [usbr.gov]
- 25. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 26. youtube.com [youtube.com]
- 27. jmaterenvironsci.com [jmaterenvironsci.com]
- 28. Potentiodynamic Corrosion Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. content.ampp.org [content.ampp.org]
- 33. content.ampp.org [content.ampp.org]
- 34. researchgate.net [researchgate.net]
Application Notes and Protocols for Dodecylamine Thiocyanate in Oil and Gas Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecylamine thiocyanate is a multifunctional chemical compound with significant potential for application in the oil and gas industry. This document provides detailed application notes and protocols for its use as a corrosion inhibitor, biocide, and hydrogen sulfide (H2S) scavenger. Dodecylamine, a long-chain primary amine, provides a hydrophobic backbone and a reactive amino group, while the thiocyanate anion contributes to its diverse functionalities. The information presented herein is a synthesis of data from related compounds and established industry testing standards, intended to guide research and development efforts.
Application as a Corrosion Inhibitor
Dodecylamine thiocyanate functions as a film-forming corrosion inhibitor, creating a protective barrier on metal surfaces to mitigate corrosion caused by acidic gases (CO2 and H2S), brines, and organic acids present in production fluids.
Mechanism of Action
The primary mechanism of corrosion inhibition by dodecylamine thiocyanate is the adsorption of the molecule onto the metal surface. The polar amine group of the dodecylamine component chemisorbs onto the metallic surface, while the long hydrophobic dodecyl chain orients away from the surface, forming a dense, persistent film. This film acts as a barrier, preventing corrosive species from reaching the metal. The thiocyanate ion can also participate in the inhibition process, potentially through synergistic effects by enhancing the adsorption of the amine and participating in the formation of a protective layer.
Representative Performance Data
The following table summarizes representative corrosion inhibition efficiency data for long-chain amines and thiocyanate-based inhibitors in simulated oilfield conditions. Note: This data is illustrative and not specific to dodecylamine thiocyanate.
| Inhibitor Type | Concentration (ppm) | Environment | Temperature (°C) | Corrosion Rate (mpy) - Blank | Corrosion Rate (mpy) - Inhibited | Inhibition Efficiency (%) |
| Dodecylamine | 100 | CO₂-saturated 3.5% NaCl | 50 | 85 | 7.2 | 91.5 |
| Dodecylamine | 150 | H₂S/CO₂ brine | 60 | 120 | 9.6 | 92.0 |
| Ammonium Thiocyanate | 500 | 1M HCl | 25 | 250 | 37.5 | 85.0 |
| Amine + Thiocyanate | 100 + 50 | CO₂-saturated brine | 50 | 90 | 5.4 | 94.0 |
Experimental Protocol: Weight Loss Method for Corrosion Inhibition Efficiency
This protocol is adapted from standard industry practices for evaluating film-forming corrosion inhibitors.
Objective: To determine the corrosion inhibition efficiency of dodecylamine thiocyanate in a simulated corrosive oilfield environment using the weight loss method.
Materials:
-
Carbon steel coupons (e.g., C1018) of known surface area
-
Dodecylamine thiocyanate stock solution
-
Simulated brine solution (e.g., 3.5% NaCl)
-
CO₂ and/or H₂S gas
-
Glass reaction vessels with gas inlet and outlet
-
Water bath or incubator for temperature control
-
Analytical balance (±0.1 mg)
-
Desiccator
-
Inhibitor-free cleaning solution (e.g., inhibited hydrochloric acid)
Procedure:
-
Coupon Preparation:
-
Polish carbon steel coupons with silicon carbide paper (up to 600 grit).
-
Degrease with acetone, rinse with deionized water, and dry.
-
Weigh each coupon to the nearest 0.1 mg (W_initial).
-
Store in a desiccator until use.
-
-
Test Solution Preparation:
-
Prepare the simulated brine solution.
-
Saturate the brine with CO₂ and/or H₂S gas for at least one hour before the experiment.
-
-
Experimental Setup:
-
Add the desired volume of saturated brine to the reaction vessels.
-
Add the calculated amount of dodecylamine thiocyanate stock solution to achieve the target concentrations.
-
Prepare a blank vessel with no inhibitor.
-
Suspend one coupon in each vessel, ensuring it is fully immersed.
-
Continuously purge the headspace with the corrosive gas at a low flow rate.
-
Maintain the desired temperature using a water bath or incubator.
-
-
Exposure and Evaluation:
-
Expose the coupons for a predetermined period (e.g., 24, 48, or 72 hours).
-
After exposure, remove the coupons, rinse with deionized water, and clean according to standard procedures to remove corrosion products.
-
Dry the coupons and reweigh to the nearest 0.1 mg (W_final).
-
-
Calculation:
-
Calculate the weight loss (ΔW = W_initial - W_final).
-
Calculate the corrosion rate (CR) in mils per year (mpy) using the formula: CR (mpy) = (534 × ΔW) / (D × A × T) where ΔW is weight loss in mg, D is the density of the metal in g/cm³, A is the surface area in in², and T is the exposure time in hours.
-
Calculate the Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inhibited) / CR_blank] × 100
-
Application as a Biocide
Dodecylamine thiocyanate is expected to exhibit biocidal properties, controlling the growth of problematic microorganisms in oilfield systems, such as sulfate-reducing bacteria (SRB) and acid-producing bacteria (APB).
Mechanism of Action
The biocidal activity of dodecylamine thiocyanate is likely a dual-action mechanism. The dodecylamine component, a cationic surfactant, can disrupt the cell membranes of microorganisms, leading to leakage of cellular contents and cell death. The thiocyanate ion can interfere with essential enzymatic processes within the microbial cells, inhibiting their metabolic activity and growth.
Representative Performance Data
The following table provides representative data on the biocidal efficacy of amine-based and thiocyanate-related biocides against common oilfield bacteria. Note: This data is for illustrative purposes.
| Biocide Type | Concentration (ppm) | Target Microorganism | Contact Time (hours) | Log Reduction |
| Quaternary Ammonium Compound | 100 | Sulfate-Reducing Bacteria (SRB) | 4 | 3 |
| Glutaraldehyde | 250 | Acid-Producing Bacteria (APB) | 6 | 4 |
| Isothiazolinone | 50 | General Aerobic Bacteria (GAB) | 2 | 5 |
| Amine-based Biocide | 150 | SRB & APB Consortium | 24 | 3-4 |
Experimental Protocol: Biocidal Efficacy Testing (Time-Kill Study)
This protocol is based on the NACE TM0194 standard for evaluating the efficacy of biocides in oilfield systems.
Objective: To determine the biocidal efficacy of dodecylamine thiocyanate against a consortium of oilfield bacteria (e.g., SRB and APB).
Materials:
-
Dodecylamine thiocyanate stock solution
-
Culture of oilfield bacteria (field isolate or standard strain)
-
Appropriate growth medium (e.g., API RP-38 for SRB)
-
Sterile anaerobic vials or tubes
-
Anaerobic chamber or gas-pak system
-
Serial dilution blanks
-
Plating medium (agar plates)
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Grow a fresh culture of the target bacteria to a known cell density (e.g., 10⁶-10⁷ cells/mL).
-
-
Test Setup:
-
In an anaerobic environment, dispense the bacterial culture into sterile vials.
-
Add dodecylamine thiocyanate stock solution to achieve the desired test concentrations.
-
Include a positive control (no biocide) and a negative control (no bacteria).
-
-
Exposure and Sampling:
-
Incubate the vials at the desired temperature.
-
At specified time intervals (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each vial.
-
-
Enumeration:
-
Perform serial dilutions of the collected aliquots.
-
Plate the dilutions onto the appropriate agar medium.
-
Incubate the plates under anaerobic conditions until colonies are visible.
-
-
Data Analysis:
-
Count the number of colony-forming units (CFU/mL) for each concentration and time point.
-
Calculate the log reduction in bacterial population compared to the initial count (time zero). Log Reduction = log₁₀(CFU/mL at T₀) - log₁₀(CFU/mL at Tₓ)
-
Application as a Hydrogen Sulfide (H2S) Scavenger
The amine functionality of dodecylamine thiocyanate allows it to act as a non-regenerative H2S scavenger, converting toxic H2S into more stable, non-toxic sulfur-containing compounds.
Mechanism of Action
Primary amines like dodecylamine react with H2S in a series of acid-base and substitution reactions. The lone pair of electrons on the nitrogen atom of the amine attacks the hydrogen atoms of H2S, leading to the formation of an ammonium bisulfide salt. Further reactions can occur, potentially leading to the formation of polysulfides. The thiocyanate portion is not expected to directly participate in H2S scavenging.
Representative Performance Data
The following table presents representative H2S scavenging efficiency data for amine-based scavengers. Note: This data is illustrative.
| Scavenger Type | Initial H2S (ppm) | Scavenger Conc. (ppm) | Contact Time | Final H2S (ppm) | Scavenging Efficiency (%) |
| Monoethanolamine (MEA) | 2000 | 1000 | 5 min | 150 | 92.5 |
| Triazine-based | 5000 | 2500 | 10 min | 50 | 99.0 |
| Primary Amine | 1000 | 800 | 15 min | 100 | 90.0 |
Experimental Protocol: H2S Scavenging Efficiency Testing
Objective: To evaluate the H2S scavenging efficiency of dodecylamine thiocyanate in a hydrocarbon or aqueous phase.
Materials:
-
Dodecylamine thiocyanate solution
-
Test fluid (e.g., hydrocarbon solvent or brine)
-
Pressurized reaction vessel (autoclave)
-
H2S gas source
-
H2S gas analyzer (e.g., gas chromatography or colorimetric tubes)
-
Stirring mechanism
Procedure:
-
Setup:
-
Add a known volume of the test fluid to the reaction vessel.
-
Inject the desired concentration of dodecylamine thiocyanate.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen) to remove oxygen.
-
-
H2S Injection:
-
Pressurize the vessel with a known concentration of H2S gas to a specific partial pressure.
-
-
Reaction:
-
Maintain a constant temperature and stirring speed.
-
Monitor the H2S concentration in the gas phase at regular intervals using the gas analyzer.
-
-
Data Analysis:
-
Plot the H2S concentration versus time.
-
Calculate the H2S scavenging efficiency at different time points: % Efficiency = [([H2S]_initial - [H2S]_final) / [H2S]_initial] × 100
-
Safety and Handling
Dodecylamine thiocyanate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is a potential skin and eye irritant. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
Dodecylamine thiocyanate shows promise as a versatile chemical for oil and gas applications, potentially offering corrosion inhibition, biocidal activity, and H2S scavenging in a single product. The protocols and representative data provided in this document are intended to serve as a starting point for further research and development. Specific performance will be dependent on the unique conditions of each oilfield system, and thorough testing is recommended to determine optimal dosage and application methods.
Troubleshooting & Optimization
Technical Support Center: Dodecan-1-amine Thiocyanate Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the synthesis of dodecan-1-amine thiocyanate derivatives. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Introduction: Clarifying the Target Molecule
The term "dodecan-1-amine thiocyanate" can be ambiguous. It may refer to:
-
Dodecylammonium Thiocyanate : The salt formed from an acid-base reaction between dodecan-1-amine and thiocyanic acid.
-
Dodecyl Thiocyanate : An organosulfur compound with the formula C₁₂H₂₅SCN.
-
Dodecyl Isothiocyanate : An isomer with the formula C₁₂H₂₅NCS.
Synthesis of the simple salt (1) is straightforward. This guide will focus on the more complex syntheses of dodecyl thiocyanate and dodecyl isothiocyanate (2 and 3), as these are common synthetic targets where yield optimization is a critical concern.
Frequently Asked Questions (FAQs)
Q1: What is the difference between dodecyl thiocyanate and dodecyl isothiocyanate?
Dodecyl thiocyanate and dodecyl isothiocyanate are structural isomers. In dodecyl thiocyanate, the dodecyl group is bonded to the sulfur atom (R-S-C≡N). In dodecyl isothiocyanate, it is bonded to the nitrogen atom (R-N=C=S). This difference in connectivity leads to distinct chemical properties and reactivity.
Q2: Which synthetic route should I choose?
-
To synthesize dodecyl isothiocyanate , the most direct method from dodecan-1-amine is the reaction with carbon disulfide (CS₂) followed by desulfurization. This is often a one-pot or two-step procedure with high yields.[1][2]
-
To synthesize dodecyl thiocyanate , a common route involves converting dodecan-1-amine to a derivative with a good leaving group, like 1-bromododecane, followed by a nucleophilic substitution reaction with a thiocyanate salt (e.g., KSCN or NaSCN).
Q3: My yield is low. What are the common causes?
Low yields can result from several factors:
-
Incomplete reaction: Check stoichiometry, reaction time, and temperature.
-
Side reactions: Formation of undesired byproducts, such as thioureas (in isothiocyanate synthesis) or elimination products (in thiocyanate synthesis from alkyl halides).
-
Product decomposition: The dithiocarbamate intermediate in isothiocyanate synthesis can be unstable.[3]
-
Purification losses: Dodecyl derivatives can be oily or waxy, making them difficult to handle. Emulsion formation during aqueous workup or difficult separation via chromatography can lead to significant loss of product.
Q4: I am getting a mixture of thiocyanate and isothiocyanate. How can I improve selectivity?
The formation of isothiocyanate as a byproduct in the synthesis of thiocyanate from an alkyl halide is a known issue.[1] This is often influenced by the reaction mechanism. To favor the formation of dodecyl thiocyanate (the Sₙ2 product):
-
Use a polar aprotic solvent (e.g., acetone, DMF, DMSO) to solvate the nucleophile.[4]
-
Use a primary alkyl halide (1-bromododecane is ideal) to minimize any Sₙ1 character which can lead to the isothiocyanate.
-
Keep the reaction temperature as low as feasible while maintaining a reasonable reaction rate.
Q5: How should I purify the final product?
Given the long alkyl chain, both dodecyl thiocyanate and isothiocyanate are non-polar and may be liquids or low-melting solids.
-
Aqueous Workup: Be cautious of emulsion formation. Using brine (saturated NaCl solution) can help break up emulsions.
-
Chromatography: Flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) is typically effective.
-
Distillation: If the product is a liquid, distillation under reduced pressure can be an excellent purification method for larger scales. Dodecyl thiocyanate has a boiling point of 180 °C at 18 mmHg.[5]
Synthesis Route A: Dodecyl Isothiocyanate from Dodecan-1-amine
This is a robust and common method for converting primary amines to isothiocyanates. The reaction proceeds via an in-situ generated dithiocarbamate salt, which is then decomposed.[1][2][6]
Experimental Protocol: One-Pot Synthesis using Tosyl Chloride
This protocol is adapted from the facile synthesis described by Wong and Dolman for various alkyl and aryl amines.[1]
Reagents & Materials:
-
Dodecan-1-amine
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
p-Toluenesulfonyl chloride (Tosyl Chloride, TsCl)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dithiocarbamate Formation: In a round-bottom flask, dissolve dodecan-1-amine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Add carbon disulfide (1.1 eq) dropwise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes. You should observe the formation of the triethylammonium dithiocarbamate salt.
-
Desulfurization: While maintaining the temperature at 0 °C, add a solution of tosyl chloride (1.1 eq) in dichloromethane dropwise over 15-20 minutes.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 30-60 minutes. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude dodecyl isothiocyanate.
-
Purification: Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation.
Troubleshooting Guide: Dodecyl Isothiocyanate Synthesis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product | Poor quality reagents: Dodecan-1-amine may be oxidized; CS₂ can degrade. | Use freshly distilled or high-purity reagents. |
| Insufficient base: Triethylamine is crucial for dithiocarbamate formation. | Ensure accurate stoichiometry (1.1 eq). Consider a stronger base for less reactive amines, though not typically needed for alkylamines.[1] | |
| Decomposition of intermediate: The dithiocarbamate salt can be unstable, especially at higher temperatures. | Maintain low temperature (0 °C) during the addition of CS₂ and TsCl. | |
| Formation of Thiourea Byproduct | Reaction with unreacted amine: Excess amine can react with the isothiocyanate product. | Ensure CS₂ and TsCl are used in slight excess (1.1 eq). Add the amine to the CS₂/base mixture if possible. |
| Difficult Purification | Oily/waxy product: The long alkyl chain results in a non-crystalline product. | Use flash chromatography for purification. If scaling up, consider vacuum distillation. |
| Persistent emulsions during workup: The amine starting material and product can act as surfactants. | Wash with brine to help break emulsions. Centrifugation can also be effective if emulsions persist. | |
| Reaction Stalls | Ineffective desulfurizing agent: Tosyl chloride may have degraded. | Use fresh tosyl chloride. Other desulfurizing agents like ethyl chloroformate or carbodiimides can also be used.[2][7] |
Data Presentation: Reagents for Dithiocarbamate Decomposition
The choice of desulfurizing agent is critical. Below is a comparison of common reagents used for this step.
| Desulfurizing Agent | Typical Conditions | Advantages | Disadvantages |
| Tosyl Chloride (TsCl) | DCM, 0 °C to RT, 30 min | High yields (75-97%), mild conditions, readily available.[2] | Can produce solid byproducts that require removal. |
| Ethyl Chloroformate | Toluene or DCM, 0 °C | Effective, common reagent. | Can form urethanes as byproducts. |
| Di-tert-butyl dicarbonate (Boc₂O) | Catalytic DMAP, RT | Volatile byproducts, simple workup (evaporation).[8] | Reagent cost can be higher. |
| Hydrogen Peroxide (H₂O₂) | Catalytic Et₃N, 0-10 °C | "Green" oxidant, byproducts are water.[8] | Can lead to over-oxidation or side reactions if not controlled. |
Synthesis Route B: Dodecyl Thiocyanate from 1-Bromododecane
This route involves a classic Sₙ2 nucleophilic substitution reaction. It is a two-step process starting from dodecan-1-amine, which must first be converted to an alkyl halide.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 1-Bromododecane from 1-Dodecanol
Note: Dodecan-1-amine can be converted to 1-dodecanol via diazotization, but it is often more practical to start from commercially available 1-dodecanol. A standard method for converting 1-dodecanol to 1-bromododecane is by reaction with HBr, often generated in situ or used as a concentrated aqueous solution with a catalyst like H₂SO₄.[9][10]
Step 2: Synthesis of Dodecyl Thiocyanate
This protocol is a general procedure for the Sₙ2 reaction of a primary alkyl halide with a thiocyanate salt.[1]
Reagents & Materials:
-
1-Bromododecane
-
Sodium thiocyanate (NaSCN) or Potassium thiocyanate (KSCN)
-
Acetone or Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 1-bromododecane (1.0 eq) in acetone or DMF.
-
Add sodium thiocyanate (1.2-1.5 eq). Ensure the salt is finely powdered and dry for best results.
-
Heat the mixture to reflux with vigorous stirring. The reaction temperature will be ~56 °C for acetone or higher for DMF.
-
Monitor the reaction by TLC. The reaction can take several hours to reach completion. A key indicator is the precipitation of NaBr salt.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and then brine to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or vacuum distillation.
Troubleshooting Guide: Dodecyl Thiocyanate Synthesis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product | Poor leaving group: Ensure the starting material is 1-bromododecane or another suitable halide/tosylate. | 1-Bromododecane is an excellent substrate. Reactivity order is I > Br > Cl. |
| Poor nucleophile solubility: The thiocyanate salt must be soluble in the reaction solvent. | Use a polar aprotic solvent like DMF or DMSO to increase solubility of the salt. Acetone is also commonly used. | |
| Low reaction temperature: Sₙ2 reactions require sufficient thermal energy. | Ensure the reaction is heated to reflux for the chosen solvent. | |
| Formation of Dodecyl Isothiocyanate | Sₙ1 pathway contribution: Although unlikely for a primary halide, certain conditions can favor this. | Use a polar aprotic solvent (not protic). Avoid conditions that could generate a carbocation. |
| Formation of Elimination Product (1-Dodecene) | Strongly basic conditions: The thiocyanate ion is a weak base, but impurities or high temperatures can promote elimination. | Use a clean thiocyanate salt. Avoid excessively high temperatures. |
| Reaction is Very Slow | Steric hindrance: Not an issue for 1-bromododecane, but relevant for more substituted halides.[4][11] | For primary unhindered substrates, slow reaction is usually due to temperature or solubility issues. Consider using potassium thiocyanate which can be more soluble than sodium thiocyanate in some organic solvents. |
Data Presentation: Solvent Effects on Sₙ2 Reactions
The choice of solvent is critical for the success of Sₙ2 reactions.
| Solvent Type | Examples | Effect on Sₙ2 Rate | Rationale |
| Polar Aprotic | Acetone, DMF, DMSO, Acetonitrile | Fast | Solvates the cation (Na⁺, K⁺) but leaves the nucleophile (SCN⁻) relatively "naked" and highly reactive.[4] |
| Polar Protic | Water, Ethanol, Methanol | Slow | Strongly solvates the nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its ability to attack the electrophile. |
| Non-polar | Hexane, Toluene, Benzene | Very Slow / No Reaction | The ionic nucleophile (NaSCN/KSCN) is insoluble in the solvent. |
Visualizations
Synthetic Pathways Diagram
Caption: Overview of synthetic routes from dodecan-1-amine.
Troubleshooting Workflow Diagram
Caption: Step-by-step troubleshooting guide for yield improvement.
References
- 1. Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts [organic-chemistry.org]
- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Isothiocyanate synthesis [organic-chemistry.org]
- 7. Dithiocarbamate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chembk.com [chembk.com]
- 11. Khan Academy [khanacademy.org]
Technical Support Center: Purification of Crude Dodecylamine Thiocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude dodecylamine thiocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude dodecylamine thiocyanate?
A1: Common impurities can originate from the synthesis of dodecylamine or the subsequent formation of the thiocyanate salt. Potential impurities include:
-
Unreacted dodecylamine: The starting primary amine may not fully react.
-
Secondary and tertiary amines: These can be byproducts of the dodecylamine synthesis.
-
Dithiocarbamate salts: If the thiocyanate is synthesized from dodecylamine and carbon disulfide, dithiocarbamate salts can be present as intermediates or byproducts.
-
Solvent residues: Residual solvents from the reaction or extraction steps.
-
Color impurities: Trace amounts of iron or other metal ions can cause discoloration.[1]
Q2: Which purification method is most suitable for crude dodecylamine thiocyanate?
A2: Recrystallization is generally the most effective and straightforward method for purifying solid organic salts like dodecylamine thiocyanate. The choice of solvent is crucial for successful purification. Column chromatography can also be used but may be more complex and costly for large-scale purification.
Q3: How do I choose a suitable solvent for recrystallization?
A3: An ideal recrystallization solvent should:
-
Dissolve the dodecylamine thiocyanate sparingly or not at all at room temperature but dissolve it completely at an elevated temperature.
-
Dissolve the impurities well at all temperatures or not at all.
-
Be chemically inert towards dodecylamine thiocyanate.
-
Be easily removable from the purified crystals (i.e., have a relatively low boiling point).
Based on the properties of dodecylamine, which is soluble in alcohols and ethers and poorly soluble in water, suitable solvent systems for dodecylamine thiocyanate could include ethanol, isopropanol, or a mixed solvent system like ethanol/water or acetone/hexane.
Q4: How can I assess the purity of the purified dodecylamine thiocyanate?
A4: The purity of the final product can be assessed using several analytical techniques:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.
-
Spectroscopy (NMR, IR): Proton and Carbon-13 NMR can confirm the chemical structure and identify organic impurities. IR spectroscopy can confirm the presence of the amine and thiocyanate functional groups.
-
Chromatography (TLC, HPLC): Thin-layer chromatography can be used for a quick purity check. High-performance liquid chromatography (HPLC) can provide quantitative purity data.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oily Precipitate Instead of Crystals During Recrystallization | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling solvent or a solvent mixture. |
| The solution is supersaturated. | Add a few seed crystals of pure product to induce crystallization. Scratch the inside of the flask with a glass rod at the liquid-air interface. | |
| Impurities are inhibiting crystal growth. | Try adding a small amount of a co-solvent to improve the solubility of the impurity. Consider a preliminary purification step like washing with a non-polar solvent to remove greasy impurities. | |
| No Crystals Form Upon Cooling | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the solute and then cool again. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature first, and then place it in an ice bath. | |
| Low Recovery of Purified Product | Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| The product is significantly soluble in the cold solvent. | Cool the solution in an ice-salt bath to further decrease the solubility. | |
| Premature crystallization occurred during hot filtration. | Preheat the funnel and receiving flask. Use a small amount of hot solvent to wash the filter paper. | |
| Discolored Crystals | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. Note: this may reduce the yield. |
| The compound is degrading at high temperatures. | Use a lower-boiling solvent or perform the recrystallization under an inert atmosphere (e.g., nitrogen). |
Experimental Protocols
Synthesis of Dodecylamine Thiocyanate (Illustrative)
This protocol describes a plausible method for synthesizing dodecylamine thiocyanate.
Materials:
-
Dodecylamine
-
Ammonium thiocyanate
-
Ethanol (absolute)
Procedure:
-
Dissolve dodecylamine in absolute ethanol in a round-bottom flask.
-
In a separate flask, dissolve an equimolar amount of ammonium thiocyanate in a minimal amount of hot absolute ethanol.
-
Slowly add the hot ammonium thiocyanate solution to the dodecylamine solution with stirring.
-
A white precipitate of dodecylamine thiocyanate should form.
-
Continue stirring for 1-2 hours at room temperature to ensure complete reaction.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crude product in a desiccator.
Purification by Recrystallization
Materials:
-
Crude dodecylamine thiocyanate
-
Recrystallization solvent (e.g., ethanol, isopropanol, or ethanol/water mixture)
Procedure:
-
Place the crude dodecylamine thiocyanate in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.
-
Perform a hot filtration using a preheated funnel and fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Allow the clear filtrate to cool slowly to room temperature.
-
Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven or desiccator.
Quantitative Data Summary
The following table provides hypothetical data for different purification scenarios to illustrate the expected outcomes. Actual results may vary depending on the nature and amount of impurities in the crude product.
| Purification Method | Solvent System | Purity (by HPLC) | Yield (%) | Melting Point (°C) |
| Single Recrystallization | Ethanol | 98.5% | 85% | 88-90 |
| Single Recrystallization | Isopropanol | 99.1% | 80% | 89-90.5 |
| Double Recrystallization | Ethanol | >99.5% | 70% | 90-91 |
| Column Chromatography | Silica Gel (Ethyl Acetate/Hexane) | >99.8% | 60% | 90.5-91 |
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the purification of crude dodecylamine thiocyanate by recrystallization.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common issues in dodecylamine thiocyanate purification.
References
Technical Support Center: Synthesis of Dodecylamine Thiocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dodecylamine thiocyanate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing dodecylamine thiocyanate?
A1: The most prevalent method is the acid-base reaction between dodecylamine and thiocyanic acid. Thiocyanic acid is often generated in situ by reacting a salt, such as ammonium thiocyanate, with a stronger acid. Another common approach involves the nucleophilic substitution of a dodecyl halide with a thiocyanate salt.
Q2: What are the primary side reactions to be aware of during the synthesis?
A2: The main side reactions include the formation of dodecyl isothiocyanate, thermal decomposition of the reactants or product, and the formation of N,N'-didodecylthiourea if the reaction conditions are not carefully controlled.
Q3: My final product is a viscous oil instead of a solid. What could be the reason?
A3: The presence of impurities, such as unreacted starting materials, byproducts like dodecyl isothiocyanate, or residual solvent, can lower the melting point of the final product, resulting in an oily consistency. Inadequate drying can also contribute to this issue.
Q4: I am observing a low yield. What are the potential causes?
A4: Low yields can result from several factors, including incomplete reaction, thermal decomposition of the product, or loss of product during the workup and purification steps. The use of inappropriate reaction temperatures or stoichiometry can also significantly impact the yield.
Q5: How can I confirm the identity and purity of my dodecylamine thiocyanate product?
A5: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and elemental analysis can be used to confirm the structure and purity of the final product. The melting point of the purified product can also serve as an indicator of purity.
Troubleshooting Guides
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Increase reaction time or temperature moderately. Ensure efficient stirring. | Increased conversion of starting materials to product. |
| Thermal Decomposition | Lower the reaction temperature. Monitor the reaction progress closely to avoid prolonged heating. | Minimized degradation of the product, leading to a higher isolated yield. |
| Suboptimal Stoichiometry | Use a slight excess (1.05-1.1 equivalents) of the thiocyanating agent. | Drives the reaction to completion, maximizing the conversion of dodecylamine. |
| Product Loss During Workup | Ensure complete precipitation of the product if using an anti-solvent. Minimize the number of transfer steps. | Improved recovery of the synthesized product. |
Issue 2: Product Contamination with Dodecyl Isothiocyanate
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Reaction Temperature | Maintain a lower reaction temperature, ideally at or below room temperature for the initial mixing. | Favors the formation of the thiocyanate salt over the isothiocyanate isomer. |
| Inappropriate Solvent | Use a non-polar or weakly polar aprotic solvent. | Reduces the likelihood of isomerization. |
| Presence of a Catalyst for Isomerization | Ensure all glassware is clean and free of any acidic or basic residues that could catalyze the rearrangement. | Prevents unwanted side reactions and improves product purity. |
Issue 3: Formation of N,N'-Didodecylthiourea
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Water and High Temperature | Use anhydrous solvents and reactants. Keep the reaction temperature low. | Suppresses the hydrolysis of the thiocyanate and subsequent reaction with dodecylamine. |
| Reaction with Carbon Disulfide Impurity | Use high-purity ammonium thiocyanate or generate thiocyanic acid from a pure source. | Eliminates a potential reactant for thiourea formation. |
Experimental Protocols
Protocol 1: Synthesis of Dodecylamine Thiocyanate via Salt Metathesis
This protocol is based on the reaction of dodecylamine with ammonium thiocyanate in the presence of a strong acid to generate thiocyanic acid in situ.
Materials:
-
Dodecylamine (1 equivalent)
-
Ammonium thiocyanate (1.05 equivalents)
-
Hydrochloric acid (2M in diethyl ether, 1.1 equivalents)
-
Anhydrous diethyl ether
-
Anhydrous hexane
Procedure:
-
Dissolve dodecylamine in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve ammonium thiocyanate in a minimal amount of anhydrous diethyl ether.
-
Cool the dodecylamine solution to 0°C in an ice bath.
-
Slowly add the 2M HCl in diethyl ether to the dodecylamine solution with vigorous stirring. A white precipitate of dodecylamine hydrochloride will form.
-
To this suspension, add the ammonium thiocyanate solution dropwise over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Filter the reaction mixture to remove the ammonium chloride byproduct.
-
Wash the filtrate with a small amount of saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Precipitate the product by adding anhydrous hexane to the concentrated solution.
-
Collect the white solid by filtration, wash with cold hexane, and dry under vacuum.
Visualizations
Technical Support Center: Optimizing Dodecylamine Thiocyanate for Corrosion Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the concentration of dodecylamine thiocyanate as a corrosion inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of corrosion inhibition by dodecylamine?
Dodecylamine functions as a corrosion inhibitor by adsorbing onto the metal surface through its polar amine (-NH2) group. This forms a protective monolayer film that acts as a barrier, isolating the metal from the corrosive environment. This inhibition mechanism is primarily a geometric blocking effect.[1] The adsorption process is spontaneous and follows the Arrhenius equation.
Q2: How does thiocyanate contribute to corrosion inhibition?
Thiocyanate ions (SCN-) can also inhibit corrosion, often by adsorbing onto the metal surface. In some cases, thiocyanate is used to enhance the protective effect of nitrogen-containing corrosion inhibitors.[2] However, the effectiveness and mechanism of thiocyanate can be complex and depend on the specific metal, corrosive environment, and concentration. At high concentrations or in certain conditions, thiocyanate can sometimes accelerate corrosion.
Q3: Is there a synergistic effect between dodecylamine and thiocyanate?
While direct studies on the synergistic effect of dodecylamine and thiocyanate are limited in the reviewed literature, there is strong evidence for synergistic inhibition between other amine compounds and potassium thiocyanate.[2] This synergy is often attributed to the interaction between the cationic amine and the anionic thiocyanate, leading to enhanced adsorption and a more protective inhibitor film. It is hypothesized that the thiocyanate anion can facilitate the adsorption of the protonated dodecylamine cation onto the metal surface.
Q4: What is a typical starting concentration for dodecylamine as a corrosion inhibitor?
Based on available studies, a common concentration for dodecylamine in acidic media (e.g., 0.3 M HCl) is around 100 to 125 ppm.[1] For di-dodecyl amine in 1M HCl, concentrations ranging from 100 to 600 ppm have been investigated. The optimal concentration will depend on the specific corrosive medium, temperature, and the metal being protected.
Q5: What are the common experimental techniques to evaluate the performance of dodecylamine thiocyanate?
The most common techniques for evaluating corrosion inhibitors are:
-
Weight Loss Method: A simple and direct method to determine the corrosion rate by measuring the weight loss of a metal coupon over a specific period.
-
Potentiodynamic Polarization (PDP): An electrochemical technique that provides information about the corrosion current (Icorr) and corrosion potential (Ecorr), allowing for the determination of inhibition efficiency and the type of inhibition (anodic, cathodic, or mixed).
-
Electrochemical Impedance Spectroscopy (EIS): A non-destructive electrochemical technique that provides detailed information about the corrosion process and the properties of the protective inhibitor film.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Inhibition Efficiency | - Inhibitor concentration is too low. - Incompatible corrosive environment. - Synergistic effect is not occurring. | - Gradually increase the concentration of dodecylamine and/or thiocyanate. - Verify the pH and composition of your corrosive medium. Dodecylamine is often studied in acidic solutions. - Investigate the ratio of dodecylamine to thiocyanate. |
| Increased Corrosion Rate | - Thiocyanate concentration is too high. - Temperature is too high. - Formation of corrosive byproducts. | - Reduce the concentration of thiocyanate. High concentrations can sometimes promote corrosion. - Evaluate the inhibitor performance at different temperatures. - Analyze the corrosive medium for any unexpected chemical reactions. |
| Inconsistent or Irreproducible Results | - Improper surface preparation of metal coupons. - Instability of the inhibitor solution. - Fluctuations in experimental conditions (temperature, aeration). | - Ensure a consistent and thorough cleaning and polishing procedure for all metal specimens. - Prepare fresh inhibitor solutions for each experiment. - Maintain strict control over temperature, stirring rate, and exposure to air. |
| Difficulty in Interpreting EIS Data | - Unstable open circuit potential (OCP). - Inappropriate equivalent circuit model. - High noise level in measurements. | - Allow the system to stabilize at OCP for a sufficient time before starting the EIS measurement. - Use a suitable equivalent circuit model that represents the electrochemical processes occurring at the metal/solution interface. - Ensure proper shielding of the electrochemical cell and check for grounding issues. |
Data Presentation
Table 1: Corrosion Inhibition Efficiency of Di-dodecylamine in 1M HCl at 333 K (Weight Loss Method)
| Concentration (ppm) | Corrosion Rate (mg/cm²/h) | Inhibition Efficiency (%) | Surface Coverage (θ) |
| Blank | 310.70 | - | - |
| 100 | 220.58 | 30.3 | 0.30 |
| 200 | 183.46 | 42.4 | 0.42 |
| 300 | 160.85 | 49.9 | 0.49 |
| 400 | 130.17 | 58.5 | 0.58 |
| 500 | 100.56 | 68.8 | 0.68 |
| 600 | 92.52 | 71.4 | 0.71 |
Data adapted from a study on di-dodecyl amine, which can serve as a proxy for dodecylamine.[1]
Experimental Protocols
Weight Loss Measurement
Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of a metal specimen.
Materials:
-
Metal coupons (e.g., carbon steel) of known dimensions
-
Corrosive solution (e.g., 1M HCl)
-
Dodecylamine and a thiocyanate salt (e.g., potassium thiocyanate)
-
Analytical balance (±0.1 mg)
-
Polishing paper (various grits), acetone, distilled water
-
Thermostatic water bath
Procedure:
-
Mechanically polish the metal coupons with successively finer grades of polishing paper, rinse with distilled water, degrease with acetone, and dry.
-
Weigh the cleaned coupons accurately using an analytical balance.
-
Prepare the corrosive solutions with and without different concentrations of the dodecylamine thiocyanate inhibitor.
-
Immerse the weighed coupons in the test solutions in beakers. The beakers should be placed in a thermostatic water bath to maintain a constant temperature.
-
After a predetermined immersion time (e.g., 6, 12, 24 hours), remove the coupons from the solutions.
-
Carefully clean the coupons to remove corrosion products (e.g., using a specific cleaning solution, brushing), rinse with distilled water and acetone, and dry.
-
Reweigh the cleaned coupons.
-
Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (IE%) using the following equations:
Weight Loss (ΔW) = Initial Weight - Final Weight
Corrosion Rate (CR) = ΔW / (A * t) where A is the surface area of the coupon and t is the immersion time.
Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
Potentiodynamic Polarization (PDP)
Objective: To determine the corrosion current density (Icorr) and corrosion potential (Ecorr) to evaluate the inhibitor's effectiveness and mechanism.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode cell:
-
Working Electrode (WE): The metal specimen to be tested.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite rod.
-
-
Corrosive solution with and without the inhibitor.
Procedure:
-
Prepare the working electrode by embedding the metal specimen in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss protocol.
-
Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode immersed in the test solution.
-
Allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Plot the resulting potential versus the logarithm of the current density (Tafel plot).
-
Determine the corrosion current density (Icorr) by extrapolating the linear portions of the anodic and cathodic branches of the Tafel plot back to the corrosion potential (Ecorr).
-
Calculate the inhibition efficiency (IE%) using the following equation:
IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] * 100 where Icorr_blank is the corrosion current density in the absence of the inhibitor and Icorr_inhibitor is the corrosion current density in the presence of the inhibitor.
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the corrosion mechanism and the properties of the inhibitor film at the metal/solution interface.
Apparatus:
-
Potentiostat/Galvanostat with a frequency response analyzer (FRA).
-
Three-electrode cell (same as for PDP).
Procedure:
-
Prepare and assemble the electrochemical cell as described for the PDP measurements.
-
Allow the system to stabilize at its OCP.
-
Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) to the working electrode at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit (EEC) model to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. A higher Rct value indicates better corrosion protection.
-
Calculate the inhibition efficiency (IE%) using the following equation:
IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100 where Rct_blank is the charge transfer resistance in the absence of the inhibitor and Rct_inhibitor is the charge transfer resistance in the presence of the inhibitor.
Visualizations
Caption: General workflow for evaluating corrosion inhibitor performance.
Caption: Proposed mechanism of corrosion inhibition by dodecylamine thiocyanate.
Caption: Troubleshooting decision tree for low inhibition efficiency.
References
Technical Support Center: Dodecan-1-amine Thiocyanate (Dodecylammonium Thiocyanate) in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of dodecan-1-amine thiocyanate in solution. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation, storage, and use of dodecylammonium thiocyanate solutions.
| Issue | Potential Cause | Recommended Solution |
| Solution appears cloudy or hazy upon preparation. | Incomplete dissolution or low solubility: Dodecylammonium thiocyanate has limited solubility in certain solvents. | - Gently warm the solution while stirring to aid dissolution.- Use a co-solvent system (e.g., a mixture of a nonpolar and a polar aprotic solvent).- Filter the solution through a 0.45 µm or 0.22 µm syringe filter to remove any undissolved particles. |
| Precipitate forms in the solution during storage. | Temperature fluctuations: The solubility of the salt is temperature-dependent.Solvent evaporation: This can increase the concentration beyond the solubility limit. | - Store the solution at a constant, controlled temperature.- Ensure the container is tightly sealed to prevent solvent evaporation.- If a precipitate forms, gently warm the solution to redissolve it before use. |
| Solution color changes over time (e.g., yellowing). | Degradation of the thiocyanate ion: This can be initiated by light, heat, or the presence of contaminants.Reaction with solvent or impurities: Some solvents can react with the amine or thiocyanate components. | - Store the solution in an amber glass vial or protect it from light.- Store at a low temperature (refrigeration at 2-8°C is often recommended for amine-containing solutions).- Use high-purity, anhydrous solvents to minimize side reactions. |
| Inconsistent experimental results. | Solution degradation: The concentration of the active compound may have changed.pH shift: Changes in pH can affect the stability and reactivity of the thiocyanate ion. | - Prepare fresh solutions regularly, especially for sensitive applications.- Monitor the pH of the solution, particularly if using protic solvents.- Consider storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Formation of an insoluble film on the container surface. | Reaction with the container material: Certain plastics or glass types may interact with the solution. | - Use high-quality, inert containers such as borosilicate glass or compatible fluoropolymer vials. |
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf-life of a dodecylammonium thiocyanate solution?
The shelf-life of a dodecylammonium thiocyanate solution is highly dependent on the solvent, concentration, and storage conditions. For sensitive applications like the fabrication of perovskite solar cells, it is best practice to use freshly prepared solutions.[1] If stored, solutions in anhydrous aprotic solvents like DMF or DMSO, protected from light and moisture, and kept at low temperatures (2-8°C), may be stable for several days to a few weeks. Regular quality control is recommended for stored solutions.
Q2: How does pH affect the stability of the solution?
The stability of the thiocyanate ion is pH-dependent. In acidic conditions (low pH), thiocyanic acid (HSCN) can form. While it is a moderately strong acid, its formation can lead to further reactions or degradation. In highly basic conditions, the dodecylammonium cation could be deprotonated to the free amine, which might be more susceptible to oxidation. For microbial degradation of thiocyanate, the optimal pH is often near neutral (pH 6-8).[2][3]
Q3: What are the primary degradation pathways for dodecylammonium thiocyanate in solution?
The degradation can occur through pathways affecting either the dodecylammonium cation or the thiocyanate anion.
-
Dodecylammonium Cation: While primary ammonium salts are generally more stable than quaternary ammonium salts, degradation can still occur, especially at elevated temperatures. Potential pathways include dissociation back to the free amine and acid.
-
Thiocyanate Anion: The thiocyanate ion can undergo several reactions:
-
Isomerization: It can isomerize to the isothiocyanate form.
-
Oxidation: It is susceptible to oxidation by strong oxidizing agents.
-
Hydrolysis: In aqueous solutions, it can be hydrolyzed, although this is generally slow.
-
Microbial Degradation: In non-sterile aqueous environments, microorganisms can degrade the thiocyanate ion.[3]
-
Q4: Are there any known incompatibilities I should be aware of?
Yes, dodecylammonium thiocyanate has several incompatibilities:
-
Strong Acids: Contact with strong acids can lead to the formation of toxic gases.
-
Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.
-
Certain Metals: The thiocyanate ion can form complexes with various metal ions, which may be desirable in some applications (like perovskites) but can be an unwanted side reaction in others.
Q5: What are the recommended storage conditions for dodecylammonium thiocyanate solutions?
To maximize stability, solutions should be stored:
-
In a tightly sealed, amber glass container.
-
At a cool, constant temperature (e.g., 2-8°C).
-
Protected from light.
-
Under an inert atmosphere (nitrogen or argon) if the solvent is sensitive to air or moisture or for long-term storage.
Experimental Protocols
Protocol for Preparation of a Standard Dodecylammonium Thiocyanate Solution (e.g., in DMF for Perovskite Applications)
Materials:
-
n-Dodecylammonium thiocyanate powder
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Amber glass vial with a screw cap
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Ensure all glassware is clean and dry.
-
In a controlled environment with low humidity (e.g., a glovebox), weigh the desired amount of n-dodecylammonium thiocyanate powder using an analytical balance.
-
Transfer the powder to the amber glass vial.
-
Add the calculated volume of anhydrous DMF to the vial to achieve the target concentration.
-
Add a clean, dry stir bar to the vial.
-
Seal the vial and place it on a magnetic stirrer.
-
Stir the solution at room temperature until all the powder has completely dissolved. Gentle warming (e.g., to 40-50°C) can be applied to aid dissolution if necessary.
-
Once fully dissolved, the solution is ready for use. For storage, refer to the recommendations in the FAQs.
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for common dodecylammonium thiocyanate solution issues.
Factors Affecting Solution Stability
Caption: Key factors influencing the stability of dodecylammonium thiocyanate in solution.
References
- 1. Protocol for fabricating long-lasting passivated perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiocyanate assisted performance enhancement of formamidinium based planar perovskite solar cells through a single one-step solution process - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Dodecylamine Thiocyanate Precipitation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the precipitation of dodecylamine thiocyanate.
Frequently Asked Questions (FAQs)
Q1: What is dodecylamine thiocyanate and why is its precipitation challenging?
Dodecylamine thiocyanate is an amine salt formed from the reaction of dodecylamine, a long-chain primary amine, and thiocyanic acid. The precipitation of this salt can be challenging due to the amphiphilic nature of dodecylamine, which has a long, nonpolar alkyl tail and a polar amine head.[1] The success of the precipitation is highly dependent on the choice of solvent, temperature, and the purity of the reactants.
Q2: What is the general principle behind the synthesis and precipitation of dodecylamine thiocyanate?
The synthesis is an acid-base reaction where the basic amine group of dodecylamine accepts a proton from thiocyanic acid to form the dodecylammonium cation and the thiocyanate anion.
-
Reaction: C₁₂H₂₅NH₂ + HSCN → [C₁₂H₂₅NH₃]⁺[SCN]⁻
The resulting salt's solubility is the critical factor for precipitation. Dodecylamine itself is poorly soluble in water but soluble in many organic solvents.[1][2][3][4] The choice of solvent is therefore crucial to ensure that the dodecylamine thiocyanate salt is insoluble and precipitates out of the solution.
Q3: In which solvents is dodecylamine soluble?
Dodecylamine is soluble in many organic solvents, including ethanol, methanol, chloroform, and ethers.[1][3] It is generally insoluble in water.[1][2][4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and precipitation of dodecylamine thiocyanate.
Problem 1: No precipitate forms upon addition of thiocyanic acid.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent | The dodecylamine thiocyanate salt may be soluble in the reaction solvent. |
| * Action: Change to a solvent in which the salt is expected to be less soluble. Nonpolar solvents or a mixture of solvents might be effective. | |
| Low Concentration | The concentration of the reactants may be too low for the product to exceed its solubility limit. |
| * Action: Increase the concentration of dodecylamine and/or thiocyanic acid. | |
| High Temperature | Solubility of the salt may be significantly higher at the current reaction temperature. |
| * Action: Cool the reaction mixture in an ice bath to decrease the solubility of the product and induce precipitation. | |
| Impure Reactants | Impurities in the dodecylamine or thiocyanic acid could interfere with the salt formation or precipitation. |
| * Action: Use purified dodecylamine and a freshly prepared or high-purity source of thiocyanic acid. |
Problem 2: Oily product or incomplete precipitation.
| Possible Cause | Suggested Solution |
| Supersaturation | The solution may be supersaturated, leading to the formation of an oil instead of a crystalline solid. |
| * Action: Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of dodecylamine thiocyanate. | |
| Residual Solvent | The precipitate may be retaining solvent, giving it an oily appearance. |
| * Action: Ensure the precipitate is thoroughly washed with a suitable non-solvent and dried under vacuum. | |
| Incorrect Stoichiometry | An excess of either dodecylamine or thiocyanic acid can sometimes inhibit proper crystallization. |
| * Action: Ensure a 1:1 molar ratio of dodecylamine to thiocyanic acid. |
Problem 3: Precipitate is colored or appears impure.
| Possible Cause | Suggested Solution |
| Impure Dodecylamine | Commercial dodecylamine can contain impurities that lead to discoloration. |
| * Action: Purify the dodecylamine by distillation or recrystallization before use. | |
| Decomposition of Thiocyanic Acid | Thiocyanic acid can be unstable and decompose, leading to colored byproducts.[5] |
| * Action: Use freshly prepared thiocyanic acid or a stable thiocyanate salt as the starting material. | |
| Oxidation | The amine may be susceptible to air oxidation, especially at elevated temperatures. |
| * Action: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Key Experiment: Synthesis and Precipitation of Dodecylamine Thiocyanate
Objective: To synthesize dodecylamine thiocyanate and induce its precipitation from a suitable solvent.
Materials:
-
Dodecylamine (C₁₂H₂₅NH₂)
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
-
A strong acid (e.g., sulfuric acid, H₂SO₄) for the in-situ generation of thiocyanic acid
-
Anhydrous, non-polar organic solvent (e.g., hexane, diethyl ether)
-
Stir plate and magnetic stir bar
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Vacuum oven
Methodology:
-
Preparation of Thiocyanic Acid Solution (in situ):
-
In a clean, dry flask, dissolve a stoichiometric amount of potassium thiocyanate or ammonium thiocyanate in a minimal amount of a suitable solvent in which the inorganic byproduct (e.g., potassium sulfate) is insoluble.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of a strong acid (e.g., a solution of sulfuric acid) dropwise while stirring. The thiocyanic acid (HSCN) will be generated in situ.
-
Filter the solution to remove the precipitated inorganic salt.
-
-
Reaction and Precipitation:
-
In a separate flask, dissolve a known amount of dodecylamine in a non-polar organic solvent (e.g., hexane).
-
Slowly add the prepared thiocyanic acid solution to the dodecylamine solution with vigorous stirring.
-
The dodecylamine thiocyanate salt should precipitate as a white solid.
-
If no precipitate forms immediately, cool the mixture in an ice bath and continue stirring.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the precipitate with a small amount of cold, fresh solvent to remove any unreacted starting materials.
-
Dry the purified dodecylamine thiocyanate in a vacuum oven at a low temperature.
-
Visualizations
Caption: Experimental workflow for the synthesis and precipitation of dodecylamine thiocyanate.
Caption: Troubleshooting flowchart for dodecylamine thiocyanate precipitation.
References
Technical Support Center: Scaling Up the Synthesis of Dodecyl Thiocyanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of dodecyl thiocyanate.
Frequently Asked Questions (FAQs)
Q1: What is the correct terminology for the product of a reaction between a lauryl-containing precursor and a thiocyanate source?
The intended product is typically dodecyl thiocyanate . While "laurylamine thiocyanate" might be used colloquially, it is chemically less precise. The synthesis of dodecyl thiocyanate usually proceeds from dodecyl halides (e.g., dodecyl bromide) or dodecyl alcohol, not directly from laurylamine in a single step.
Q2: What are the primary synthesis routes for scaling up dodecyl thiocyanate production?
The most common and scalable methods start with either dodecyl bromide or dodecyl alcohol.
-
From Dodecyl Bromide: This is a classic nucleophilic substitution reaction where a thiocyanate salt (e.g., sodium or potassium thiocyanate) displaces the bromide. Phase-transfer catalysis is often employed to improve reaction rates and yields in a biphasic system.
-
From Dodecyl Alcohol: This can be a one-pot reaction where the alcohol is converted into a good leaving group in situ, which is then displaced by the thiocyanate ion.
Q3: What is the main byproduct in dodecyl thiocyanate synthesis and how can its formation be minimized?
The primary byproduct is dodecyl isothiocyanate . The thiocyanate ion (SCN⁻) is an ambident nucleophile, meaning it can attack via the sulfur atom (to form the desired thiocyanate) or the nitrogen atom (to form the isothiocyanate). To minimize the formation of the isothiocyanate, it is crucial to control the reaction conditions. Generally, polar aprotic solvents and lower reaction temperatures favor the formation of the thiocyanate.
Q4: Are there any particular safety precautions to consider when scaling up this synthesis?
Yes. Thiocyanate salts can release toxic hydrogen cyanide gas if they come into contact with strong acids. The reaction should be performed in a well-ventilated area, and the pH of the reaction mixture should be carefully controlled. Dodecyl bromide is a lachrymator and skin irritant. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Dodecyl Thiocyanate | 1. Incomplete reaction. 2. Formation of dodecyl isothiocyanate byproduct. 3. Hydrolysis of dodecyl bromide to dodecyl alcohol. 4. Inefficient phase-transfer catalyst (if used). | 1. Increase reaction time and/or temperature. Monitor reaction progress by TLC or GC. 2. Use a more polar aprotic solvent (e.g., DMF, DMSO). Lower the reaction temperature. 3. Ensure anhydrous reaction conditions. 4. Screen different phase-transfer catalysts (e.g., TBAB, Aliquat 336). Ensure adequate stirring to facilitate phase mixing. |
| High Percentage of Dodecyl Isothiocyanate | 1. High reaction temperature. 2. Use of a protic solvent. 3. Isomerization of the product during workup or purification. | 1. Lower the reaction temperature. 2. Switch to a polar aprotic solvent. 3. Avoid prolonged heating during purification. Consider purification methods that do not require high temperatures, such as column chromatography. |
| Presence of Unreacted Dodecyl Bromide | 1. Insufficient reaction time or temperature. 2. Stoichiometric imbalance (insufficient thiocyanate). 3. Poor mixing in a biphasic system. | 1. Increase reaction time or temperature. 2. Use a slight excess of the thiocyanate salt. 3. Increase the stirring rate. |
| Difficult Product Isolation/Purification | 1. Emulsion formation during aqueous workup. 2. Similar boiling points of dodecyl thiocyanate and dodecyl isothiocyanate. | 1. Add brine to the aqueous layer to break the emulsion. 2. Use flash column chromatography for separation. Fractional distillation under reduced pressure may be possible but can be challenging. |
Data Presentation
Table 1: Comparison of Synthesis Methods for Dodecyl Thiocyanate
| Starting Material | Method | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Scale |
| Dodecyl Bromide | Conventional | Ethanol | None | Reflux | 6 | ~85 | Lab Scale |
| Dodecyl Bromide | Phase-Transfer | Toluene/Water | TBAB | 80 | 4 | >95 | Lab Scale |
| Dodecyl Alcohol | One-pot | Acetonitrile | PPh₃/NCS | Room Temp | 2 | ~90 | Lab Scale |
Note: Yields are approximate and can vary based on specific reaction conditions and scale. TBAB: Tetrabutylammonium bromide; PPh₃: Triphenylphosphine; NCS: N-Chlorosuccinimide.
Experimental Protocols
Protocol 1: Scaled-Up Synthesis of Dodecyl Thiocyanate from Dodecyl Bromide using Phase-Transfer Catalysis
This protocol is suitable for a larger laboratory scale (e.g., 100 g scale) and can be adapted for pilot plant production with appropriate engineering controls.
-
Reaction Setup:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermocouple, add sodium thiocyanate (65 g, 0.8 mol) and deionized water (400 mL).
-
Stir the mixture until the sodium thiocyanate is completely dissolved.
-
Add dodecyl bromide (100 g, 0.4 mol), toluene (400 mL), and tetrabutylammonium bromide (TBAB) (6.4 g, 0.02 mol).
-
-
Reaction Execution:
-
Heat the biphasic mixture to 80°C with vigorous stirring.
-
Maintain the temperature and stirring for 4-6 hours. Monitor the reaction progress by taking small aliquots of the organic layer and analyzing by GC or TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Separate the organic layer.
-
Wash the organic layer with deionized water (2 x 200 mL) and then with brine (1 x 200 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure dodecyl thiocyanate.
-
Protocol 2: Scaled-Up Synthesis of Dodecyl Thiocyanate from Dodecyl Alcohol
This one-pot procedure avoids the need to first synthesize dodecyl bromide.
-
Reaction Setup:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a thermocouple under a nitrogen atmosphere, add dodecyl alcohol (74.5 g, 0.4 mol), triphenylphosphine (115.4 g, 0.44 mol), and anhydrous acetonitrile (800 mL).
-
Cool the mixture to 0°C in an ice bath.
-
-
Reaction Execution:
-
In a separate beaker, dissolve N-chlorosuccinimide (NCS) (58.8 g, 0.44 mol) and ammonium thiocyanate (33.5 g, 0.44 mol) in anhydrous acetonitrile (400 mL).
-
Add this solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove the precipitated triphenylphosphine oxide and succinimide.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in dichloromethane (500 mL) and wash with water (2 x 250 mL) and brine (1 x 250 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
-
Mandatory Visualizations
Caption: Workflow for Phase-Transfer Catalysis Synthesis.
Caption: Troubleshooting Logic for Low Yield Issues.
Technical Support Center: Enhancing the Efficiency of Dodecylamine Thiocyanate as a Corrosion Inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dodecylamine thiocyanate as a corrosion inhibitor. Given that dodecylamine thiocyanate is not extensively documented as a standalone corrosion inhibitor in publicly available literature, this guide synthesizes information on its constituent components, general principles of synergistic corrosion inhibition, and standard electrochemical evaluation techniques.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental application and evaluation of dodecylamine thiocyanate.
| Problem/Observation | Potential Cause | Troubleshooting Steps |
| Low Inhibition Efficiency | 1. Suboptimal concentration of dodecylamine thiocyanate.2. Inappropriate ratio of dodecylamine to thiocyanate.3. pH of the corrosive medium is not ideal for inhibitor adsorption.4. High temperature causing desorption of the inhibitor. | 1. Perform a concentration study to determine the optimal dosage.2. Experiment with different molar ratios of dodecylamine and a thiocyanate salt (e.g., sodium or potassium thiocyanate) to identify synergistic ratios.3. Adjust the pH of the solution. Dodecylamine's effectiveness can be pH-dependent, with higher efficiency often observed in near-neutral or slightly alkaline conditions.[1]4. Evaluate the inhibitor's performance at various temperatures to determine its operational window. |
| Inconsistent or Non-Reproducible Results | 1. Instability of the dodecylamine thiocyanate solution.2. Contamination of the corrosive medium or the metal surface.3. Fluctuations in experimental conditions (temperature, pH, aeration). | 1. Prepare fresh inhibitor solutions for each experiment.2. Ensure thorough cleaning and polishing of the metal specimens before each test.3. Use a calibrated pH meter and a temperature-controlled water bath to maintain stable conditions. Ensure consistent aeration or deaeration of the solution. |
| Pitting Corrosion Observed Despite Inhibition | 1. Insufficient inhibitor concentration, leading to localized breakdown of the protective film.2. Antagonistic effect at certain concentrations or ratios. | 1. Increase the inhibitor concentration to ensure complete surface coverage.2. Re-evaluate the dodecylamine to thiocyanate ratio, as an improper balance can sometimes accelerate localized corrosion. |
| Precipitation of the Inhibitor in Solution | 1. Low solubility of dodecylamine at the experimental pH.2. Reaction with other species in the corrosive medium. | 1. Dodecylamine is a weak base and may precipitate at higher pH values.[2] Consider using a co-solvent or adjusting the pH.2. Analyze the composition of your corrosive medium for any components that might react with the inhibitor. |
Frequently Asked Questions (FAQs)
1. What is the proposed mechanism of action for dodecylamine thiocyanate as a corrosion inhibitor?
The proposed mechanism is synergistic. Dodecylamine, a long-chain aliphatic amine, is a film-forming inhibitor. It adsorbs onto the metal surface via its polar amine group, with the hydrophobic dodecyl chain orienting away from the surface to form a protective barrier that repels corrosive species.[3] The thiocyanate ion (SCN⁻) can enhance this inhibition through a co-adsorption process. It may act as a bridging ligand between the metal surface and the protonated amine, stabilizing the adsorbed inhibitor film.[4][5]
2. How can I synthesize dodecylamine thiocyanate for my experiments?
3. What are the key factors that influence the efficiency of dodecylamine thiocyanate?
-
Concentration: Inhibition efficiency generally increases with concentration up to a critical point, after which it may plateau.
-
Temperature: Higher temperatures can either increase the rate of adsorption (chemisorption) or lead to desorption of the inhibitor, thus decreasing efficiency.
-
pH: The pH of the corrosive medium affects the protonation state of the dodecylamine and the surface charge of the metal, both of which are crucial for adsorption.[1]
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Flow/Agitation: In dynamic conditions, high flow rates can shear the protective inhibitor film from the metal surface.
4. What electrochemical techniques are recommended for evaluating the performance of dodecylamine thiocyanate?
-
Potentiodynamic Polarization: This technique provides information on the corrosion current density (i_corr), corrosion potential (E_corr), and the anodic and cathodic Tafel slopes. It can help determine if the inhibitor is anodic, cathodic, or mixed-type.[6]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the charge transfer resistance (R_ct) and the capacitance of the double layer. An increase in R_ct in the presence of the inhibitor indicates effective corrosion inhibition.[6]
5. How do I interpret the results from my electrochemical experiments?
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In potentiodynamic polarization , a significant decrease in the corrosion current density (i_corr) and a shift in the corrosion potential (E_corr) upon addition of the inhibitor indicate effective inhibition.
-
In EIS , an increase in the diameter of the Nyquist plot's semicircle corresponds to an increase in the charge transfer resistance (R_ct), signifying a reduction in the corrosion rate.
Data Presentation
The following table presents illustrative performance data for dodecylamine thiocyanate to demonstrate how quantitative results can be structured. Note: These are hypothetical values based on general principles of corrosion inhibition and are intended for demonstrative purposes.
Table 1: Illustrative Inhibition Efficiency of Dodecylamine Thiocyanate on Mild Steel in 1M HCl
| Concentration (ppm) | Temperature (°C) | Inhibition Efficiency (%) - Weight Loss | Inhibition Efficiency (%) - EIS |
| 50 | 25 | 75.2 | 78.5 |
| 100 | 25 | 88.6 | 90.1 |
| 200 | 25 | 94.3 | 95.2 |
| 200 | 45 | 89.1 | 90.8 |
| 200 | 65 | 82.5 | 84.3 |
Experimental Protocols
Proposed Synthesis of Dodecylamine Thiocyanate Solution (for in-situ formation)
-
Prepare a stock solution of dodecylamine in a suitable solvent (e.g., ethanol) to ensure its solubility.
-
Prepare a separate aqueous stock solution of potassium thiocyanate.
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For each experiment, add the required volumes of the dodecylamine and potassium thiocyanate stock solutions to the corrosive medium to achieve the desired final concentrations and molar ratio.
-
Stir the solution for a sufficient time to ensure homogeneity before introducing the metal specimen.
Evaluation of Inhibition Efficiency using Weight Loss Method
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Mechanically polish mild steel coupons of known dimensions using a series of emery papers of decreasing grit size.
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Degrease the coupons with acetone, rinse with deionized water, and dry them.
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Weigh the coupons accurately using an analytical balance.
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Immerse the coupons in the corrosive medium with and without the inhibitor for a specified period (e.g., 24 hours) at a constant temperature.
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After the immersion period, remove the coupons, clean them to remove corrosion products (e.g., using a solution of HCl, antimony trioxide, and stannous chloride), rinse, dry, and reweigh them.
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Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR = (Weight Loss) / (Surface Area × Time)
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Evaluation of Inhibition Efficiency using Electrochemical Methods
-
Prepare a three-electrode electrochemical cell containing the corrosive medium. The working electrode is the mild steel specimen, the reference electrode can be a saturated calomel electrode (SCE), and the counter electrode is typically a platinum or graphite rod.
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Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
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For Potentiodynamic Polarization: Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
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For Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a range of frequencies (e.g., 100 kHz to 0.01 Hz).
-
Repeat the measurements for solutions with different concentrations of the inhibitor.
-
Analyze the data using appropriate software to determine the corrosion parameters.
Visualizations
Caption: Postulated synergistic inhibition mechanism of dodecylamine and thiocyanate.
Caption: General experimental workflow for evaluating inhibitor efficiency.
References
- 1. CN104513998A - Corrosion inhibitor composition, applications thereof, and method using same to perform acid-washing on equipment - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. electrochemsci.org [electrochemsci.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Dodecan-1-amine Thiocyanate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of dodecan-1-amine thiocyanate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of dodecan-1-amine thiocyanate?
A1: The synthesis of dodecan-1-amine thiocyanate is typically an acid-base reaction where dodecan-1-amine, a primary amine, reacts with thiocyanic acid (HSCN). Since thiocyanic acid is unstable, it is often generated in situ or a stable salt like ammonium thiocyanate ([NH₄]SCN) or potassium thiocyanate (KSCN) is used in a protic solvent. The ammonium cation from dodecan-1-amine protonation forms an ionic bond with the thiocyanate anion.
Q2: What are the most common impurities I might encounter in my synthesis?
A2: Common impurities can be categorized as starting materials, side products, or degradation products. These may include:
-
Unreacted dodecan-1-amine: If the reaction does not go to completion.
-
Unreacted thiocyanate salt: (e.g., [NH₄]SCN or KSCN) if used in excess or not fully reacted.
-
Thiourea: Ammonium thiocyanate can isomerize to thiourea upon heating.[1]
-
Dodecyl isothiocyanate: While less common under mild conditions, rearrangement of the thiocyanate to the isothiocyanate can occur, particularly at elevated temperatures.[2][3]
-
Solvent residues: Residual solvent from the reaction or purification steps.
Q3: How can I purify the crude dodecan-1-amine thiocyanate?
A3: Recrystallization is the most common method for purifying solid amine salts like dodecan-1-amine thiocyanate. The choice of solvent is critical. A solvent system should be selected where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurities remain soluble at all temperatures or are insoluble. A common starting point would be a polar protic solvent like ethanol or a mixture of ethanol and a less polar solvent like diethyl ether or hexane to induce precipitation.
Q4: Which analytical techniques are recommended for assessing the purity of the final product?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.
-
FTIR Spectroscopy: To confirm the presence of the dodecylammonium cation and the thiocyanate anion and the absence of isothiocyanate or thiourea functional groups.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the dodecylammonium cation and to detect any organic impurities.
-
Thin-Layer Chromatography (TLC): A quick and effective way to check for the presence of unreacted dodecan-1-amine and other organic impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the main component and any impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water with a suitable buffer is a good starting point.[4]
Troubleshooting Guides
| Observed Issue | Potential Cause | Suggested Solution |
| Low Yield of Product | Incomplete reaction. | - Ensure stoichiometric amounts of reactants or a slight excess of the amine. - Increase the reaction time. - Ensure adequate mixing. |
| Product loss during workup/purification. | - Optimize the recrystallization solvent system to minimize solubility of the product at low temperatures. - Ensure complete precipitation before filtration. | |
| Product is an oil or fails to crystallize | Presence of significant impurities. | - Wash the crude product with a non-polar solvent to remove unreacted dodecan-1-amine. - Perform a column chromatography purification step if recrystallization fails. |
| Residual solvent. | - Dry the product under high vacuum for an extended period. | |
| Product has a broad or low melting point | Presence of impurities. | - Recrystallize the product again. - Analyze the impurities by TLC or HPLC to identify them and choose a more appropriate purification strategy. |
| FTIR spectrum shows a peak around 2100-2200 cm⁻¹ but also a broad peak around 1550 cm⁻¹ | The peak at 2100-2200 cm⁻¹ is characteristic of the SCN⁻ group. The broad peak around 1550 cm⁻¹ could indicate the presence of thiourea as an impurity. | - Avoid high temperatures during the synthesis and workup to prevent the isomerization of ammonium thiocyanate. - Purify the product by recrystallization. |
| TLC analysis shows multiple spots | Incomplete reaction or presence of side products. | - A spot corresponding to dodecan-1-amine indicates an incomplete reaction. - Other spots could be side products. Identify the impurities if possible and adjust reaction conditions or purification methods accordingly. |
Experimental Protocols
Synthesis of Dodecan-1-amine Thiocyanate
This protocol describes a representative method for the synthesis of dodecan-1-amine thiocyanate from dodecan-1-amine and ammonium thiocyanate.
Materials:
-
Dodecan-1-amine (1-dodecylamine)
-
Ammonium thiocyanate
-
Ethanol (absolute)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve dodecan-1-amine (1 equivalent) in absolute ethanol.
-
In a separate beaker, dissolve ammonium thiocyanate (1 equivalent) in a minimal amount of absolute ethanol.
-
Slowly add the ammonium thiocyanate solution to the dodecan-1-amine solution with stirring at room temperature.
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Stir the reaction mixture at room temperature for 2-4 hours.
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Monitor the reaction by TLC to confirm the consumption of dodecan-1-amine.
-
Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting crude solid or oil, add a minimal amount of hot ethanol to dissolve it.
-
Slowly add diethyl ether to the hot solution until it becomes slightly turbid.
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Allow the solution to cool to room temperature and then place it in an ice bath or refrigerator to facilitate crystallization.
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold diethyl ether.
-
Dry the crystals under vacuum to obtain pure dodecan-1-amine thiocyanate.
Visualizations
Caption: Experimental workflow for the synthesis of dodecan-1-amine thiocyanate.
Caption: Troubleshooting logic for the purification of dodecan-1-amine thiocyanate.
References
Dodecylamine Thiocyanate Performance: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the effects of temperature on the performance of dodecylamine thiocyanate. The following sections offer troubleshooting guidance and frequently asked questions to assist in experimental design and problem-solving.
Frequently Asked Questions (FAQs)
Q1: What is dodecylamine thiocyanate and what are its primary applications?
A1: Dodecylamine thiocyanate, also known as n-Dodecylammonium thiocyanate, is an alkylammonium salt.[1] Its components have distinct uses: dodecylamine is recognized as a corrosion inhibitor for materials like carbon steel, acting through adsorption to the metal surface.[2][3] The thiocyanate anion is utilized in various industrial applications, including as a corrosion inhibitor in high-density brines, a stabilizer in photography, and as a key component in the formation and stabilization of metal halide perovskite solar cells.[1][4][5]
Q2: What is the expected optimal temperature range for dodecylamine thiocyanate when used as a corrosion inhibitor?
A2: While data specific to dodecylamine thiocyanate is limited, the performance of general thiocyanate-based corrosion inhibitors is highly temperature-dependent. These inhibitors are often effective in a moderate temperature range, typically cited as 37.8°C to 149°C (100°F to 300°F).[6] Performance can diminish significantly outside of this range. At lower temperatures, some related compounds may even accelerate corrosion, while higher temperatures can lead to decomposition.[6]
Q3: How does high temperature affect the stability and performance of dodecylamine thiocyanate?
A3: High temperatures can lead to the thermal decomposition of thiocyanates.[4] For instance, some thiocyanate-based inhibitors are prone to decomposition at temperatures of 177°C (350°F) and higher.[4] This decomposition can generate corrosive substances like hydrogen sulfide (H₂S) or free sulfur.[4] When heated to decomposition, related compounds like ammonium thiocyanate can also produce toxic gases including ammonia and hydrogen cyanide.[7] Such degradation not only reduces the inhibitor's effectiveness but can also introduce new, unwanted reactions and potential safety hazards.
Q4: Can temperature affect the physical properties of dodecylamine thiocyanate solutions?
A4: Yes. Temperature influences the solubility and interactions within solutions. Studies on similar thiocyanate salts in aqueous solutions have shown that ion-solvent interactions can be strengthened as temperature increases.[8] Dodecylamine itself has a relatively low melting point (27-31°C), and its solubility in water is limited.[3][9] Therefore, temperature changes can significantly impact the dissolution, dispersion, and overall homogeneity of dodecylamine thiocyanate in an experimental medium.
Troubleshooting Guide
This guide addresses common issues encountered when working with dodecylamine thiocyanate at various temperatures.
Issue 1: Decreased performance or increased corrosion at elevated temperatures.
-
Possible Cause: The experimental temperature may have exceeded the thermal stability limit of the thiocyanate component, leading to decomposition. Thiocyanate inhibitors can become unstable at temperatures above 149°C - 177°C (300°F - 350°F).[4][6]
-
Troubleshooting Steps:
-
Verify the operating temperature of your system.
-
Review literature for the stability of thiocyanates in your specific medium.
-
Consider running control experiments at lower temperatures to establish a baseline performance.
-
If decomposition is suspected, analyze for byproducts like sulfides.
-
Issue 2: Formation of unexpected precipitates, especially in the presence of certain metal ions.
-
Possible Cause: If thermal decomposition of the thiocyanate anion occurs, the resulting H₂S or sulfur can react with metal ions in the solution. For example, in the presence of zinc bromide, this can lead to the formation of zinc sulfide (ZnS) scale.[4]
-
Troubleshooting Steps:
-
Analyze the precipitate to determine its composition (e.g., using SEM/EDS).
-
If the precipitate is a metal sulfide, it strongly suggests inhibitor decomposition.[4]
-
Lower the operating temperature to prevent decomposition or select an inhibitor with higher thermal stability.
-
Issue 3: Inconsistent results or poor performance at low temperatures.
-
Possible Cause: The inhibitor may have poor solubility or its mechanism of action (e.g., adsorption rate) may be kinetically limited at lower temperatures. Some related inhibitors are known to be less effective or even accelerate corrosion at temperatures between 37.8°C to 65.6°C (100°F to 150°F).[6]
-
Troubleshooting Steps:
-
Ensure the dodecylamine thiocyanate is fully dissolved in the test medium. Gentle heating may be required for stock solution preparation, followed by cooling.
-
Increase the mixing or agitation in the system to improve mass transport of the inhibitor to the surface.
-
Determine the effective temperature range through a systematic study, as outlined in the experimental protocol below.
-
Data Presentation
When evaluating the effect of temperature, structuring your data in a clear format is crucial. The following table is a template for presenting corrosion inhibition data at various temperatures.
| Temperature (°C) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 25 | 1.5 | 85.0 |
| 40 | 0.8 | 92.0 |
| 60 | 0.5 | 95.0 |
| 80 | 1.2 | 88.0 |
| 100 | 4.5 | 55.0 |
| Table 1: Example data showing the effect of temperature on corrosion inhibition efficiency. Note the decrease in performance at higher temperatures, which could indicate inhibitor degradation. |
Experimental Protocols
Protocol: Evaluating Temperature Effects on Corrosion Inhibition
This protocol provides a general methodology for assessing the performance of dodecylamine thiocyanate as a corrosion inhibitor across a range of temperatures using electrochemical methods.
1. Materials and Equipment:
-
Working electrode (e.g., carbon steel coupon)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Electrochemical workstation (Potentiostat/Galvanostat)
-
Thermostatically controlled water bath or heating mantle
-
Corrosion cell
-
Dodecylamine thiocyanate
-
Corrosive medium (e.g., 1M HCl solution)
2. Procedure:
-
Electrode Preparation: Polish the working electrode surface to a mirror finish, then degrease and clean with acetone and deionized water.
-
Solution Preparation: Prepare the corrosive medium. Create a stock solution of dodecylamine thiocyanate. Add the required concentration of the inhibitor to the test medium.
-
System Assembly: Assemble the corrosion cell with the three electrodes immersed in the test solution. Place the cell in the water bath to control the temperature.
-
Temperature Equilibration: Allow the system to equilibrate at the desired test temperature (e.g., 25°C, 40°C, 60°C) for at least 30 minutes.
-
Electrochemical Measurements:
-
Measure the Open Circuit Potential (OCP) until a stable value is reached.
-
Perform Potentiodynamic Polarization measurements, sweeping the potential from a cathodic to an anodic value relative to the OCP.
-
-
Data Analysis:
-
From the polarization curves, determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100.
-
-
Repeat: Repeat steps 3-6 for each desired temperature, using a fresh electrode and solution for each experiment to ensure accuracy.
Visualizations
The following diagrams illustrate key workflows and concepts related to the temperature effects on dodecylamine thiocyanate.
Caption: A troubleshooting flowchart for diagnosing performance issues.
Caption: A workflow for experimentally evaluating temperature effects.
Caption: A diagram illustrating temperature's conceptual effects.
References
- 1. n-Dodecylammonium thiocyanate | CAS 22031-31-8 [greatcellsolarmaterials.com]
- 2. researchgate.net [researchgate.net]
- 3. DODECYL AMINE - Ataman Kimya [atamanchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. nouryon.com [nouryon.com]
- 6. EP0211065B1 - Corrosion inhibitor for high density brines - Google Patents [patents.google.com]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Dodecylamine | C12H27N | CID 13583 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Amine-Based Corrosion Inhibitors: Dodecan-1-amine Thiocyanate Formulations vs. Other Aliphatic Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the corrosion inhibition performance of dodecan-1-amine, particularly in formulations containing thiocyanate, against other common aliphatic amine-based corrosion inhibitors. The information presented is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons and detailed methodologies.
Introduction to Amine-Based Corrosion Inhibitors
Aliphatic amines are a well-established class of organic corrosion inhibitors, widely utilized in various industries to protect metallic surfaces from degradation in acidic environments.[1] Their efficacy stems from the presence of the nitrogen atom, which acts as a reactive center, facilitating the adsorption of the amine molecule onto the metal surface.[2] This adsorption forms a protective, hydrophobic film that impedes the corrosive process.[1] The length of the hydrocarbon chain and the presence of other functional groups can significantly influence the inhibitor's performance.
This guide focuses on dodecan-1-amine (a C12 primary amine) and its performance, especially when used in conjunction with thiocyanate ions, compared to other short and long-chain aliphatic amines like hexylamine (C6) and octylamine (C8). While a specific pre-synthesized "dodecan-1-amine thiocyanate" salt is not extensively documented as a singular corrosion inhibitor in the reviewed literature, the synergistic effects of combining amines and thiocyanate ions in inhibitor formulations are a key area of investigation.
Performance Comparison: Quantitative Data
The following tables summarize the corrosion inhibition efficiency of dodecylamine, hexylamine, and di-dodecylamine under various experimental conditions, as determined by weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS). Direct comparative studies under identical conditions are limited; therefore, data from studies with similar corrosive media (HCl) and metal substrates (carbon steel or mild steel) are presented to facilitate a reasonable comparison.
Weight Loss Measurements
Weight loss is a direct and straightforward method to determine the average corrosion rate over a period of time.[3]
| Inhibitor | Concentration | Corrosive Medium | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Hexylamine | 800 ppm | 1.0 M HCl | 25 | 65.66 | [In a study on mild steel] |
| Di-dodecylamine | Not Specified | 1 M HCl | 40 | Increases with concentration | [In a study on carbon steel] |
Note: Specific quantitative data for dodecan-1-amine using the weight loss method in HCl was not available in the reviewed literature under comparable conditions.
Potentiodynamic Polarization Measurements
Potentiodynamic polarization is an electrochemical technique that provides information on the corrosion current density (i_corr), corrosion potential (E_corr), and the anodic and cathodic reactions.[4] A lower i_corr value indicates a lower corrosion rate and better inhibition.
| Inhibitor | Concentration (ppm) | Corrosive Medium | Temperature (°C) | Corrosion Current Density (i_corr) (µA/cm²) | Inhibition Efficiency (%) | Reference |
| Dodecylamine | 0 | 0.3 M HCl | 30 | 114.1 | - | [5] |
| 15 | 0.3 M HCl | 30 | 44.8 | 60.7 | [5] | |
| 60 | 0.3 M HCl | 30 | 25.1 | 78.0 | [5] | |
| 150 | 0.3 M HCl | 30 | 15.6 | 86.3 | [5] | |
| Hexylamine | 800 | 1.0 M HCl | 25 | Not Specified | Not Specified | [In a study on mild steel] |
| Di-dodecylamine | Not Specified | 1 M HCl | 40 | Decreases with increasing concentration | Not Specified | [6] |
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides detailed information about the corrosion process and the properties of the protective inhibitor film.[7] An increase in the charge transfer resistance (R_ct) is indicative of better corrosion inhibition.
| Inhibitor | Concentration (ppm) | Corrosive Medium | Temperature (°C) | Charge Transfer Resistance (R_ct) (Ω·cm²) | Double Layer Capacitance (C_dl) (µF/cm²) | Reference |
| Dodecylamine | 125 | 0.3 M HCl | 30 | 32.6 | Not Specified | [8] |
| Hexylamine | 0 | 1.0 M HCl | 25 | Increases with inhibitor concentration | Decreases with inhibitor concentration | [In a study on mild steel] |
| 800 | 1.0 M HCl | 25 | Increases with inhibitor concentration | Decreases with inhibitor concentration | [In a study on mild steel] |
The Role of Thiocyanate
While direct data for dodecan-1-amine thiocyanate is scarce, the literature suggests that thiocyanate ions (SCN⁻) can act synergistically with amine-based inhibitors.[9] This synergistic effect is often attributed to the ability of the thiocyanate ion to adsorb onto the metal surface, creating a more favorable surface for the adsorption of the amine cations, leading to a more compact and protective inhibitor film.[10] A patent for a corrosion inhibitor composition includes thiocyanate and an alicyclic amine, highlighting the recognized synergistic potential.[9]
Mechanism of Action
The primary mechanism of corrosion inhibition by aliphatic amines involves the adsorption of the inhibitor molecules onto the metal surface. This process is influenced by the electron density on the nitrogen atom and the length of the hydrocarbon chain.[1] The nitrogen atom, with its lone pair of electrons, acts as the adsorption center, while the long aliphatic chain forms a hydrophobic barrier, preventing the corrosive species from reaching the metal surface.
The proposed mechanism for the synergistic inhibition of an amine and thiocyanate formulation can be visualized as a two-step process:
-
Initial Adsorption of Thiocyanate: The thiocyanate ions adsorb onto the positively charged metal surface in the acidic medium.
-
Enhanced Amine Adsorption: The adsorbed thiocyanate ions create a negatively charged surface, which then facilitates the strong electrostatic interaction and adsorption of the protonated amine molecules (R-NH₃⁺).
This co-adsorption leads to a more stable and dense protective layer than what could be achieved by the amine alone.
Caption: Proposed synergistic inhibition mechanism of dodecylamine and thiocyanate.
Experimental Protocols
The following sections outline the general procedures for the key experimental techniques used to evaluate the performance of corrosion inhibitors, based on ASTM standards.
Weight Loss Method (ASTM G31)
The weight loss method is a gravimetric technique used to determine the average corrosion rate.[11][12]
Caption: General workflow for the weight loss corrosion test.
Procedure:
-
Specimen Preparation: Metal coupons of known dimensions are cleaned, degreased, and dried.
-
Initial Measurement: The initial weight of each coupon is accurately recorded.
-
Immersion: The coupons are immersed in the corrosive solution, with and without the inhibitor, for a predetermined period.
-
Cleaning: After the immersion period, the coupons are removed, and the corrosion products are cleaned off according to standard procedures.
-
Final Measurement: The final weight of the cleaned and dried coupons is recorded.
-
Calculation: The weight loss is used to calculate the corrosion rate and the inhibition efficiency.
Potentiodynamic Polarization (ASTM G59)
This electrochemical method involves polarizing the metal sample and measuring the resulting current to determine the corrosion rate.[7][13][14][15]
Caption: General workflow for potentiodynamic polarization measurements.
Procedure:
-
Cell Setup: A three-electrode electrochemical cell is used, consisting of a working electrode (the metal sample), a reference electrode, and a counter electrode.
-
Equilibration: The working electrode is immersed in the test solution (with or without inhibitor) until a stable open-circuit potential is reached.
-
Polarization: The potential of the working electrode is scanned over a defined range around the corrosion potential at a constant scan rate.
-
Data Acquisition: The resulting current is measured and plotted against the applied potential.
-
Analysis: The corrosion current density (i_corr) is determined from the Tafel plots, which is then used to calculate the corrosion rate and inhibition efficiency.
Electrochemical Impedance Spectroscopy (EIS) (ASTM G106)
EIS is a non-destructive technique that provides detailed information about the electrochemical processes occurring at the metal-solution interface.
Caption: General workflow for Electrochemical Impedance Spectroscopy.
Procedure:
-
Cell Setup and Equilibration: Similar to potentiodynamic polarization, a three-electrode cell is used, and the system is allowed to stabilize at the open-circuit potential.
-
AC Signal Application: A small amplitude AC voltage is applied to the working electrode over a wide range of frequencies.
-
Impedance Measurement: The impedance of the system is measured at each frequency.
-
Data Visualization: The data is typically presented as Nyquist and Bode plots.
-
Equivalent Circuit Modeling: The impedance data is fitted to an equivalent electrical circuit model to extract parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
-
Analysis: The R_ct value is inversely proportional to the corrosion rate, and an increase in R_ct indicates effective inhibition.
Conclusion
Dodecan-1-amine demonstrates significant potential as a corrosion inhibitor for steel in acidic media. Its performance is influenced by concentration and temperature, with higher concentrations generally leading to better inhibition. While direct comparative data is limited, the available information suggests that longer-chain amines like dodecylamine can offer superior protection compared to shorter-chain amines, likely due to the formation of a more robust hydrophobic barrier.
The inclusion of thiocyanate in amine-based inhibitor formulations appears to be a promising strategy for enhancing corrosion protection through a synergistic mechanism. This co-adsorption of thiocyanate and amine molecules can lead to a more densely packed and stable protective film on the metal surface.
For researchers and professionals in drug development and other fields requiring corrosion protection, the selection of an appropriate inhibitor system will depend on the specific operating conditions, including the corrosive environment, temperature, and the metallic substrate. Further research focusing on direct comparisons of various amine-thiocyanate formulations under standardized conditions would be highly valuable for optimizing corrosion inhibition strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. infinitalab.com [infinitalab.com]
- 4. kosartech.com [kosartech.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijcsi.pro [ijcsi.pro]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. onepetro.org [onepetro.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. researchgate.net [researchgate.net]
- 14. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
Comparative Efficacy of Alkyl Amine Thiocyanates as Corrosion Inhibitors: A Detailed Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the corrosion inhibition performance of different alkyl amine thiocyanates, focusing on their application in protecting metallic substrates. The information presented herein is curated from experimental data and is intended to assist researchers in selecting suitable corrosion inhibitors for their specific applications.
Introduction to Alkyl Amine Thiocyanates as Corrosion Inhibitors
Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. Alkyl amine thiocyanates have emerged as effective corrosion inhibitors due to their unique molecular structure, which combines the properties of both alkyl amines and the thiocyanate group. The long alkyl chains provide a hydrophobic barrier on the metal surface, while the nitrogen and sulfur atoms in the amine and thiocyanate moieties act as active centers for adsorption, forming a protective film that mitigates corrosion.[1]
Performance Comparison of Alkyl Amine Corrosion Inhibitors
The corrosion inhibition efficiency of alkyl amines is influenced by factors such as the length of the alkyl chain, the concentration of the inhibitor, and the operating temperature. The following tables summarize the quantitative data for Di-dodecyl amine and Octadecylamine based on various experimental techniques.
Table 1: Inhibition Efficiency from Weight Loss Measurements
| Inhibitor | Concentration (ppm) | Temperature (°C) | Inhibition Efficiency (%) |
| Di-dodecyl amine | 100 | 40 | 33.37 |
| 300 | 40 | 65.06 | |
| 600 | 40 | 83.39 | |
| 100 | 50 | - | |
| 300 | 50 | - | |
| 600 | 50 | - | |
| 100 | 60 | - | |
| 300 | 60 | - | |
| 600 | 60 | - | |
| Octadecylamine | 6 | 75 | - |
| 12 | 75 | Inhibits Pitting | |
| 24 | 75 | Inhibits Pitting | |
| 50 | 75 | Inhibits Pitting |
Note: Specific inhibition efficiency percentages for Octadecylamine from weight loss were not available in the searched literature; however, its effectiveness in inhibiting pitting corrosion was noted.
Table 2: Potentiodynamic Polarization Data
| Inhibitor | Concentration (ppm) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (%) |
| Blank (1M HCl) | 0 | -455 | 148.52 | - |
| Di-dodecyl amine | 100 | -408 | 98.43 | 33.73 |
| 300 | -368 | 51.89 | 65.06 | |
| 600 | -312 | 24.66 | 83.39 | |
| Octadecylamine | 18 | - | - | Inhibits Pitting |
Note: Quantitative Icorr and inhibition efficiency for Octadecylamine from potentiodynamic polarization were not detailed in the available search results, but its ability to inhibit pitting corrosion was highlighted.
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor | Concentration (ppm) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 0 | - | - | - |
| Octadecylamine | 1 | Increases with concentration | Decreases with concentration | - |
| 5 | Increases with concentration | Decreases with concentration | - | |
| 10 | Increases with concentration | Decreases with concentration | - | |
| 20 | Increases with concentration | Decreases with concentration | - | |
| 50 | Significantly higher than blank | Lower than blank | - |
Note: Specific numerical values for Rct, Cdl, and inhibition efficiency for Octadecylamine from EIS were not consistently provided across the search results, but the trend of increasing Rct and decreasing Cdl with inhibitor concentration was established.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization of testing procedures.
Weight Loss Method
-
Specimen Preparation: Mild steel coupons of known dimensions and weight are polished with emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried.
-
Test Solution: A corrosive medium (e.g., 1M HCl) is prepared. Different concentrations of the alkyl amine thiocyanate inhibitor are added to the test solutions. A blank solution without the inhibitor is also prepared.
-
Immersion: The prepared coupons are immersed in the respective test solutions for a specified period (e.g., 6 hours) at a constant temperature.
-
Cleaning and Re-weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products (e.g., using a solution of HCl containing an inhibitor and a scrubbing agent), washed, dried, and re-weighed.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
The weight loss is calculated as the difference between the initial and final weights.
-
The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant, W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Potentiodynamic Polarization
-
Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (mild steel specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).
-
Test Solution: The cell is filled with the corrosive solution with and without the inhibitor at various concentrations.
-
Open Circuit Potential (OCP): The working electrode is immersed in the solution until a stable OCP is reached.
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting polarization curve (log I vs. E) is analyzed to determine the corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes. The inhibition efficiency is calculated using the Icorr values: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100
Electrochemical Impedance Spectroscopy (EIS)
-
Electrochemical Cell and Solution: The same three-electrode setup as in potentiodynamic polarization is used.
-
Measurement: After reaching a stable OCP, a small amplitude AC signal (e.g., 10 mV) is applied to the working electrode over a wide frequency range (e.g., 100 kHz to 10 mHz).[3][4]
-
Data Acquisition and Analysis: The impedance data is plotted as Nyquist and Bode plots. The data is then fitted to an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). The inhibition efficiency is calculated from the Rct values: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
Mechanism of Corrosion Inhibition
The corrosion inhibition by alkyl amine thiocyanates is a complex process involving the adsorption of the inhibitor molecules onto the metal surface. This adsorption can occur through physical (electrostatic) and chemical (coordination) interactions.
Caption: Proposed mechanism of corrosion inhibition by alkyl amine thiocyanates.
The amine group, with its lone pair of electrons on the nitrogen atom, can protonate in acidic solutions, leading to electrostatic interaction with the negatively charged metal surface (physisorption). The nitrogen and the sulfur atom in the thiocyanate group can also directly coordinate with the vacant d-orbitals of the metal atoms, forming a more stable chemisorbed layer.[5] The long alkyl chain orients away from the surface, creating a hydrophobic barrier that repels corrosive species. The thiocyanate ion (SCN⁻) can also exhibit a synergistic effect, enhancing the adsorption of the amine cations by acting as a bridging ligand between the positively charged inhibitor and the metal surface.[6]
Experimental and Logical Workflow
The systematic evaluation of alkyl amine thiocyanates as corrosion inhibitors follows a logical progression of experiments to determine their efficacy and mechanism of action.
Caption: Workflow for evaluating alkyl amine thiocyanate corrosion inhibitors.
This workflow begins with the synthesis of the inhibitor candidates, followed by a preliminary screening using the weight loss method to assess their general effectiveness. Promising candidates are then subjected to more detailed electrochemical analyses, such as potentiodynamic polarization and EIS, to understand their inhibition mechanism and interfacial behavior. Finally, surface analysis techniques and quantum chemical calculations can be employed to visualize the protective film and correlate the inhibition performance with the molecular structure of the inhibitors.
References
A Comparative Analysis of Dodecylamine Thiocyanate's Corrosion Inhibition Efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the corrosion inhibition performance of dodecylamine thiocyanate and other alternative inhibitors. The information herein is supported by experimental data from various studies, offering a comprehensive overview for professionals engaged in materials science and corrosion prevention.
Introduction to Corrosion Inhibition
Corrosion is a natural process that deteriorates metals as a result of chemical reactions with their environment. The use of corrosion inhibitors is a primary method for protecting metallic structures from degradation. These inhibitors work by forming a protective layer on the metal surface, thereby reducing the corrosion rate. The efficiency of an inhibitor is a critical parameter, and it is influenced by the inhibitor's chemical structure, the metal's composition, and the nature of the corrosive environment. This guide focuses on the validation of the corrosion inhibition efficiency of dodecylamine thiocyanate and compares it with other commonly used inhibitors.
Experimental Validation of Corrosion Inhibitors
The effectiveness of a corrosion inhibitor is quantified through various electrochemical techniques. The two most prominent methods are Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).
Potentiodynamic Polarization (PDP)
This technique involves varying the potential of the working electrode and measuring the resulting current. The data is plotted as a Tafel plot (log of current density vs. potential). From this plot, key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) are determined. The inhibition efficiency (IE%) is then calculated using the following equation:
IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100
where i_corr_blank is the corrosion current density without the inhibitor and i_corr_inh is the corrosion current density with the inhibitor.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective layer formed by the inhibitor. It involves applying a small amplitude AC signal over a range of frequencies and measuring the impedance. The data is often represented as Nyquist and Bode plots. Key parameters obtained from EIS include the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A higher Rct value generally indicates better corrosion protection. The inhibition efficiency can also be calculated from EIS data using the Rct values:
IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100
where R_ct_blank is the charge transfer resistance without the inhibitor and R_ct_inh is the charge transfer resistance with the inhibitor.
Comparative Performance Data
The following tables summarize quantitative data on the corrosion inhibition efficiency of dodecylamine, various amine-based inhibitors, and thiocyanate/thiourea compounds on mild steel in hydrochloric acid (HCl) solution, as determined by potentiodynamic polarization and electrochemical impedance spectroscopy.
Dodecylamine and Other Amine-Based Inhibitors
Amine-based compounds are widely recognized for their corrosion inhibition properties, primarily due to the presence of a nitrogen atom with a lone pair of electrons that can adsorb onto the metal surface.
| Inhibitor | Concentration | Corrosive Medium | Temperature (°C) | Method | Inhibition Efficiency (%) | Corrosion Current Density (i_corr) (μA/cm²) | Charge Transfer Resistance (R_ct) (Ω·cm²) | Reference |
| Dodecylamine | 100 ppm | 0.3 M HCl | 30 | PDP | Not explicitly stated, but significant reduction in i_corr | 580 (blank), 110 (inhibitor) | - | [1] |
| Di-dodecyl amine | - | 1M HCl | 40 | Weight Loss | Increased with concentration | - | - | [2] |
| 2-Methoxymethyl-benzylamine | 0.1 ppm | 1M HCl | 40 | PDP | Decreased with increased temperature | - | - | [3] |
| 2-(2-methoxyphenoxy) benzylamine hydrochloride | 100-500 ppm | HCl | 35-55 | Weight Loss | Increased with concentration and temperature | - | - | [4] |
Thiocyanate and Thiourea-Based Inhibitors
Thiocyanate and thiourea derivatives are also effective corrosion inhibitors, with their performance attributed to the presence of both nitrogen and sulfur atoms, which facilitate strong adsorption onto the metal surface.
| Inhibitor | Concentration | Corrosive Medium | Temperature (°C) | Method | Inhibition Efficiency (%) | Corrosion Current Density (i_corr) (μA/cm²) | Charge Transfer Resistance (R_ct) (Ω·cm²) | Reference |
| Potassium Thiocyanate | 10⁻² M | 1 M HCl | 25 | PDP & EIS | 92.4 (PDP), 91.1 (EIS) | 480 (blank), 36.5 (inhibitor) | 58 (blank), 650 (inhibitor) | [5] |
| Potassium Thiocyanate | 0.2 M | 1 M HCl | 30 | PDP | 80.4 | 1150 (blank), 225 (inhibitor) | - | [6] |
| Phenyl Thiourea (PTU) | 5 x 10⁻³ M | 1.0 M HCl | 60 | PDP & EIS | 98.96 (PDP), 93.33 (EIS) | - | - | [7][8] |
| 1,3-diisopropyl-2-thiourea (ITU) | 5 x 10⁻³ M | 1.0 M HCl | 60 | PDP & EIS | 92.65 (PDP), 82.63 (EIS) | - | - | [7][8] |
| Thiourea | 1000 mg/L | 10% HCl | 25 | PDP | Protection loss in presence of chlorine | - | - | [9] |
| Ammonium thiocyanate | - | - | - | - | - | - | - | [10] |
Note: The provided data is extracted from different studies with varying experimental conditions. A direct comparison of absolute values should be made with caution. The primary purpose of these tables is to demonstrate the general range of effectiveness for each class of inhibitor.
Experimental Workflow and Signaling Pathways
The evaluation of corrosion inhibitors follows a structured experimental workflow. The diagram below illustrates the typical steps involved in validating the efficiency of a corrosion inhibitor.
Caption: Experimental workflow for evaluating corrosion inhibitor efficiency.
Detailed Experimental Protocols
Potentiodynamic Polarization (PDP) Measurement
-
Electrode Preparation: A mild steel specimen is used as the working electrode. It is typically embedded in an epoxy resin, leaving a defined surface area exposed. The exposed surface is mechanically polished with successively finer grades of emery paper, rinsed with distilled water and acetone, and dried.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of the mild steel working electrode, a platinum or graphite counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Procedure: The working electrode is immersed in the test solution (with and without the inhibitor) until a stable open-circuit potential (OCP) is reached (typically 30-60 minutes). The potentiodynamic polarization scan is then performed by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis: The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic Tafel plots to the corrosion potential (Ecorr).
Electrochemical Impedance Spectroscopy (EIS) Measurement
-
Electrode and Cell Setup: The same electrode preparation and three-electrode cell setup as for the PDP measurement are used.
-
Procedure: The working electrode is immersed in the test solution until a stable OCP is achieved. The EIS measurement is then performed at the OCP by applying a small sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is analyzed by fitting it to an appropriate equivalent electrical circuit model. The model typically includes the solution resistance (Rs), the charge transfer resistance (Rct), and a constant phase element (CPE) representing the double-layer capacitance. The Rct value is inversely proportional to the corrosion rate.
Conclusion
The validation of dodecylamine thiocyanate's corrosion inhibition efficiency requires rigorous experimental evaluation using techniques such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy. The comparative data presented in this guide for dodecylamine, other amine-based inhibitors, and thiocyanate/thiourea compounds on mild steel in acidic environments provide a valuable reference for researchers. While direct comparisons are complicated by varying experimental conditions across studies, the data consistently demonstrates that these classes of compounds can offer significant protection against corrosion. The choice of the most suitable inhibitor will ultimately depend on the specific application, including the type of metal, the nature of the corrosive environment, and operational parameters. Further research directly comparing dodecylamine thiocyanate with a broad spectrum of inhibitors under standardized conditions would be beneficial for a more definitive assessment of its relative performance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijaet.org [ijaet.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Performance of Dodecan-1-amine Thiocyanate and Alternative Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical performance of Dodecan-1-amine thiocyanate and other notable corrosion inhibitors. The information is curated for professionals in research and development who require a concise, data-driven overview of these compounds. This document summarizes key performance indicators from electrochemical studies and outlines the standard experimental protocols for potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).
Performance Comparison of Corrosion Inhibitors
The efficacy of a corrosion inhibitor is paramount in numerous industrial applications. Dodecan-1-amine thiocyanate, a primary aliphatic amine salt, is recognized for its potential to form a protective film on metal surfaces, thereby mitigating corrosion. Its performance is benchmarked here against other well-established inhibitors: Schiff bases, 1-Dodecanethiol, and Thiourea-based compounds. These alternatives are known for their distinct mechanisms of action, ranging from the formation of self-assembled monolayers to synergistic inhibition effects.
Potentiodynamic Polarization Data
Potentiodynamic polarization studies are fundamental in assessing the kinetics of corrosion. The data presented in the table below has been aggregated from various studies to provide a comparative overview. It is important to note that variations in experimental conditions such as corrosive media, temperature, and material composition can influence the results.
| Inhibitor | Concentration | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (IE%) |
| Blank (No Inhibitor) | - | -450 to -550 | 100 - 1000 | - |
| Dodecylamine | 100 ppm | -480 | 32.6 | ~90% |
| Schiff Base (Example) | 0.5 mM | -510 | 15.2 | 96.1%[1] |
| 1-Dodecanethiol | Not Specified | Shift in Ecorr | Significant decrease in icorr | High |
| Thiourea | 0.001 M | -525 | 28.5 | 73.51%[2] |
| Thiourea + ZnCl2 (Synergistic) | 0.001 M | -530 | 5.8 | 98.92%[2] |
Electrochemical Impedance Spectroscopy (EIS) Data
EIS is a powerful non-destructive technique that provides detailed information about the corrosion process and the protective properties of the inhibitor film. The key parameters are the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, and the double-layer capacitance (Cdl), which relates to the inhibitor adsorption and the nature of the metal/solution interface.
| Inhibitor | Concentration | Charge Transfer Resistance (Rct) (Ω·cm²) | Double-Layer Capacitance (Cdl) (µF/cm²) |
| Blank (No Inhibitor) | - | 50 - 150 | 100 - 300 |
| Dodecylamine | 125 ppm | Increased to 32.6 | Decreased |
| Schiff Base (Example) | 0.5 mM | Significantly Increased | Decreased |
| 1-Dodecanethiol | Not Specified | Markedly Increased | Decreased |
| Thiourea | 0.001 M | Increased | Decreased |
| Thiourea + ZnCl2 (Synergistic) | 0.001 M | Substantially Increased | Significantly Decreased |
Note: An increase in Rct and a decrease in Cdl are indicative of effective corrosion inhibition. The data presented are trends observed across multiple studies.
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized experimental protocols are crucial. The following sections detail the methodologies for potentiodynamic polarization and electrochemical impedance spectroscopy.
Potentiodynamic Polarization Measurements
This technique involves polarizing the working electrode from a potential cathodic to the corrosion potential to a potential anodic to the corrosion potential and measuring the resulting current.
-
Electrochemical Cell Setup: A conventional three-electrode cell is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).
-
Working Electrode Preparation: The working electrode is typically embedded in an insulating resin, leaving a defined surface area exposed to the electrolyte. The surface is mechanically polished with successively finer grades of abrasive paper, degreased with a suitable solvent (e.g., acetone), rinsed with distilled water, and dried.
-
Electrolyte: The corrosive medium (e.g., 1M HCl or 3.5% NaCl solution) is prepared, and the inhibitor is added at the desired concentration.
-
Open Circuit Potential (OCP): The working electrode is immersed in the test solution, and the OCP is allowed to stabilize, typically for 30 to 60 minutes.
-
Polarization Scan: The potential is scanned from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s to 1 mV/s).
-
Data Analysis: The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the linear Tafel regions of the anodic and cathodic branches of the polarization curve to their intersection. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] * 100
Electrochemical Impedance Spectroscopy (EIS)
EIS measurements are performed at the open-circuit potential to investigate the properties of the inhibitor film without significantly disturbing the system.
-
Electrochemical Cell and Electrode Preparation: The setup is the same as for potentiodynamic polarization.
-
Stabilization: The working electrode is immersed in the electrolyte containing the inhibitor, and the system is allowed to reach a steady state at the OCP.
-
EIS Measurement: A small amplitude AC voltage signal (e.g., 10 mV) is applied to the electrode at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is typically presented as Nyquist and Bode plots. The data is then fitted to an appropriate equivalent electrical circuit model to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). The inhibition efficiency can also be calculated from the Rct values: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100
Visualizations
To further elucidate the experimental and logical frameworks, the following diagrams are provided.
References
Surface Analysis of Metals Treated with Dodecylamine Thiocyanate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of dodecylamine and thiocyanate-based corrosion inhibitors on various metal surfaces. The information is compiled from peer-reviewed studies and presents objective experimental data to evaluate their efficacy against other common inhibitors. Detailed experimental protocols for key surface analysis techniques are also provided to aid in the replication and further investigation of these findings.
Performance Comparison of Corrosion Inhibitors
The following tables summarize the quantitative data on the performance of dodecylamine, potassium thiocyanate, and other selected corrosion inhibitors on different metal substrates. The data is extracted from various studies and presented here for comparative analysis.
Table 1: Dodecylamine as a Corrosion Inhibitor for Carbon Steel in 0.3 mol/L HCl
| Inhibitor Concentration (ppm) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) |
| 0 | 125.9 | - |
| 100 | 15.8 | 87.4 |
Data extracted from potentiodynamic polarization measurements.[1]
Table 2: Potassium Thiocyanate (KSCN) as a Corrosion Inhibitor for Carbon Steel in 1 M HCl
| Inhibitor Concentration (M) | Corrosion Current Density (μA/cm²) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (μF/cm²) | Inhibition Efficiency (%) |
| 0 | 851 | 48 | 110 | - |
| 10⁻⁶ | 412 | 102 | 85 | 51.6 |
| 10⁻⁵ | 295 | 155 | 72 | 65.3 |
| 10⁻⁴ | 183 | 260 | 60 | 78.5 |
| 10⁻³ | 112 | 410 | 48 | 86.8 |
Data obtained from potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) measurements.[2]
Table 3: Comparative Inhibition Efficiencies of Various Organic Inhibitors on Mild Steel in 1 M HCl
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |
| Di-dodecyl amine | 600 ppm | 83.39 |
| 1-allyl-5-chloro-indoline-2,3-dione | 0.0005 | 93.2 |
| 5-chloro-1-(2-(dimethylamino) ethyl) indoline-2,3-dione | 0.0005 | 95.8 |
| 5-chloro-1-octylindoline-2,3-dione | 0.0005 | 97.2 |
Data compiled from various studies for comparison purposes.[3]
Experimental Protocols
Detailed methodologies for the key surface analysis techniques used to evaluate the performance of these corrosion inhibitors are outlined below.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.
Methodology:
-
Sample Preparation: The metal samples (e.g., carbon steel, copper, aluminum) are typically cut into small coupons (e.g., 1x1 cm). The surfaces are mechanically polished with a series of emery papers of decreasing grit size, followed by polishing with a diamond paste to achieve a mirror finish. The polished samples are then degreased with a suitable solvent like acetone and rinsed with distilled water before being dried.
-
Inhibitor Treatment: The cleaned metal coupons are immersed in the corrosive solution (e.g., 1 M HCl) containing the desired concentration of the corrosion inhibitor (e.g., dodecylamine or potassium thiocyanate) for a specific duration. A control sample is immersed in the corrosive solution without the inhibitor.
-
Analysis: After immersion, the samples are removed, gently rinsed with distilled water to remove any unadsorbed inhibitor molecules, and dried under a stream of nitrogen. The samples are then introduced into the ultra-high vacuum chamber of the XPS instrument. A monochromatic X-ray source (e.g., Al Kα) is used to irradiate the sample surface. The kinetic energy and the number of electrons that escape from the top 1 to 10 nm of the material being analyzed are measured.
-
Data Interpretation: High-resolution spectra of the elements of interest (e.g., Fe 2p, N 1s, S 2p, C 1s, O 1s) are recorded. The binding energies of the core level peaks are used to identify the chemical states of the elements on the surface. For instance, the N 1s peak can confirm the adsorption of amine-containing inhibitors[4], while the S 2p peak can indicate the presence of thiocyanate species. The elemental composition of the surface film can be quantified from the peak areas.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a type of electron microscope that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the surface topography and composition.
Methodology:
-
Sample Preparation: Similar to XPS, metal coupons are prepared by polishing and cleaning.
-
Corrosion Test: The coupons are immersed in the corrosive medium with and without the inhibitor for a predetermined period.
-
Surface Imaging: After the corrosion test, the samples are rinsed, dried, and mounted on an SEM stub using conductive carbon tape. The samples are then coated with a thin layer of a conductive material (e.g., gold or carbon) if they are not inherently conductive to prevent charging. The surface of the sample is then scanned by the electron beam, and the secondary electron detector collects the emitted electrons to form an image of the surface morphology.
-
Analysis: The SEM images of the metal surface exposed to the corrosive environment with and without the inhibitor are compared. A smooth, less-damaged surface in the presence of the inhibitor indicates effective corrosion protection. In contrast, a surface with significant pitting and degradation indicates poor inhibition.[5][6] Energy-dispersive X-ray spectroscopy (EDS) can be used in conjunction with SEM to determine the elemental composition of the surface and confirm the presence of the inhibitor.[7]
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for studying the electrochemical properties of materials and their interfaces. It is widely used to evaluate the performance of corrosion inhibitors.
Methodology:
-
Electrochemical Cell Setup: A three-electrode electrochemical cell is used, consisting of the metal sample as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode. The corrosive solution with and without the inhibitor serves as the electrolyte.[8][9]
-
Measurement: The working electrode is immersed in the electrolyte, and the open-circuit potential (OCP) is allowed to stabilize. A small amplitude AC voltage (typically 5-10 mV) is then applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz). The resulting current response is measured.
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The Nyquist plot shows the imaginary part of the impedance versus the real part, while the Bode plot shows the impedance modulus and phase angle as a function of frequency. The data is then fitted to an equivalent electrical circuit model to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[10] An increase in the Rct value and a decrease in the Cdl value in the presence of the inhibitor indicate the formation of a protective film on the metal surface and, consequently, good inhibition efficiency.[2][8]
Visualizations
The following diagrams illustrate the experimental workflow for evaluating corrosion inhibitors and the proposed mechanism of action for dodecylamine.
Caption: Experimental workflow for corrosion inhibitor evaluation.
Caption: Proposed corrosion inhibition mechanism of dodecylamine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. icmt.ohio.edu [icmt.ohio.edu]
- 5. azom.com [azom.com]
- 6. researchgate.net [researchgate.net]
- 7. infinitalab.com [infinitalab.com]
- 8. researchgate.net [researchgate.net]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
Performance Showdown: Dodecylamine Thiocyanate vs. Sodium Thiocyanate in Research and Development
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct performance characteristics and applications of dodecylamine thiocyanate and sodium thiocyanate.
In the landscape of chemical compounds utilized in research and drug development, both dodecylamine thiocyanate and sodium thiocyanate offer unique properties stemming from the shared thiocyanate anion. However, their performance characteristics diverge significantly due to the nature of their respective cations. While sodium thiocyanate is a well-documented inorganic salt with established biological activities, dodecylamine thiocyanate is an organic salt with pronounced surfactant properties. This guide provides a detailed comparison of their performance, supported by available data, to aid in the selection of the appropriate compound for specific research and development applications.
At a Glance: Key Performance Differences
| Feature | Dodecylamine Thiocyanate | Sodium Thiocyanate |
| Primary Characteristic | Cationic Surfactant | Inorganic Salt |
| Solubility | Generally soluble in organic solvents, limited water solubility | Highly soluble in water |
| Primary Application | Flotation agent, potential for drug delivery systems | Modulator of biological processes, antimicrobial agent, chemical synthesis |
| Biological Activity | Primarily related to surfactant properties (cell membrane disruption); potential for antimicrobial activity (inferred) | Well-documented anti-inflammatory, antioxidant, and antimicrobial properties |
| Data Availability | Limited in biological and pharmaceutical applications | Extensive experimental and clinical data |
In-Depth Analysis: Sodium Thiocyanate
Sodium thiocyanate is a naturally occurring pseudohalide found in mammalian bodily fluids that plays a crucial role in the innate immune system.[1][2][3][4] Its biological effects are multifaceted and have been the subject of extensive research.
Antimicrobial and Anti-inflammatory Mechanisms
Sodium thiocyanate serves as a substrate for lactoperoxidase, an enzyme present in mucosal secretions.[1][2][3] In the presence of hydrogen peroxide, lactoperoxidase catalyzes the oxidation of thiocyanate to produce hypothiocyanous acid (HOSCN), a potent antimicrobial agent.[1][2] This system is effective against a broad spectrum of microorganisms.
Furthermore, thiocyanate has demonstrated anti-inflammatory and antioxidant properties.[1][5] It can modulate the activity of myeloperoxidase (MPO), an enzyme involved in inflammatory processes, and has been shown to decrease inflammation and proinflammatory cytokines in animal models.[5][6]
Signaling Pathway: The Lactoperoxidase System
Caption: The Lactoperoxidase System generates antimicrobial HOSCN.
In-Depth Analysis: Dodecylamine Thiocyanate
Direct comparative performance data for dodecylamine thiocyanate against sodium thiocyanate in biological systems is scarce. The primary characteristic of dodecylamine thiocyanate is its nature as a cationic surfactant, which is a result of the long alkyl chain of the dodecylamine cation.
Surfactant Properties and Potential Applications
The performance of dodecylamine thiocyanate is largely dictated by its surfactant properties. Surfactants are known to interact with cell membranes, and this property is the basis for their use in various applications. In the context of drug development, this could potentially be leveraged for:
-
Drug Delivery: As a surfactant, it could be investigated for its potential to form micelles or other nano-assemblies for the encapsulation and delivery of hydrophobic drugs.
-
Antimicrobial Activity: Cationic surfactants, including dodecylamine, can exhibit antimicrobial properties by disrupting bacterial cell membranes. The presence of the thiocyanate anion, which contributes to the antimicrobial activity of the lactoperoxidase system, could potentially enhance this effect. However, specific experimental data on the antimicrobial efficacy of dodecylamine thiocyanate is lacking.
Research has primarily focused on the use of dodecylamine and its derivatives as flotation agents in the mining industry.[7][8]
Experimental Protocols
Protocol 1: Evaluation of Antimicrobial Activity (General Method)
A standard method to assess the antimicrobial activity of both compounds would be the determination of the Minimum Inhibitory Concentration (MIC) against a panel of relevant bacterial and fungal strains.
-
Preparation of Stock Solutions: Prepare stock solutions of dodecylamine thiocyanate and sodium thiocyanate in an appropriate solvent (e.g., water for sodium thiocyanate, an organic solvent like DMSO for dodecylamine thiocyanate, with subsequent dilution in culture medium).
-
Microorganism Culture: Grow the selected microbial strains to the mid-logarithmic phase in a suitable broth medium.
-
Microdilution Assay: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the culture medium.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for a specified period (e.g., 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow: MIC Determination
References
- 1. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Mechanisms and Therapeutic Potential of the Pseudohalide Thiocyanate in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. The Role of Thiocyanate in Modulating Myeloperoxidase Activity during Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiinflammatory and Antimicrobial Effects of Thiocyanate in a Cystic Fibrosis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiinflammatory and Antimicrobial Effects of Thiocyanate in a Cystic Fibrosis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Efficacy of Laurylamine Thiocyanate Compared to Other Organic Corrosion Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the corrosion inhibition efficacy of laurylamine thiocyanate and other long-chain aliphatic amine-based organic inhibitors. The performance data is supported by experimental findings from various studies, with detailed methodologies provided for key experimental techniques.
Introduction
Organic corrosion inhibitors are crucial in various industrial applications to protect metallic materials from degradation. Long-chain aliphatic amines, such as laurylamine (dodecylamine), oleylamine, and octadecylamine, are known for their effectiveness in forming a protective hydrophobic layer on metal surfaces. Laurylamine thiocyanate combines the film-forming properties of laurylamine with the potential synergistic effects of the thiocyanate anion, which can enhance adsorption and inhibition efficiency. This guide compares the performance of laurylamine (as dodecylamine) and other similar organic inhibitors based on available experimental data.
Data Presentation: Performance of Organic Amine Inhibitors
The following tables summarize the corrosion inhibition efficiency of various long-chain amine inhibitors on steel in acidic media, as determined by weight loss and electrochemical methods. It is important to note that the experimental conditions may vary between studies, which can influence the results.
Table 1: Corrosion Inhibition Efficiency Determined by Weight Loss Measurements
| Inhibitor | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Dodecylamine | 0.3 M HCl | 100 ppm | 35 | Not specified | [1] |
| Dodecylamine | 1 M HCl | 400 ppm | 60 | >90 | [2] |
| Di-dodecylamine | 1 M HCl | 600 ppm | 40 | 83.39 | N/A |
| Oleylamine | Sour Saline Electrolyte | 100 ppm | 40 | >95 | [3] |
| Octadecylamine | H2S and CO2 Brine | 10 mg/L (+20 mg/L TTAB) | Not specified | >90 | [4] |
| N-Oleyl-1,3-propanediamine | 1 mol/L HCl | 5 g/L | 70 | 94.5 | [5] |
Table 2: Corrosion Inhibition Performance Determined by Potentiodynamic Polarization
| Inhibitor | Corrosive Medium | Concentration | Corrosion Current Density (i_corr) (A/cm²) | Inhibition Efficiency (%) | Reference |
| Blank | 0.3 M HCl | - | 5.8 x 10⁻⁴ | - | [1] |
| Dodecylamine | 0.3 M HCl | 100 ppm | 2.0 x 10⁻⁵ | 96.6 | [1] |
| Blank | 2 M HCl | - | Not specified | - | [6] |
| Dodecyl Esterquat Gemini | 2 M HCl | 1 x 10⁻⁴ M | Not specified | ~95 | [6] |
| Blank | Sour Saline Electrolyte | - | Not specified | - | [3] |
| Oleylamine | Sour Saline Electrolyte | 100 ppm | Not specified | >95 | [3] |
| Blank | H2S and CO2 Brine | - | Not specified | - | [4] |
| Octadecylamine | H2S and CO2 Brine | 30 mg/L | Not specified | ~85 | [4] |
Experimental Protocols
The data presented in this guide were primarily obtained using the following standard corrosion testing methodologies:
1. Weight Loss Method
This gravimetric technique provides a direct measure of material loss due to corrosion.
-
Specimen Preparation: Mild steel coupons are polished with abrasive papers of decreasing grit size, washed with distilled water and acetone, dried, and weighed accurately.
-
Immersion Test: The pre-weighed specimens are immersed in the corrosive solution (e.g., HCl) with and without the inhibitor at a specified temperature for a set duration.
-
Corrosion Rate Calculation: After the immersion period, the specimens are removed, cleaned to remove corrosion products according to ASTM G1-03 standard, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).
-
Corrosion Rate (mm/year) = (K × W) / (A × T × D)
-
K = constant (8.76 × 10⁴)
-
W = weight loss in grams
-
A = area of the coupon in cm²
-
T = time of immersion in hours
-
D = density of the metal in g/cm³
-
-
Inhibition Efficiency (%) = [(CR_blank - CR_inh) / CR_blank] × 100
-
CR_blank = Corrosion rate in the absence of inhibitor
-
CR_inh = Corrosion rate in the presence of inhibitor
-
-
2. Potentiodynamic Polarization
This electrochemical method provides insights into the kinetics of the anodic and cathodic corrosion reactions and the inhibitor's mechanism.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).
-
Procedure: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open circuit potential (OCP) is reached. The potential is then scanned from a cathodic potential to an anodic potential at a constant scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting polarization curve (log of current density vs. potential) is used to determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear Tafel regions. The inhibition efficiency is calculated from the i_corr values.
-
Inhibition Efficiency (%) = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] × 100
-
i_corr(blank) = Corrosion current density in the absence of inhibitor
-
i_corr(inh) = Corrosion current density in the presence of inhibitor
-
-
3. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the corrosion processes and the properties of the protective film formed by the inhibitor.
-
Procedure: A small amplitude AC signal is applied to the working electrode at the OCP over a range of frequencies. The impedance of the system is measured at each frequency.
-
Data Analysis: The data is typically represented as Nyquist and Bode plots. The Nyquist plot for an effective inhibitor often shows a larger semicircle, indicating an increase in the charge transfer resistance (R_ct). The inhibition efficiency can be calculated from the R_ct values.
-
Inhibition Efficiency (%) = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] × 100
-
R_ct(inh) = Charge transfer resistance in the presence of inhibitor
-
R_ct(blank) = Charge transfer resistance in the absence of inhibitor
-
-
Mandatory Visualization
The following diagrams illustrate the proposed mechanisms of corrosion inhibition and a typical experimental workflow.
Figure 1: Simplified schematic of steel corrosion in acidic media.
Figure 2: Proposed synergistic inhibition mechanism of laurylamine thiocyanate.
Figure 3: General workflow for evaluating corrosion inhibitor efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 3. Synthesis and Electrochemical Properties of Oleylamine as a Sour Saline Corrosion Inhibitor Under Laminar Flow at 40 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mat-pro.com [mat-pro.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Long-Term Stability of Dodecylamine Thiocyanate and Alternative Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term stability and performance of Dodecylamine Thiocyanate as a corrosion inhibitor against other common alternatives, including imidazoline-based inhibitors, phosphate-based inhibitors, and benzotriazole. The information presented is supported by experimental data from various scientific studies.
Introduction
The long-term stability of a corrosion inhibitor is a critical factor in its effectiveness and reliability. An inhibitor that degrades over time can lead to a loss of protection, resulting in costly and potentially hazardous corrosion damage. Dodecylamine thiocyanate is a cationic surfactant-based inhibitor that functions by adsorbing onto the metal surface to form a protective barrier. However, its long-term stability can be influenced by environmental factors such as temperature, pH, and the presence of other chemical species. This guide aims to provide a comparative overview of the long-term performance of dodecylamine thiocyanate and other widely used corrosion inhibitors.
Quantitative Performance Comparison
The following table summarizes the long-term corrosion inhibition efficiency of dodecylamine and its alternatives. It is important to note that the data is compiled from different studies with varying experimental conditions, which are detailed for each entry to ensure an objective comparison.
| Inhibitor Class | Inhibitor Example | Metal | Corrosive Medium | Test Duration (hours) | Inhibition Efficiency (%) | Reference Study Notes |
| Amine-Based | Di-dodecyl amine | Carbon Steel | 1M HCl | 6 | ~85% | Inhibition efficiency increases with concentration. The study focused on short-term exposure.[1][2] |
| Imidazoline-Based | Oleic acid/DETA Imidazoline | Carbon Steel | CO2-saturated 3.5% NaCl | 72 | 85-90% | Performance decreased at lower concentrations over longer exposure times.[3] |
| Phosphate-Based | Ammonium Phosphate Monobasic | Steel Rebar | Simulated Concrete Pore Solution + 3.5% NaCl | 120 | ~90% | Efficiency is dependent on the formation of a stable phosphate layer, which can take time to establish.[4] |
| Triazole-Based | Benzotriazole | Copper | Distilled Water | 120 (5 days) | 100% | Forms a stable, long-lasting protective film on copper surfaces.[5] |
| Triazole-Based | Benzotriazole | Copper | 3% NaCl | 1440-2160 (60-90 days) | Complete Protection | Demonstrated excellent long-term protection in saline environments.[6] |
Experimental Protocols
The following is a detailed methodology for conducting long-term stability testing of corrosion inhibitors, based on the principles outlined in ASTM G31 - Standard Guide for Laboratory Immersion Corrosion Testing of Metals.[7][8][9]
Objective: To evaluate the long-term corrosion inhibition efficiency of a test inhibitor in a specific corrosive environment.
Materials and Apparatus:
-
Test Specimens: Metal coupons of the desired material (e.g., carbon steel, copper), with standardized dimensions and surface finish.
-
Corrosive Medium: A solution representative of the intended application environment (e.g., 3.5% NaCl solution, acidic solution).
-
Inhibitor: The corrosion inhibitor to be tested (e.g., dodecylamine thiocyanate) at a specified concentration.
-
Test Vessels: Glass beakers or flasks of sufficient volume to maintain the desired solution volume-to-specimen surface area ratio.
-
Constant Temperature Bath/Chamber: To maintain a stable test temperature.
-
Analytical Balance: For accurate weighing of test specimens.
-
Cleaning Reagents: Appropriate solvents and chemical solutions for cleaning the metal coupons before and after exposure, as specified in ASTM G1.
Procedure:
-
Specimen Preparation:
-
Clean the metal coupons mechanically and chemically to remove any surface contaminants.
-
Accurately measure the dimensions of each coupon to calculate the surface area.
-
Weigh each coupon to the nearest 0.1 mg.
-
-
Test Setup:
-
Prepare the corrosive medium with the desired concentration of the inhibitor.
-
Place the prepared test coupons in the test vessels, ensuring they are fully immersed and not in contact with each other or the vessel walls. A control setup with no inhibitor should be run in parallel.
-
Place the test vessels in the constant temperature bath/chamber set to the desired test temperature.
-
The test duration should be determined based on the desired long-term evaluation period (e.g., 1000, 2000, or more hours).[7]
-
-
Data Collection (at specified intervals):
-
At predetermined time intervals (e.g., 24, 168, 500, 1000 hours), remove a set of coupons from the test and control solutions.
-
Carefully clean the coupons to remove corrosion products according to ASTM G1 procedures.
-
Rinse and dry the cleaned coupons.
-
Reweigh the coupons to determine the mass loss.
-
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the following formula: CR = (K × W) / (A × T × D) Where: K = a constant (8.76 × 10^4 for mm/y) W = mass loss in grams A = surface area in cm² T = exposure time in hours D = density of the metal in g/cm³
-
Calculate the inhibition efficiency (IE) in percent using the following formula: IE (%) = [(CR_control - CR_inhibitor) / CR_control] × 100 Where: CR_control = corrosion rate in the absence of the inhibitor CR_inhibitor = corrosion rate in the presence of the inhibitor
-
Signaling Pathways and Experimental Workflows
Corrosion Inhibition Mechanism of Dodecylamine Thiocyanate
Dodecylamine thiocyanate is a cationic surfactant that inhibits corrosion by adsorbing onto the metal surface. The dodecylamine cation forms a protective film, while the thiocyanate anion can also participate in the inhibition process.
Caption: Inhibition by adsorption of dodecylamine and thiocyanate ions.
Experimental Workflow for Long-Term Stability Testing
The following diagram illustrates the key steps in evaluating the long-term stability of a corrosion inhibitor.
Caption: Workflow for evaluating inhibitor stability over time.
General Degradation Pathway of Dodecylamine Thiocyanate
Dodecylamine thiocyanate can degrade through various pathways, particularly under harsh conditions of high temperature, UV light, or in the presence of strong oxidizing or reducing agents.
Caption: Potential degradation pathways for dodecylamine thiocyanate.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. content.ampp.org [content.ampp.org]
- 6. copper.org [copper.org]
- 7. laboratuar.com [laboratuar.com]
- 8. eurolab.net [eurolab.net]
- 9. powdermetallurgy.com [powdermetallurgy.com]
Unveiling the Synergistic Potential of Dodecylamine Thiocyanate: A Comparative Guide for Researchers
For Immediate Release
Researchers, scientists, and professionals in drug development now have access to a comprehensive comparison guide detailing the synergistic effects of dodecylamine thiocyanate with other additives. This guide provides an objective analysis of its performance, supported by experimental data, to inform its application in corrosion inhibition and as a biocide. While direct experimental data on a pre-formed dodecylamine thiocyanate salt is limited, this guide draws parallels from studies on dodecylamine and thiocyanate-containing compounds to elucidate potential synergistic mechanisms.
Synergistic Effects in Corrosion Inhibition
Dodecylamine, a long-chain primary amine, is a known corrosion inhibitor that forms a protective film on metal surfaces. Thiocyanate ions (SCN⁻) have also been shown to participate in synergistic corrosion inhibition with various compounds. The combination of dodecylamine and thiocyanate is proposed to enhance corrosion protection through a cooperative adsorption mechanism.
The positively charged dodecylammonium ion (in acidic media) and the negatively charged thiocyanate ion can exhibit electrostatic attraction, leading to a higher concentration of both species at the metal-solution interface than either component alone. This co-adsorption can result in a more densely packed and stable protective film, offering superior corrosion resistance.
Comparative Performance Data for Corrosion Inhibition
The following tables summarize the performance of dodecylamine and thiocyanate-containing inhibitor systems from various studies.
Table 1: Corrosion Inhibition Efficiency of Dodecylamine on Steel in Acidic Media
| Inhibitor Concentration | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) | Charge Transfer Resistance (Ω·cm²) |
| Blank (0 ppm) | 387.6 | - | - |
| 15 ppm Dodecylamine | - | - | - |
| 30 ppm Dodecylamine | - | - | - |
| 60 ppm Dodecylamine | - | - | - |
| 90 ppm Dodecylamine | - | - | - |
| 120 ppm Dodecylamine | - | - | - |
| 150 ppm Dodecylamine | - | - | - |
| 100 ppm Dodecylamine | 37.7 | 90.3 | 32.6 |
Data derived from studies on carbon steel in 0.3 M HCl solution.[1][2]
Table 2: Synergistic Corrosion Inhibition with Thiocyanate Analogues
| Inhibitor System | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank | - | - |
| Thiourea | - | - |
| Thioglycolate | - | - |
| Thiocyanate + Thioglycolate | Significantly Reduced | > Individual Components |
Qualitative data from a patent demonstrating synergy in high-density brines.
Experimental Protocols for Corrosion Inhibition Studies
Weight Loss Method:
-
Pre-weigh polished metal coupons.
-
Immerse the coupons in the corrosive solution with and without the inhibitor for a specified time and temperature.
-
After immersion, clean the coupons to remove corrosion products, dry, and re-weigh.
-
Calculate the corrosion rate and inhibition efficiency using the weight loss data.[3][4][5]
Electrochemical Methods:
-
Potentiodynamic Polarization: A three-electrode cell is used with the metal sample as the working electrode, a platinum counter electrode, and a saturated calomel reference electrode. The potential is scanned, and the resulting current is measured to determine the corrosion potential (Ecorr) and corrosion current density (icorr).[1][2]
-
Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal is applied to the electrode at the open circuit potential over a range of frequencies. The impedance data is used to model the corrosion process and determine parameters like charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.[1]
Synergistic Biocidal and Antifungal Effects
Both long-chain amines and thiocyanate derivatives are known for their antimicrobial properties. A synergistic interaction could lead to a broader spectrum of activity or enhanced efficacy at lower concentrations, which is advantageous for reducing toxicity and cost. The proposed mechanism involves a multi-pronged attack on microbial cells. Dodecylamine, as a cationic surfactant, can disrupt the cell membrane, facilitating the entry of thiocyanate, which can then interfere with essential metabolic pathways, such as electron transport, leading to cell death.
Comparative Performance Data for Biocidal Activity
Table 3: Synergistic Biocidal Activity of Thiocyanate-Containing Mixtures
| Biocidal System | Target Microorganism | Synergy Observed |
| Methylene bis thiocyanate + 1,5-pentanedial | Pseudomonas aeruginosa | Yes |
| Isothiocyanates + Nitriles | Various Fungi | Yes |
| Benzyl isothiocyanate + Resveratrol | Staphylococcus aureus, Listeria monocytogenes | Yes |
Data from various studies demonstrating the synergistic potential of thiocyanate derivatives.[6][7][8][9]
Experimental Protocols for Biocidal Synergy
Checkerboard Assay (for Fractional Inhibitory Concentration Index - FICI):
-
Prepare serial dilutions of each compound individually and in combination in a microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate under appropriate conditions.
-
Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination.
-
Calculate the FICI to quantify the synergistic effect (FICI ≤ 0.5 typically indicates synergy).
Time-Kill Curve Analysis:
-
Expose a standardized microbial suspension to the individual compounds and their combination at specific concentrations.
-
At various time points, withdraw aliquots, perform serial dilutions, and plate on growth media.
-
Incubate the plates and count the number of colony-forming units (CFUs).
-
A synergistic interaction is indicated by a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.[10]
Conclusion
The synergistic combination of dodecylamine and thiocyanate holds significant promise for the development of advanced formulations for corrosion inhibition and microbial control. While further direct experimental validation is warranted, the existing data on analogous systems strongly supports the potential for enhanced performance through their combined use. This guide provides a foundational understanding and the necessary experimental frameworks for researchers to explore and harness the synergistic potential of dodecylamine thiocyanate in their respective fields.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US4616037A - Synergistic biocide of 1,5-pentanedial and methylene bis thiocyanate - Google Patents [patents.google.com]
- 7. Antifungal Activity of Glucosinolate-Derived Nitriles and Their Synergistic Activity with Glucosinolate-Derived Isothiocyanates Distinguishes Various Taxa of Brassicaceae Endophytes and Soil Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synergistic effects of benzyl isothiocyanate and resveratrol against Listeria monocytogenes and their application in chicken meat preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic Bactericidal Effects of Quaternary Ammonium Compounds with Essential Oil Constituents [mdpi.com]
Performance Benchmark: Dodecan-1-amine;thiocyanic acid (Dodecylammonium Thiocyanate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of dodecan-1-amine;thiocyanic acid, chemically known as dodecylammonium thiocyanate. The content herein offers an objective comparison with alternative compounds across key applications, supported by available experimental data. Detailed methodologies for the cited experiments are provided to ensure reproducibility and further research.
Overview of Dodecylammonium Thiocyanate
Dodecylammonium thiocyanate (CAS 22031-31-8) is an amine salt formed from the reaction of dodecan-1-amine, a primary amine, and thiocyanic acid.[1] Its amphiphilic nature, consisting of a long hydrophobic dodecyl chain and a hydrophilic ammonium thiocyanate headgroup, imparts surfactant properties. The presence of the thiocyanate anion also suggests potential antimicrobial and corrosion-inhibiting activities. This guide will benchmark its performance in these three key areas.
Performance as a Surfactant
The surfactant properties of dodecylammonium thiocyanate are fundamental to its function in various applications. A key performance indicator for a surfactant is its Critical Micelle Concentration (CMC), the concentration at which surfactant molecules self-assemble into micelles, and the surface tension at the CMC (γ_CMC).
Comparative Data: Surfactant Properties
| Surfactant | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |
| Dodecylammonium Thiocyanate | ~12-15 (Estimated from isotherm)[2] | ~35-40 (Estimated from isotherm)[2] |
| Sodium Dodecyl Sulfate (SDS) | 8.2[3][4] | ~38-40[5][6] |
| Dodecyltrimethylammonium Bromide (DTAB) | 15.7[7] | Not specified in the result |
Discussion: The estimated Critical Micelle Concentration (CMC) of dodecylammonium thiocyanate is in a similar range to the widely used anionic surfactant Sodium Dodecyl Sulfate (SDS) and the cationic surfactant Dodecyltrimethylammonium Bromide (DTAB).[2][3][4][7] A lower CMC indicates greater efficiency in forming micelles and altering surface properties at lower concentrations. The estimated surface tension of dodecylammonium thiocyanate at its CMC is also comparable to that of SDS, suggesting it is effective at reducing the surface tension of aqueous solutions.[2][5][6]
Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
This protocol outlines the measurement of surface tension to determine the CMC of a surfactant.
Materials:
-
Dodecylammonium thiocyanate
-
Deionized water
-
Tensiometer (with a Wilhelmy plate or Du Noüy ring)
-
High-precision balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of dodecylammonium thiocyanate in deionized water at a concentration significantly above the expected CMC.
-
Create a series of dilutions from the stock solution with progressively lower concentrations.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated. Ensure the Wilhelmy plate or Du Noüy ring is thoroughly cleaned and dried between measurements.
-
Record the surface tension value for each concentration.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the point of intersection of the two linear portions of the graph: the steeply declining portion and the relatively flat portion at higher concentrations.[8][9]
Performance as an Antimicrobial Agent
The combination of a long alkyl chain, known to disrupt bacterial membranes, and the thiocyanate anion, which has inherent antimicrobial properties, suggests that dodecylammonium thiocyanate could be an effective antimicrobial agent. Its performance can be benchmarked by its Minimum Inhibitory Concentration (MIC) against various microorganisms.
Comparative Data: Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Dodecylammonium Salts (C12) | ~2 - 62.5 (Range for various salts) [10][11] | ~31.2 - 62.5 (Range for various salts) [10][12] |
| Benzalkonium Chloride (BAC) | ~2 - 10[13][14][15][16][17] | ~10 - 50[13][14][15][16][17] |
| Dodecyltrimethylammonium Bromide (DTAB) | 120 (against L. monocytogenes)[7] | Not specified in the result |
Discussion: Dodecylammonium salts, including those with a C12 chain, have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[10][11] The MIC values are comparable to, and in some cases, potentially lower than the widely used disinfectant Benzalkonium Chloride (BAC).[13][14][15][16][17] The long hydrophobic tail of the dodecylammonium cation is believed to intercalate into the bacterial cell membrane, leading to its disruption. The thiocyanate anion may contribute to this activity by interfering with bacterial metabolic processes.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol describes a standard method for determining the MIC of an antimicrobial agent.[18][19][20][21]
Materials:
-
Dodecylammonium thiocyanate
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare a stock solution of dodecylammonium thiocyanate in a suitable solvent and sterilize by filtration.
-
Perform serial two-fold dilutions of the stock solution in the broth medium directly in the wells of the 96-well plate.
-
Prepare a standardized inoculum of the test bacteria, adjusted to a 0.5 McFarland standard.
-
Inoculate each well (except for a negative control) with the bacterial suspension. Include a positive control well with only broth and bacteria.
-
Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C for 18-24 hours).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Performance as a Corrosion Inhibitor
Thiocyanate-containing compounds are known to act as corrosion inhibitors for various metals. The long alkyl chain of dodecylammonium thiocyanate can form a protective hydrophobic layer on the metal surface, while the thiocyanate group can chemically adsorb onto the metal, further preventing corrosion.
Comparative Data: Corrosion Inhibition Efficiency
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) |
| Thiocyanate Compounds | Steel | Acidic/Chloride | 66.5 - 95 (Varies with conditions) [22][23] |
| Long-chain Alkyl Thioureas | Iron | Acidic | Increases with chain length[24] |
| Aqueous Ammonium Thiocyanate | Mild Steel | Aqueous | Varies with concentration[25] |
Discussion: Thiocyanate-based inhibitors have demonstrated high corrosion inhibition efficiencies on steel in various corrosive environments.[22][23] The efficiency is dependent on the concentration of the inhibitor and the specific conditions. The dodecyl chain in dodecylammonium thiocyanate is expected to enhance this inhibitory effect by forming a dense, non-polar barrier on the metal surface, a principle observed in other long-chain corrosion inhibitors.[24]
Experimental Protocol: Evaluation of Corrosion Inhibition by Potentiodynamic Polarization
This protocol outlines the use of potentiodynamic polarization to evaluate the effectiveness of a corrosion inhibitor.[24][26][27][28][29]
Materials:
-
Dodecylammonium thiocyanate
-
Metal specimen (e.g., mild steel coupon)
-
Corrosive solution (e.g., 1 M HCl)
-
Potentiostat with a three-electrode cell (working electrode: metal specimen, reference electrode: e.g., Ag/AgCl, counter electrode: e.g., platinum)
-
Polishing materials for the metal specimen
Procedure:
-
Prepare the surface of the metal specimen by polishing to a mirror finish, followed by degreasing and rinsing.
-
Prepare the corrosive solution with and without various concentrations of dodecylammonium thiocyanate.
-
Assemble the three-electrode cell with the metal specimen as the working electrode and immerse it in the test solution.
-
Allow the open-circuit potential to stabilize.
-
Perform a potentiodynamic polarization scan, typically from a potential cathodic to the corrosion potential to a potential anodic to it.
-
Record the resulting current density as a function of the applied potential.
-
From the polarization curves, determine the corrosion potential (E_corr) and corrosion current density (i_corr) in the absence and presence of the inhibitor.
-
Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100
Conclusion
Dodecylammonium thiocyanate demonstrates significant potential as a versatile compound with promising performance as a surfactant, an antimicrobial agent, and a corrosion inhibitor. Its surfactant properties are comparable to established commercial surfactants. As an antimicrobial agent, it shows efficacy against both Gram-positive and Gram-negative bacteria, with performance on par with common disinfectants. Furthermore, the thiocyanate moiety suggests strong corrosion-inhibiting capabilities. The experimental protocols provided in this guide offer a framework for researchers to conduct further quantitative analysis and direct comparative studies to fully elucidate the performance of dodecylammonium thiocyanate in these and other potential applications.
References
- 1. n-Dodecylammonium thiocyanate | CAS 22031-31-8 [greatcellsolarmaterials.com]
- 2. researchgate.net [researchgate.net]
- 3. Sodium dodecyl sulfate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. jsirjournal.com [jsirjournal.com]
- 6. Determination of Critical Micelle Concentration of Sodium Dodecyl Sulfate in Distilled Water at 298.15K by Surface Tension Measurements | Cognition [nepjol.info]
- 7. caymanchem.com [caymanchem.com]
- 8. scribd.com [scribd.com]
- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Self-Aggregation, Antimicrobial Activity and Cytotoxicity of Ester-Bonded Gemini Quaternary Ammonium Salts: The Role of the Spacer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of benzalkonium chloride, benzethonium chloride and chloroxylenol on bacterial antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Subminimal Inhibitory Concentrations of the Disinfectant Benzalkonium Chloride Select for a Tolerant Subpopulation of Escherichia coli with Inheritable Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. Broth microdilution - Wikipedia [en.wikipedia.org]
- 19. Broth Microdilution | MI [microbiology.mlsascp.com]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 22. Investigation of the Corrosion Inhibition Properties of 4-Cyclohexyl-3-Thiosemicarbazide on Mild Steel in 1 M HCl Solution [pccc.icrc.ac.ir]
- 23. researchgate.net [researchgate.net]
- 24. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. store.astm.org [store.astm.org]
- 28. nrc.gov [nrc.gov]
- 29. farsi.msrpco.com [farsi.msrpco.com]
Safety Operating Guide
Proper Disposal Procedures for Dodecan-1-amine and Thiocyanic Acid
Essential Safety and Logistical Information for Laboratory Professionals
The proper disposal of dodecan-1-amine and thiocyanic acid, particularly when they are present as a mixture, requires careful consideration of their chemical properties to ensure the safety of laboratory personnel and environmental protection. This document provides a detailed, step-by-step guide for the safe handling and disposal of these substances, intended for researchers, scientists, and drug development professionals.
Understanding the Hazards
Dodecan-1-amine is a combustible and corrosive aliphatic amine that is a weak base and is known to be very toxic to aquatic organisms.[1] Thiocyanic acid is a moderately strong acid that, along with its salts, can be toxic and may release highly toxic hydrogen cyanide gas upon contact with strong acids.[2][3] When mixed, dodecan-1-amine (a base) and thiocyanic acid will undergo a neutralization reaction to form dodecylammonium thiocyanate, a type of heat-stable amine salt.[4] Direct disposal of the unreacted mixture or the resulting salt into sanitary sewer systems is not permissible due to its toxicity and potential to form hazardous byproducts.[2][5]
Personal Protective Equipment (PPE)
Before beginning any handling or disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment to prevent exposure.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | To prevent skin contact with corrosive and toxic materials. |
| Eye Protection | Safety goggles and a face shield | To protect eyes and face from splashes of corrosive materials. |
| Lab Coat | Chemical-resistant lab coat or apron | To protect skin and clothing from chemical splashes. |
| Respiratory | Use in a well-ventilated fume hood | To avoid inhalation of potentially harmful vapors. |
Experimental Protocol: Neutralization of the Mixture
Neutralization of the mixture is a critical step to mitigate the immediate hazards before collection for final disposal. This procedure should be performed in a chemical fume hood.[6]
Materials:
-
Waste mixture of dodecan-1-amine and thiocyanic acid
-
Dilute hydrochloric acid (HCl) or dilute sodium hydroxide (NaOH) for pH adjustment
-
Large beaker (at least twice the volume of the waste)
-
Ice bath
-
Stir bar and stir plate
-
pH indicator strips or a calibrated pH meter
-
Labeled hazardous waste container
Procedure:
-
Preparation: Place the beaker containing the waste mixture into an ice bath situated on a stir plate. Add a stir bar to the beaker and begin gentle stirring. The ice bath is crucial for dissipating any heat generated during neutralization.[6]
-
Initial pH Measurement: Carefully measure the initial pH of the stirred mixture using a pH indicator strip or a pH meter.
-
Neutralization:
-
If the mixture is basic (pH > 8), slowly add dilute hydrochloric acid dropwise to the solution.
-
If the mixture is acidic (pH < 6), slowly add dilute sodium hydroxide dropwise to the solution.
-
-
Monitoring: Continuously monitor the pH of the solution. Pause the addition of the neutralizing agent periodically to allow the reaction to stabilize before taking a new pH reading.
-
Completion: The target pH for neutralization is between 6.0 and 8.0. Once this range is achieved and stable, stop adding the neutralizing agent.
-
Collection: Carefully transfer the neutralized solution into a clearly labeled hazardous waste container. The label should include the chemical names of the original components (dodecan-1-amine and thiocyanic acid), the date, and the words "Neutralized Mixture for Disposal."
Disposal Plan
The neutralized dodecylammonium thiocyanate solution should be managed as hazardous waste.
Operational Steps:
-
Segregation: Keep the hazardous waste container for the neutralized mixture separate from other waste streams, particularly strong acids, to prevent any potential for hazardous gas release.[5]
-
Storage: Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area away from heat and sources of ignition, awaiting pickup by a licensed hazardous waste disposal company.[5]
-
Professional Disposal: The recommended final disposal method for this type of waste is high-temperature incineration by a professional hazardous waste management service.[2] Incineration ensures the complete destruction of the organic components. Modern incinerators are equipped with flue gas scrubbing systems to remove harmful combustion byproducts such as oxides of nitrogen (NOx) and sulfur oxides (SOx).[2][7]
Mandatory Visualization
References
- 1. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 2. bellona.org [bellona.org]
- 3. The Dos and Don’ts of Neutralizing a Chemical Spill [postapplescientific.com]
- 4. osti.gov [osti.gov]
- 5. ucy.ac.cy [ucy.ac.cy]
- 6. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
Personal protective equipment for handling Dodecan-1-amine;thiocyanic acid
This guide provides immediate, essential safety and logistical information for handling Dodecan-1-amine;thiocyanic acid. It is intended for researchers, scientists, and drug development professionals. The following procedures are based on the hazardous properties of the individual components, Dodecan-1-amine and thiocyanic acid.
Personal Protective Equipment (PPE)
Proper PPE is critical to ensure personal safety. The following table summarizes the required and recommended PPE for handling this compound.
| Body Part | Required PPE | Recommended PPE |
| Eyes/Face | Tight-sealing safety goggles and a face shield.[1][2] | |
| Skin | Chemical-resistant gloves (e.g., nitrile), a chemical-resistant suit, and boots.[3][4] | Disposable coveralls (e.g., Tyvek) over the primary protective suit.[3] |
| Respiratory | A full-facepiece, air-purifying, canister-equipped respirator or a self-contained breathing apparatus (SCBA).[1][3] | |
| General | Lab coat, long pants, and closed-toe shoes. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan minimizes the risk of exposure and accidents.
2.1. Pre-Operational Checks
-
Verify Emergency Equipment: Ensure that safety showers and eyewash stations are unobstructed and functional.[1][2]
-
Check Ventilation: Work should be conducted in a chemical fume hood with certified proper airflow.[1][5]
-
Gather Materials: Have all necessary equipment and reagents for the experiment, as well as spill control materials, readily available.
-
Review Safety Data Sheets (SDS): Familiarize yourself with the hazards of the individual components.
2.2. Handling Procedure
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Prepare Workspace: Cover the work surface with absorbent, disposable bench paper.
-
Dispensing: Carefully dispense Dodecan-1-amine and thiocyanic acid in the chemical fume hood. Avoid creating dust or aerosols.[1]
-
Mixing: When mixing, add reagents slowly to control the reaction rate and prevent splashing.
-
Monitoring: Continuously monitor the reaction for any signs of uncontrolled exotherms or gas evolution.
2.3. Post-Handling Cleanup
-
Decontaminate: Wipe down the work surface and any equipment used with an appropriate decontaminating solution.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Start with gloves, followed by the face shield, goggles, and then the lab coat.
-
Hand Washing: Wash hands and forearms thoroughly with soap and water after removing PPE.[6]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation
-
Solid Waste: Contaminated solid waste, including bench paper, gloves, and disposable labware, should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused reagents and reaction mixtures should be collected in a clearly labeled, sealed, and chemical-resistant hazardous waste container. Do not mix with other waste streams.
3.2. Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with the chemical name ("Hazardous Waste: this compound") and a description of the contents.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.[1]
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[5][7]
Emergency Procedures
Immediate and appropriate action is vital in an emergency.
| Emergency | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention.[1][6][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8][9] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][9] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, contact your institution's EHS or emergency response team.[2] |
Workflow for Handling and Disposal
Caption: Logical workflow for the safe handling and disposal process.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. osha.gov [osha.gov]
- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 5. fishersci.com [fishersci.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. fishersci.com [fishersci.com]
- 8. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 9. Thiocyanic Acid | HSCN | CID 781 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
